Product packaging for Bromoacetic acid-d3(Cat. No.:CAS No. 14341-48-1)

Bromoacetic acid-d3

Cat. No.: B084194
CAS No.: 14341-48-1
M. Wt: 141.97 g/mol
InChI Key: KDPAWGWELVVRCH-RIAYTAFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromoacetic acid-d3 is a useful research compound. Its molecular formula is C2H3BrO2 and its molecular weight is 141.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3BrO2 B084194 Bromoacetic acid-d3 CAS No. 14341-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio 2-bromo-2,2-dideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-RIAYTAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481470
Record name Bromoacetic acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14341-48-1
Record name Bromoacetic acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14341-48-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Bromoacetic Acid-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic acid-d3 is a deuterated analog of bromoacetic acid, a versatile reagent in organic synthesis and chemical biology. The replacement of the three hydrogen atoms with deuterium isotopes provides a valuable tool for researchers in various fields, particularly in mass spectrometry-based proteomics and metabolic studies. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its application in the alkylation of proteins for quantitative proteomics.

Core Properties of this compound

This compound (BrCD₂CO₂D) is a colorless to yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below. The incorporation of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is a critical feature for its use as an isotopic labeling reagent.[2]

PropertyValueReference
Chemical Formula C₂D₃BrO₂[2]
Molecular Weight 141.97 g/mol [2]
CAS Number 14341-48-1[3]
Appearance Colorless to yellow solid[1]
Melting Point 47-49 °C[1]
Boiling Point 208 °C[1]
Isotopic Purity Typically ≥98 atom % D[4]
Solubility Soluble in water[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a modification of the Hell-Volhard-Zelinsky reaction, a well-established method for the α-halogenation of carboxylic acids.[5][6] This process involves the bromination of deuterated acetic acid in the presence of a phosphorus catalyst.

Experimental Protocol:

Materials:

  • Acetic acid-d4 (CD₃CO₂D)

  • Red phosphorus

  • Bromine (Br₂)

  • Deuterium oxide (D₂O)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid-d4 and a catalytic amount of red phosphorus is prepared. The apparatus should be flame-dried to ensure anhydrous conditions.

  • Bromination: Bromine is added dropwise to the stirred mixture at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Reflux: After the addition of bromine is complete, the reaction mixture is gently refluxed until the red color of bromine disappears, indicating the completion of the reaction.

  • Hydrolysis: The reaction mixture is cooled, and deuterium oxide is carefully added to hydrolyze the intermediate acyl bromide to this compound.

  • Extraction: The product is extracted with anhydrous diethyl ether.

  • Drying and Evaporation: The ethereal extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by distillation or recrystallization.

G cluster_synthesis Synthesis of this compound Acetic_acid_d4 Acetic acid-d4 Intermediate Intermediate Acetic_acid_d4->Intermediate + Br₂, Red P Bromoacetic_acid_d3 This compound Intermediate->Bromoacetic_acid_d3 + D₂O (Hydrolysis) G cluster_workflow Quantitative Proteomics Workflow Protein_Extraction Protein Extraction Reduction Reduction of Disulfide Bonds Protein_Extraction->Reduction Alkylation Cysteine Alkylation with This compound Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

An In-depth Technical Guide to Bromoacetic Acid-d3: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of bromoacetic acid-d3 (deuterated bromoacetic acid). This isotopically labeled compound is a valuable tool in various research fields, particularly in mass spectrometry-based proteomics and as a specialty chemical in drug development.

Core Chemical and Physical Properties

This compound, with the chemical formula C₂D₃BrO₂, is a deuterated isotopologue of bromoacetic acid. The substitution of protium with deuterium atoms provides a distinct mass shift, making it a useful internal standard or labeling reagent in mass spectrometry. While specific experimental data for the deuterated form is not widely published, the following tables summarize the known properties of this compound and its non-deuterated counterpart, bromoacetic acid.

Table 1: General and Physical Properties

PropertyThis compoundBromoacetic Acid
Chemical Formula C₂D₃BrO₂C₂H₃BrO₂
Molecular Weight 141.97 g/mol 138.95 g/mol
CAS Number 14341-48-179-08-3
Appearance White to light yellow crystalline solidColorless to yellow solid
Melting Point 47-49 °C[1]47-49 °C
Boiling Point 208 °C[1]208 °C
Solubility Soluble in waterSoluble in water
Isotopic Purity Typically ≥98 atom % D[1]N/A

Table 2: Spectroscopic Data (for Bromoacetic Acid)

Spectroscopic DataBromoacetic Acid (C₂H₃BrO₂)
¹H NMR Chemical shifts will be absent for the deuterated positions.
¹³C NMR Signals will be observed for the two carbon atoms.
Infrared (IR) Characteristic peaks for C=O (carbonyl) and O-H (hydroxyl) groups will be present, but their positions will be shifted compared to the non-deuterated form.
Mass Spectrometry The molecular ion peak will be observed at a higher m/z value corresponding to the deuterated mass.

Synthesis and Purification

Conceptual Synthesis of this compound:

A plausible synthetic route would involve the use of deuterated acetic acid (acetic acid-d4) as the starting material. The reaction would proceed as follows:

CD₃COOD + Br₂ (with PBr₃ catalyst) → BrCD₂COOD + HBr

Purification:

Purification of the crude product is typically achieved through distillation under reduced pressure.

Applications in Research and Drug Development

Bromoacetic acid and its deuterated form are primarily utilized as alkylating agents. In the context of life sciences and drug development, the most significant application is in proteomics for the modification of cysteine residues in proteins.

Cysteine Alkylation in Proteomics

In mass spectrometry-based proteomics, proteins are typically digested into smaller peptides before analysis. The disulfide bonds between cysteine residues must be reduced and then alkylated to prevent them from reforming. This ensures proper protein unfolding and accurate peptide identification. Bromoacetic acid is a common alkylating agent for this purpose. The use of this compound allows for isotopic labeling, which can be used for relative and absolute quantification of proteins in different samples.

Experimental Workflow for Protein Alkylation:

The following diagram illustrates a typical workflow for protein sample preparation for proteomic analysis, highlighting the reduction and alkylation steps where this compound would be used.

experimental_workflow cluster_sample_prep Protein Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample Denaturation Denaturation (e.g., Urea, SDS) ProteinSample->Denaturation Reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) Denaturation->Reduction Alkylation Alkylation of Cysteines (this compound) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture LCMS LC-MS/MS Analysis PeptideMixture->LCMS DataAnalysis Data Analysis (Peptide Identification and Quantification) LCMS->DataAnalysis

A typical proteomics workflow highlighting the protein alkylation step.

Detailed Experimental Protocol for In-Solution Protein Alkylation:

  • Protein Solubilization and Denaturation: Solubilize the protein sample in a buffer containing a denaturant such as 8 M urea or 6 M guanidine hydrochloride.

  • Reduction: Add a reducing agent, for example, dithiothreitol (DTT) to a final concentration of 10 mM, and incubate at 56°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of this compound in the same buffer to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Sample Cleanup and Digestion: Proceed with buffer exchange to remove the denaturant and alkylating agent, followed by enzymatic digestion with an appropriate protease, such as trypsin.

Probing Signaling Pathways

While this compound itself does not have a specific signaling pathway, its reactive nature as an alkylating agent can be harnessed to study biological pathways. By attaching a bromoacetate moiety to a known ligand or inhibitor, researchers can create a tool for irreversible binding to a target protein. This can be used to "trap" protein-protein interactions or to permanently block a receptor's activity, allowing for the study of downstream signaling events.

An example of this approach is the use of a bromoacetate derivative of a vitamin D analog to study the vitamin D receptor (VDR) signaling pathway. The bromoacetate group allows the analog to form a covalent bond with the VDR, leading to its persistent activation and subsequent downstream signaling.

The following diagram illustrates a simplified representation of the VDR signaling pathway that could be investigated using such a tool.

signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis Bromo_Ligand Bromoacetate-Ligand (e.g., Vitamin D analog) VDR Vitamin D Receptor (VDR) Bromo_Ligand->VDR Covalent Alkylation Complex VDR-RXR-Ligand Complex VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Translocation Transcription Gene Transcription VDRE->Transcription mRNA mRNA Transcription->mRNA Protein Target Protein mRNA->Protein BiologicalResponse Biological Response Protein->BiologicalResponse

Simplified Vitamin D Receptor signaling pathway, a target for alkylating probes.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, rinse mouth and do NOT induce vomiting. Seek immediate medical attention in case of exposure.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable research tool, particularly for quantitative proteomics studies that require isotopic labeling. Its utility as a cysteine-specific alkylating agent is well-established. While specific synthesis and spectroscopic data for the deuterated form are not widely available, the properties of its non-deuterated analog provide a strong basis for its application in the laboratory. Researchers using this compound should adhere to strict safety protocols due to its hazardous nature. The principles outlined in this guide provide a solid foundation for the effective and safe use of this important chemical reagent in scientific research and drug development.

References

An In-Depth Technical Guide to Bromoacetic Acid-d3 (CAS: 14341-48-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetic acid-d3, a deuterated analog of bromoacetic acid. This document consolidates critical data, experimental methodologies, and its applications in research, with a focus on its role as an internal standard and a metabolic tracer.

Core Properties of this compound

This compound is a stable, isotopically labeled version of bromoacetic acid where the three hydrogen atoms have been replaced with deuterium. This substitution provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods.

Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValue
CAS Number 14341-48-1
Molecular Formula C₂D₃BrO₂
Molecular Weight 141.97 g/mol [1]
Isotopic Purity ≥98 atom % D[2][3]
Chemical Purity ≥98%
Physical Form Solid[2][4]
Color Colorless to yellow[4]
Melting Point 47-49 °C[2][4]
Boiling Point 208 °C[2][4]
Water Solubility Soluble[4]
InChI Key KDPAWGWELVVRCH-RIAYTAFFSA-N[2]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard StatementPrecautionary Statement
Fatal if swallowed or in contact with skin.[4][5]Wear protective gloves, clothing, eye, and face protection.[4][5]
Toxic if inhaled.[4][5]Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
Causes severe skin burns and eye damage.[4][5]If swallowed, rinse mouth. Do NOT induce vomiting.[4][5]
May cause an allergic skin reaction.[4][5]Store in a well-ventilated place. Keep container tightly closed.[6]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its applications in scientific research.

Synthesis of this compound

A plausible and widely used method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8] This reaction can be adapted to produce this compound by using deuterated acetic acid (acetic acid-d4) as the starting material.

Reaction: BrCD₂COOD + Br₂ (with red phosphorus catalyst) → Br₂CDCOBr + HBr, followed by hydrolysis.

Experimental Protocol:

  • Reagents and Materials:

    • Acetic acid-d4 (CD₃COOD)

    • Red phosphorus (catalyst)

    • Bromine (Br₂)

    • Anhydrous conditions

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid-d4 and a catalytic amount of red phosphorus is prepared.

    • The mixture is heated to reflux.

    • Bromine is added dropwise to the refluxing mixture. The reaction is initiated by the formation of phosphorus tribromide in situ, which then converts the carboxylic acid to an acyl bromide.[3]

    • The acyl bromide enolizes, and the enol form is then brominated at the α-position.[3]

    • After the addition of bromine is complete, the reaction mixture is refluxed until the color of bromine disappears.

    • The reaction is then carefully quenched with water to hydrolyze the α-bromo acyl bromide to this compound.[3]

    • The final product can be purified by distillation or recrystallization.

G Synthesis Workflow for this compound via HVZ Reaction cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Acetic Acid-d4 Acetic Acid-d4 Refluxing Mixture Refluxing Mixture Acetic Acid-d4->Refluxing Mixture Red Phosphorus Red Phosphorus Red Phosphorus->Refluxing Mixture Bromine Bromine Dropwise Addition of Bromine Dropwise Addition of Bromine Bromine->Dropwise Addition of Bromine Refluxing Mixture->Dropwise Addition of Bromine Continued Reflux Continued Reflux Dropwise Addition of Bromine->Continued Reflux Hydrolysis Hydrolysis Continued Reflux->Hydrolysis This compound This compound Hydrolysis->this compound

Synthesis of this compound.
Application as an Internal Standard in LC-MS

This compound is an ideal internal standard for the quantification of bromoacetic acid and other haloacetic acids in environmental and biological samples using liquid chromatography-mass spectrometry (LC-MS).[9][10]

Experimental Protocol (Analysis of Haloacetic Acids in Water):

  • Sample Preparation:

    • Collect water samples in amber glass bottles.

    • Quench any residual chlorine with ammonium chloride.

    • Fortify a known volume of the sample with a precise amount of this compound solution to a final concentration within the calibration range (e.g., 10 µg/L).[9]

  • LC-MS Analysis:

    • Chromatography: Perform separation on a suitable reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of acidified water and an organic solvent like methanol or acetonitrile.

    • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte (bromoacetic acid) and the internal standard (this compound).

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in a series of standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

G Workflow for this compound as an Internal Standard in LC-MS Water Sample Collection Water Sample Collection Chlorine Quenching Chlorine Quenching Water Sample Collection->Chlorine Quenching Spiking with this compound Spiking with this compound Chlorine Quenching->Spiking with this compound LC-MS/MS Analysis LC-MS/MS Analysis Spiking with this compound->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification G Workflow for Metabolic Tracing with this compound Cell Culture Cell Culture Introduction of this compound Introduction of this compound Cell Culture->Introduction of this compound Incubation and Metabolism Incubation and Metabolism Introduction of this compound->Incubation and Metabolism Metabolite Extraction Metabolite Extraction Incubation and Metabolism->Metabolite Extraction LC-MS Analysis of Labeled Metabolites LC-MS Analysis of Labeled Metabolites Metabolite Extraction->LC-MS Analysis of Labeled Metabolites Metabolic Flux Analysis Metabolic Flux Analysis LC-MS Analysis of Labeled Metabolites->Metabolic Flux Analysis G Influence of Bromoacetate Derivatives on VDR Signaling Bromoacetate-Vitamin D Analog Bromoacetate-Vitamin D Analog VDR Vitamin D Receptor (VDR) Bromoacetate-Vitamin D Analog->VDR Covalent Binding & Activation PI3K PI3K VDR->PI3K Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Regulation

References

An In-depth Technical Guide to the Molecular Weight of Bromoacetic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of isotopically labeled compounds is paramount. Bromoacetic acid-d3, a deuterated analog of bromoacetic acid, serves as a crucial building block in organic synthesis and as an internal standard in mass spectrometry-based analyses. This guide provides a detailed examination of its molecular weight, supported by isotopic data and a summary of determinative methodologies.

Core Molecular Data

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for accurate mass determination in analytical applications.

PropertyValue
Chemical Formula BrCD₂CO₂D (C₂D₃BrO₂)
Molecular Weight 141.97 g/mol [1][2][3][4]
Synonyms Bromotrideuterioacetic acid[4]
CAS Number 14341-48-1[1][2][3][4]
Isotopic Purity Typically ≥98 atom % D[2]

Calculation of Molecular Weight

The molecular weight of this compound is calculated by summing the atomic masses of its constituent atoms. The chemical formula, BrCD₂CO₂D, indicates the presence of two carbon atoms, two oxygen atoms, one bromine atom, and three deuterium atoms.[1][3]

The calculation, based on the standard atomic weights of the elements and the specific atomic mass of deuterium, is as follows:

  • Carbon (C): 2 atoms × 12.011 u = 24.022 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u[5][6]

  • Deuterium (D): 3 atoms × 2.014 u = 6.042 u[7][8]

Total Molecular Weight = 24.022 + 31.998 + 79.904 + 6.042 = 141.966 u

This calculated value is in excellent agreement with the commonly cited molecular weight of 141.97 g/mol for this compound.[1][2][3][4]

For high-resolution mass spectrometry, the monoisotopic mass is often used, which is calculated using the mass of the most abundant isotopes of each element (e.g., ¹²C, ¹⁶O, ⁷⁹Br, and ²H).

IsotopeIsotopic Mass (u)
Carbon-12 12.000000 (by definition)[9][10][11]
Oxygen-16 15.994915[12][13][14]
Bromine-79 78.918337
Deuterium 2.014102[15][16][17]

Logical Representation of Molecular Weight Calculation

The following diagram illustrates the relationship between the constituent atoms and the final calculated molecular weight of this compound.

G mw This compound (C₂D₃BrO₂) MW = 141.97 c 2 x Carbon mw->c d 3 x Deuterium mw->d br 1 x Bromine mw->br o 2 x Oxygen mw->o G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_result Data Analysis a Stock Solution (1 mg/mL) b Dilution to 1-10 µg/mL a->b c ESI-TOF MS (Negative Ion Mode) b->c d Data Acquisition (m/z 50-500) c->d e Identify [M-D]⁻ Ion d->e f Compare Measured vs. Theoretical Mass e->f g < 5 ppm Error f->g

References

Bromoacetic Acid-d3: A Technical Guide to Synthesis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purity of bromoacetic acid-d3 (deuterio 2-bromo-2,2-dideuterio-acetate). This compound is a valuable isotopically labeled compound used in various research applications, including as a building block in the synthesis of complex molecules and as an internal standard in mass spectrometry-based analyses. This document details a primary synthetic route, purification methods, and analytical techniques for assessing the chemical and isotopic purity of this compound. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound, the deuterated analog of bromoacetic acid, offers significant advantages in scientific research. The incorporation of deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry. Furthermore, its use in synthetic chemistry allows for the introduction of a stable isotopic label, enabling the tracking of molecules in metabolic studies and mechanistic investigations. This guide outlines the essential technical information required for the synthesis and quality assessment of this compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction, starting from commercially available acetic acid-d4. This reaction involves the alpha-bromination of a carboxylic acid in the presence of a phosphorus catalyst.

Reaction Scheme

The overall reaction is as follows:

Caption: Hell-Volhard-Zelinsky reaction for the synthesis of this compound from acetic acid-d4.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of non-deuterated bromoacetic acid and is expected to be effective for the deuterated analog.[1]

Materials:

  • Acetic acid-d4 (CD3COOD)

  • Red phosphorus

  • Bromine (Br2)

  • Deuterium oxide (D2O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid-d4 and a catalytic amount of red phosphorus is placed.

  • The mixture is heated to reflux.

  • Bromine is added dropwise from the dropping funnel. The reaction is initiated by the formation of phosphorus tribromide (PBr3) in situ, which then catalyzes the bromination.

  • After the addition of bromine is complete, the reaction mixture is refluxed until the color of bromine disappears.

  • The reaction mixture is then cooled, and the crude bromoacetyl-d2 bromide is hydrolyzed by the slow addition of D2O to yield this compound.

  • The product is then purified by distillation.

Synthesis Workflow Diagram

SynthesisWorkflow Start Acetic Acid-d4 + Red Phosphorus Reflux Heat to Reflux Start->Reflux AddBr2 Add Bromine (Br2) dropwise Reflux->AddBr2 Hydrolysis Hydrolyze with Deuterium Oxide (D2O) AddBr2->Hydrolysis Purification Purify by Distillation Hydrolysis->Purification Product This compound Purification->Product PurityAnalysis Sample This compound Sample NMR NMR Spectroscopy (¹H, ²H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS PurityData Chemical & Isotopic Purity Data NMR->PurityData MS->PurityData

References

In-Depth Technical Guide to Bromoacetic Acid-d3 Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetic acid-d3, focusing on its isotopic enrichment, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development who utilize deuterated compounds in their work.

Quantitative Data Summary

This compound is a deuterated analogue of bromoacetic acid where the three hydrogen atoms have been replaced with deuterium. The level of isotopic enrichment is a critical parameter for its applications, such as in mass spectrometry-based quantitative analyses and as an internal standard. The quantitative specifications for commercially available this compound are summarized below.

ParameterTypical ValueData Source
Isotopic Enrichment 98 atom % DCDN Isotopes, Sigma-Aldrich
Chemical Formula BrCD₂COODCDN Isotopes
Molecular Weight 141.97 g/mol CDN Isotopes
CAS Number 14341-48-1CDN Isotopes

Experimental Protocols

Synthesis of this compound (Adapted Hell-Volhard-Zelinsky Reaction)

The synthesis of this compound can be adapted from the well-established Hell-Volhard-Zelinsky reaction for the bromination of carboxylic acids.[1][2][3][4][5][6][7] This adapted protocol starts with deuterated acetic acid.

Materials:

  • Acetic acid-d4 (CD₃COOD)

  • Red phosphorus (washed with water and dried)[2]

  • Bromine (dried with concentrated sulfuric acid)[2]

  • Deuterium oxide (D₂O)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser (protected by a D₂O trap) and a dropping funnel, place deuterated acetic acid-d4 and a catalytic amount of red phosphorus.[2]

  • Bromination: Slowly add dry bromine to the flask through the dropping funnel. The reaction is exothermic and will warm up.[2]

  • Reflux: After the initial vigorous reaction subsides, gently heat the mixture to reflux. Continue refluxing until the color of the bromine disappears, indicating the reaction is complete.[2] This step forms bromoacetyl-d2 bromide (BrCD₂COBr).

  • Hydrolysis: Cool the reaction mixture. Carefully and slowly add deuterium oxide (D₂O) to hydrolyze the bromoacetyl-d2 bromide to this compound (BrCD₂COOD).

  • Purification: The crude this compound can be purified by vacuum distillation.[2]

Determination of Isotopic Enrichment

A combined strategy of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a robust approach to determine the isotopic enrichment and confirm the structural integrity of deuterium-labeled compounds.[8]

Objective: To determine the relative abundance of different isotopologues and calculate the overall isotopic enrichment.

Sample Preparation:

  • Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).

  • Prepare a similar solution of non-deuterated bromoacetic acid as a reference standard.

Instrumentation and Parameters (Example):

  • Instrument: A high-resolution mass spectrometer such as a Q-Orbitrap or TOF-MS.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is suitable for carboxylic acids.

  • Scan Mode: Full scan mode to capture the isotopic distribution.

  • Mass Range: m/z 50-200.

  • Resolution: > 60,000 FWHM.

Data Analysis:

  • Acquire the mass spectra for both the deuterated and non-deuterated samples.

  • Identify the molecular ion peaks ([M-H]⁻) for both samples. For Bromoacetic acid, the monoisotopic mass is approximately 137.93 g/mol . For this compound, it is approximately 140.95 g/mol .

  • Examine the isotopic cluster of the deuterated sample. The presence of ions at m/z corresponding to d0, d1, and d2 species alongside the desired d3 species will inform the isotopic purity.

  • Calculate the isotopic enrichment by integrating the peak areas of the different isotopologues in the cluster and determining the percentage of the d3 species relative to the total.

Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic purity.

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Add a known amount of an internal standard with a signal in a clean region of the spectrum if quantitative analysis is desired.

Instrumentation and Parameters (Example):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei: ¹H NMR and ²H NMR.

  • ¹H NMR:

    • Acquire a standard proton spectrum. The absence or significant reduction of the signal corresponding to the α-protons (around 3.8 ppm for the non-deuterated compound) indicates successful deuteration.

    • The presence of a residual signal allows for the quantification of the non-deuterated species.

  • ²H NMR:

    • Acquire a deuterium spectrum. A signal at the chemical shift corresponding to the α-position will confirm the presence and location of the deuterium atoms.

Data Analysis:

  • In the ¹H NMR spectrum, integrate the residual proton signal at the α-position and compare it to the integral of the carboxylic acid proton (if visible and not exchanged) or an internal standard to quantify the amount of non-deuterated or partially deuterated species.

  • The ²H NMR spectrum provides qualitative confirmation of deuterium incorporation at the expected position.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Acetic Acid-d4 reactants Red Phosphorus (cat.) Dried Bromine start->reactants Add reflux Reflux reactants->reflux Hell-Volhard-Zelinsky hydrolysis Hydrolysis with D₂O reflux->hydrolysis product Crude this compound hydrolysis->product purification Vacuum Distillation product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Analysis_Workflow cluster_analysis Isotopic Enrichment Analysis sample This compound Sample hr_ms High-Resolution Mass Spectrometry (HR-MS) sample->hr_ms nmr NMR Spectroscopy (¹H and ²H) sample->nmr ms_data Mass Spectrum (Isotopologue Distribution) hr_ms->ms_data nmr_data NMR Spectra (Signal Integration) nmr->nmr_data calculation Isotopic Enrichment Calculation ms_data->calculation nmr_data->calculation result Isotopic Purity Confirmed calculation->result

Caption: Analytical workflow for isotopic enrichment determination.

References

An In-depth Technical Guide to the Safe Handling of Bromoacetic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like Bromoacetic acid-d3 is integral to advancing scientific discovery. While its applications are vast, particularly as an alkylating agent in organic synthesis and for modifying thiol groups in proteins and peptides, its handling demands a thorough understanding of its hazardous properties to ensure laboratory safety. This guide provides a comprehensive overview of the safety and handling precautions for this compound, incorporating detailed safety protocols, and insights into its mechanism of action.

Section 1: Chemical and Physical Properties

This compound is a deuterated form of bromoacetic acid. While isotopic labeling has a negligible effect on its chemical reactivity in most biological and chemical systems, it is the properties of the parent compound that dictate the necessary safety precautions.

PropertyValueCitations
Chemical Formula C₂D₃BrO₂[1]
Molecular Weight 141.97 g/mol [2][3]
Appearance White to light yellow crystalline solid[1][4]
Melting Point 47 - 49 °C (117 - 120 °F)[1]
Boiling Point 208 °C (406 °F)[1]
Solubility Soluble in water and polar organic solvents.[1][5]
Vapor Pressure 0.16 hPa (0.12 mmHg) at 25 °C (77 °F)[1]
Odor Pungent[1]
pKa 2.86[5]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a highly toxic and corrosive substance. Understanding its specific hazards is the first step in implementing appropriate safety measures.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1AH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life

Signal Word: Danger[1][6]

Hazard Pictograms: [1][6]

  • GHS05: Corrosion

  • GHS06: Skull and crossbones

  • GHS08: Health hazard

Section 3: Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimize exposure risks.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE):

PPE TypeSpecificationCitations
Eye/Face Protection Chemical safety goggles with side shields conforming to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in conjunction with goggles when there is a splash hazard.[6][7]
Hand Protection Acid-resistant gloves (e.g., butyl rubber, neoprene). Gloves must be inspected before use and disposed of after contamination.[6][7]
Skin and Body Protection An acid-resistant lab coat or impervious clothing should be worn. All protective clothing should be clean and put on before work.[6][7]
Respiratory Protection If engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary. For sole protection, a supplied-air respirator is required.[1][6]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong bases.[6][7]

  • Keep containers tightly closed to prevent absorption of moisture.[6]

  • Protect from light.[6][7]

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid MeasuresCitations
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

Spill Response:

  • Evacuate the area of all non-essential personnel.[7]

  • Remove all sources of ignition.[7]

  • Wearing appropriate PPE, collect the spilled solid material in a manner that avoids dust generation.[6][7]

  • Place the collected material into a sealed, labeled container for hazardous waste disposal.[7]

  • Ventilate and wash the spill area thoroughly after cleanup is complete.[7]

Section 5: Experimental Protocols and Applications

This compound is a powerful alkylating agent, primarily used to modify cysteine residues in proteins and peptides. The following provides a generalized workflow for such an application.

G General Workflow for Protein Alkylation cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_analysis Downstream Analysis Protein Protein Sample Denature Denaturation (e.g., Urea, SDS) Protein->Denature Reduce Reduction of Disulfide Bonds (e.g., DTT, TCEP) Denature->Reduce Alkylate Addition of This compound Reduce->Alkylate Incubate Incubation (Room Temp, in the dark) Alkylate->Incubate Quench Quench Excess Reagent (e.g., DTT) Incubate->Quench Digest Enzymatic Digestion (e.g., Trypsin) Quench->Digest MS Mass Spectrometry Analysis Digest->MS

Caption: A generalized workflow for the alkylation of proteins using this compound.

Methodology: In-solution Alkylation for Mass Spectrometry

This protocol is adapted from standard proteomics procedures.

  • Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of this compound in the same buffer to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature.

  • Quenching: Add DTT to a final concentration of 20 mM to quench the unreacted this compound.

  • Sample Cleanup and Digestion: Proceed with buffer exchange to remove urea and DTT, followed by enzymatic digestion (e.g., with trypsin) for mass spectrometry analysis.

Section 6: Mechanism of Toxicity and Signaling Pathways

The toxicity of bromoacetic acid is primarily attributed to its strong alkylating properties, leading to cellular damage through multiple mechanisms.

Glutathione Depletion and Oxidative Stress:

Bromoacetic acid readily reacts with the thiol group of glutathione (GSH), a key intracellular antioxidant. This reaction depletes the cellular pool of GSH, rendering the cell more susceptible to oxidative damage from reactive oxygen species (ROS).

G Mechanism of Bromoacetic Acid-Induced Oxidative Stress BA Bromoacetic Acid Depletion GSH Depletion BA->Depletion GSH Glutathione (GSH) GSH->Depletion OxidativeStress Oxidative Stress Depletion->OxidativeStress ROS Reactive Oxygen Species (ROS) ROS->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellDamage

Caption: The depletion of glutathione by Bromoacetic acid leads to increased oxidative stress.

Enzyme Inhibition:

Bromoacetic acid can inactivate essential enzymes by alkylating their active site cysteine residues. A key target is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway. Inhibition of GAPDH disrupts cellular energy metabolism.

G Inhibition of GAPDH by Bromoacetic Acid BA Bromoacetic Acid GAPDH GAPDH (Active) BA->GAPDH Alkylation of Active Site Cysteine GAPDH_inactive GAPDH (Inactive) GAPDH->GAPDH_inactive Glycolysis Glycolysis GAPDH_inactive->Glycolysis Inhibition Energy Reduced ATP Production Glycolysis->Energy CellDeath Cell Death Energy->CellDeath

Caption: Bromoacetic acid inactivates GAPDH, disrupting glycolysis and cellular energy production.

Section 7: Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable tool in chemical and biological research, but its significant hazards necessitate stringent safety protocols. By understanding its properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively.

References

Navigating the Stability of Bromoacetic Acid-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of isotopically labeled compounds is paramount to ensuring experimental integrity and the quality of synthesized products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bromoacetic acid-d3, a valuable building block in organic synthesis and drug discovery.

This compound (BrCD₂COOD), a deuterated analog of bromoacetic acid, offers unique advantages in mechanistic studies and as a tracer in metabolic research. However, its utility is intrinsically linked to its chemical stability. This guide delves into the factors influencing its degradation, provides quantitative data where available, and outlines detailed experimental protocols for stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueReference
Chemical Formula C₂D₃BrO₂[1][2]
Molecular Weight 141.97 g/mol [3]
Appearance White to off-white, low-melting solid[3]
Melting Point 47-49 °C[3]
Boiling Point 208 °C[3]
Solubility Soluble in water, chloroform (sparingly), and methanol (slightly).[1][3]
Hygroscopicity Hygroscopic[3]

Stability Profile of this compound

This compound is generally stable when stored under the recommended conditions. However, it is susceptible to degradation through several pathways, including hydrolysis, photodegradation, and thermal decomposition. The deuterium labeling at the α-position is expected to exhibit a kinetic isotope effect, potentially slowing down degradation reactions involving the cleavage of the C-D bond compared to its non-deuterated counterpart.

Hydrolysis
Photodegradation

Exposure to light can promote the degradation of haloacetic acids. For monobromoacetic acid, photocatalytic degradation in the presence of titanium dioxide has been studied, with a reported half-life of 83 days at 15°C. It is crucial to protect this compound from light to prevent photochemical decomposition.

Thermal Decomposition

When heated to decomposition, this compound is expected to emit toxic fumes of bromide. Thermal decomposition products are likely to include carbon oxides and hydrogen bromide gas.[4] While specific kinetic parameters for the thermal degradation of solid this compound are not extensively documented in the literature, thermogravimetric analysis (TGA) could be employed to determine its thermal stability profile.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, adherence to proper storage and handling protocols is critical.

ConditionRecommendationRationale
Temperature Store at room temperature or refrigerated (+4°C).Minimizes thermal degradation and potential hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against moisture and oxidation.
Light Protect from light.Prevents photodegradation.
Moisture Protect from moisture; store in a tightly sealed container.The compound is hygroscopic and can hydrolyze.
Incompatibilities Strong oxidizing agents, acids, bases, and metals.To prevent vigorous and potentially hazardous reactions.

dot

StorageAndHandling Recommended Storage and Handling Workflow for this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive this compound Store Store in a tightly sealed container Receive->Store ProtectLight Protect from Light (e.g., amber vial) Store->ProtectLight InertAtmosphere Store under Inert Atmosphere (Argon or Nitrogen) Store->InertAtmosphere Temperature Store at Room Temperature or +4°C Store->Temperature Handle Handle in a well-ventilated area (fume hood) Store->Handle AvoidIncompatibles Avoid contact with: - Strong oxidizing agents - Acids and Bases - Metals Handle->AvoidIncompatibles Dispose Dispose of in accordance with local regulations Handle->Dispose

Caption: Recommended storage and handling workflow for this compound.

Potential Degradation Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis, leading to the formation of deuterated glycolic acid and hydrogen bromide.

dot

DegradationPathway Hydrolysis Degradation Pathway of this compound BA_d3 This compound (BrCD₂COOD) GlycolicAcid_d2 Glycolic acid-d2 (HOCD₂COOH) BA_d3->GlycolicAcid_d2 + H₂O HBr Hydrogen Bromide (HBr) BA_d3->HBr + H₂O Water Water (H₂O)

References

A Technical Guide to Bromoacetic Acid-d3: Solubility Profile and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of bromoacetic acid-d3, a deuterated analog of bromoacetic acid. Given the limited direct data on the deuterated form, this guide leverages the well-established solubility profile of bromoacetic acid as a close proxy. Deuteration, the replacement of protium (¹H) with deuterium (²H), is a common strategy in drug development to alter metabolic rates without significantly impacting the physicochemical properties such as solubility. This document also explores the biological context of bromoacetic acid derivatives, specifically their interaction with the Vitamin D Receptor (VDR) signaling pathway, a critical target in various therapeutic areas.

Core Focus: Solubility of this compound

Understanding the solubility of a compound in various solvents is fundamental for a wide range of applications, from reaction chemistry to formulation development and biological assays. The following data summarizes the known solubility of bromoacetic acid, which is expected to be highly representative of this compound.

Quantitative Solubility Data
SolventQualitative SolubilityQuantitative Solubility (at 25 °C)
WaterMiscible / Very Soluble[1][2][3]175 g/100 mL[2]
EthanolMiscible / Soluble[1][2]Data not available
MethanolSoluble[1][2]Data not available
AcetoneSoluble[1][2]Data not available
Diethyl EtherMiscible / Soluble[1][2]Data not available
BenzeneSoluble[1][2]Data not available
ChloroformSlightly Soluble[1]Data not available
Dimethyl Sulfoxide (DMSO)Expected to be solubleData not available

Note: The high solubility in polar protic and aprotic solvents is attributed to the presence of the carboxylic acid functional group, which can engage in hydrogen bonding.

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of reaching equilibrium saturation.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The amount should be more than what is expected to dissolve.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. Be cautious not to disturb the solid pellet. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Biological Relevance: The Vitamin D Receptor Signaling Pathway

Bromoacetic acid derivatives have been investigated for their ability to modulate the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, immune function, and cell proliferation and differentiation. The following diagram illustrates the genomic signaling pathway of the VDR.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D3 Vitamin D3 VDR_unbound VDR Vitamin_D3->VDR_unbound Binds VDR_bound VDR-Ligand Complex RXR_unbound RXR VDR_RXR_Complex VDR-RXR Heterodimer VDR_bound->VDR_RXR_Complex Heterodimerizes with RXR RXR RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Cell Differentiation, Immune Modulation) Gene_Transcription->Biological_Response Leads to

VDR Genomic Signaling Pathway

Pathway Description: The lipophilic Vitamin D3 (or its active metabolite, calcitriol) diffuses through the cell membrane and binds to the Vitamin D Receptor (VDR) in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in a variety of biological processes. Bromoacetic acid-containing analogs of Vitamin D have been shown to alkylate the VDR, potentially leading to prolonged or altered signaling.

References

Technical Guide: Bromoacetic Acid-d3 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bromoacetic acid-d3, a deuterated alkylating agent crucial for various applications in research and drug development, particularly in the field of proteomics. This document outlines supplier information, key technical data, a detailed experimental protocol for its use in protein alkylation, and visual representations of the underlying chemical and procedural workflows.

Supplier and Product Information

This compound (CAS: 34330-97-7) is a stable isotope-labeled analog of bromoacetic acid. The deuterium labeling provides a distinct mass shift, making it a valuable tool in mass spectrometry-based quantitative proteomics and as an internal standard. Several key suppliers offer high-purity this compound. The following table summarizes the technical specifications from prominent vendors.

SupplierProduct Number(s)Isotopic Purity (atom % D)Chemical PurityAvailable Pack Sizes
Sigma-Aldrich 48822498%99% (CP)5 g
CDN Isotopes D-519998%[1][2]Not specified1 g, 5 g[1][2]
LGC Standards TRC-B67908198%[3]min 98%[3]50 mg, 100 mg, 500 mg[4]
Santa Cruz Biotechnology sc-261079Not specifiedNot specifiedNot specified

Core Application: Alkylation of Cysteine Residues in Proteomics

Bromoacetic acid and its deuterated form are strong alkylating agents that irreversibly modify free sulfhydryl groups of cysteine residues in proteins.[5] This process, known as carboxymethylation, is a critical step in proteomics workflows for several reasons:

  • Prevention of Disulfide Bond Reformation: After the reduction of native disulfide bonds in proteins, alkylation prevents them from re-oxidizing, which would otherwise lead to protein aggregation and interfere with enzymatic digestion.[6]

  • Improved Protein Solubilization: The addition of the carboxymethyl group can increase the solubility of some proteins and peptides.

  • Enhanced Mass Spectrometry Analysis: Consistent and complete alkylation ensures that all cysteine-containing peptides have a predictable mass modification, simplifying data analysis and improving protein identification and quantification.[6]

Experimental Protocol: Protein Reduction and Alkylation for Mass Spectrometry

This protocol provides a general procedure for the reduction and alkylation of protein samples in solution prior to enzymatic digestion and mass spectrometry analysis. This method is adapted from standard protocols using iodoacetamide, a chemically similar reagent.[7]

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • This compound solution (freshly prepared in a light-protected tube)

  • Quenching solution (e.g., DTT)

  • Enzyme for digestion (e.g., Trypsin)

  • Incubator or heat block

  • Vortex mixer

Procedure:

  • Protein Solubilization: Ensure the protein sample is fully solubilized in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride.

  • Reduction:

    • Add DTT to the protein solution to a final concentration of 5-10 mM.

    • Incubate the mixture at 56-60°C for 30-60 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh solution of this compound.

    • Add the this compound solution to the reduced protein sample to a final concentration of 15-20 mM.

    • Incubate the reaction in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • To stop the alkylation reaction, add DTT to a final concentration of 5 mM to quench any excess this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit enzymatic activity.

  • Enzymatic Digestion:

    • Add the desired protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (typically 1:20 to 1:100 w/w).

    • Incubate overnight at 37°C.

  • Sample Clean-up:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt the peptide mixture using a C18 solid-phase extraction column or tip prior to LC-MS/MS analysis.

Visualizing the Workflow and a Key Signaling Pathway Application

To better illustrate the experimental process and a relevant biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Protein Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample in Lysis Buffer Reduction Reduction (DTT or TCEP) ProteinSample->Reduction Denature & Reduce Disulfide Bonds Alkylation Alkylation (this compound) Reduction->Alkylation Prevent Re-oxidation Quenching Quenching (e.g., DTT) Alkylation->Quenching Stop Reaction Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Prepare for Digestion Cleanup Sample Cleanup (C18 Desalting) Digestion->Cleanup Generate Peptides LC_MS LC-MS/MS Analysis Cleanup->LC_MS Inject for Analysis

Caption: Experimental workflow for protein sample preparation using this compound.

cysteine_alkylation reagents Cysteine Residue (in Protein) This compound transition + reagents:cys->transition reagents:br->transition product Carboxymethylated-d3 Cysteine HBr transition->product SN2 Reaction

Caption: Chemical reaction of cysteine alkylation by this compound.

References

Bromoacetic Acid-d3 as an Alkylating Agent: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of bromoacetic acid-d3 as an alkylating agent. It is designed to be a comprehensive resource, detailing the chemical reactivity, biological targets, and cellular consequences of this deuterated compound. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key concepts to support research and development efforts.

Core Mechanism of Action: S N2 Alkylation

Bromoacetic acid and its deuterated isotopologue, this compound, are classified as alkylating agents.[1] Their primary mechanism of action involves the covalent modification of nucleophilic functional groups within biological macromolecules through a bimolecular nucleophilic substitution (S N2) reaction.[2] The key targets for this alkylation are the side chains of specific amino acid residues in proteins, with a pronounced reactivity towards the thiol group of cysteine.[3]

The reaction proceeds via the attack of a nucleophile, typically the deprotonated sulfhydryl group of a cysteine residue (thiolate anion), on the α-carbon of bromoacetic acid. This attack displaces the bromide ion, which is a good leaving group, resulting in the formation of a stable thioether bond. This covalent modification is generally irreversible and can significantly alter the structure and function of the target protein.[3]

Key Features of the S N2 Reaction:

  • Bimolecular Rate-Determining Step: The rate of the reaction is dependent on the concentration of both the alkylating agent (this compound) and the nucleophile (e.g., cysteine).

  • Stereospecificity: The reaction proceeds with an inversion of stereochemistry at the α-carbon, although this is not relevant for the achiral bromoacetic acid.

  • Solvent Effects: Polar aprotic solvents can accelerate S N2 reactions by solvating the cation of the nucleophile's salt, leaving the anion more exposed and reactive.

The reactivity of haloacetates as alkylating agents follows the order: iodoacetic acid > bromoacetic acid > chloroacetic acid. This trend is attributed to the leaving group ability of the halide, with iodide being the best leaving group.

The Role of Deuteration: The Secondary Kinetic Isotope Effect

A key aspect of this compound (BrCD₂CO₂D) is the presence of deuterium atoms at the α-carbon. The substitution of hydrogen with deuterium at the reaction center can influence the rate of the reaction, a phenomenon known as the kinetic isotope effect (KIE).

For an S N2 reaction, where the bond to the isotopically labeled atom is not broken in the rate-determining step, a secondary kinetic isotope effect (SKIE) is observed.[2] In the case of α-deuteration, the C-D bond is not cleaved during the nucleophilic attack. Instead, the hybridization of the α-carbon changes from sp³ in the reactant to a more sp²-like geometry in the transition state.

This change in hybridization leads to a normal secondary kinetic isotope effect , where the reaction rate for the deuterated compound is slightly slower than that for the non-deuterated compound (k H /k D > 1).[4] This is because the C-D vibrational frequencies are lower than the C-H vibrational frequencies, resulting in a lower zero-point energy for the C-D bond. The transition state has a less sterically hindered environment around the α-carbon compared to the sp³ ground state, leading to a smaller difference in zero-point energy between the C-H and C-D bonds in the transition state. Consequently, a slightly higher activation energy is required for the deuterated compound. For S N2 reactions, the α-secondary deuterium KIE is typically in the range of 1.0 to 1.15 per deuterium atom.

Therefore, it is predicted that this compound will exhibit a slightly slower rate of alkylation compared to bromoacetic acid. This subtle difference in reactivity can be exploited in mechanistic studies and for fine-tuning the reactivity of drug candidates.

Quantitative Data on Alkylating Activity

Alkylating AgentTargetSecond-Order Rate Constant (k₂)Notes
IodoacetamideCysteine~0.6 M⁻¹s⁻¹A commonly used benchmark for cysteine alkylation.
Bromoacetic AcidCysteineExpected to be slightly < 0.6 M⁻¹s⁻¹Due to bromide being a less effective leaving group than iodide.
This compoundCysteinePredicted to be slightly slower than Bromoacetic AcidDue to a normal secondary kinetic isotope effect (k H /k D > 1).

Experimental Protocols

In-Solution Alkylation of Proteins for Mass Spectrometry Analysis

This protocol is adapted from standard proteomics workflows and can be used to study the alkylation of specific proteins by this compound.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) solution (1 M)

  • This compound solution (e.g., 500 mM in buffer)

  • Quenching solution (e.g., 1 M DTT or L-cysteine)

  • Urea (for denaturation, optional)

  • Trypsin (for digestion)

  • C18 desalting spin columns

  • Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 10 mM. If the protein is not denatured, add urea to a final concentration of 8 M. Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Add this compound solution to a final concentration of 50 mM. Incubate in the dark at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding DTT or L-cysteine to a final concentration of 100 mM. Incubate for 15 minutes.

  • Buffer Exchange/Cleanup: Remove excess reagents by buffer exchange using a desalting column or by protein precipitation.

  • Digestion: Resuspend the protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin at a 1:50 (w/w) ratio. Incubate overnight at 37°C.

  • Desalting: Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS to identify the sites of alkylation. The mass shift corresponding to the addition of a carboxymethyl-d2 group (from this compound) on cysteine residues will be observed.

In-Gel Alkylation of Proteins

This protocol is suitable for proteins separated by SDS-PAGE.

Materials:

  • Polyacrylamide gel containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile, 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate)

  • Acetonitrile

  • In-gel digestion solution (e.g., trypsin in 50 mM ammonium bicarbonate)

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining: Excise the protein band of interest from the gel. Cut it into small pieces (approx. 1 mm³). Destain the gel pieces with the destaining solution until the Coomassie or silver stain is removed.

  • Reduction: Dehydrate the gel pieces with acetonitrile and then rehydrate them in the reduction solution. Incubate at 56°C for 1 hour.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.

  • Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.

  • Digestion: Rehydrate the gel pieces in the in-gel digestion solution on ice. Once the solution is absorbed, add more digestion buffer to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using the peptide extraction solution.

  • Analysis: Analyze the extracted peptides by mass spectrometry as described in the in-solution protocol.

Signaling Pathways and Cellular Effects

Bromoacetic acid has been shown to exert a range of effects on cellular signaling pathways, primarily linked to its ability to induce oxidative stress and damage DNA.

  • Induction of Oxidative Stress: Bromoacetic acid can lead to the generation of reactive oxygen species (ROS), which in turn can activate stress-response pathways.

  • DNA Damage Response: Studies have shown that bromoacetic acid can modulate the expression of genes involved in DNA damage repair pathways.

  • Cell Cycle Regulation and Apoptosis: By causing cellular stress and damage, bromoacetic acid can trigger cell cycle arrest and induce apoptosis (programmed cell death).

The alkylating activity of bromoacetic acid is central to these cellular effects. By modifying key proteins involved in redox homeostasis, DNA repair, and cell cycle control, bromoacetic acid can disrupt these critical cellular processes.

Visualizations

S N2 Alkylation of Cysteine by this compound

Caption: S N2 alkylation of a cysteine residue by this compound.

Experimental Workflow for Alkylation Analysis

experimental_workflow ProteinSample Protein Sample Reduction Reduction (DTT) ProteinSample->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching Alkylation->Quenching Cleanup Cleanup / Buffer Exchange Quenching->Cleanup Digestion Tryptic Digestion Cleanup->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Identification of Alkylated Peptides) LCMS->DataAnalysis

Caption: Workflow for identifying protein alkylation sites.

Cellular Effects of Bromoacetic Acid

cellular_effects BAA Bromoacetic Acid Alkylation Protein Alkylation (e.g., Cysteine residues) BAA->Alkylation ROS Increased Reactive Oxygen Species (ROS) Alkylation->ROS DNA_Damage DNA Damage Alkylation->DNA_Damage StressResponse Cellular Stress Response ROS->StressResponse DNA_Damage->StressResponse CellCycleArrest Cell Cycle Arrest StressResponse->CellCycleArrest Apoptosis Apoptosis StressResponse->Apoptosis

Caption: Cellular pathways affected by bromoacetic acid.

Conclusion

This compound is a valuable tool for researchers in chemistry, biology, and drug development. Its mechanism of action as an S N2 alkylating agent, primarily targeting cysteine residues, is well-established. The deuteration at the α-carbon is predicted to induce a normal secondary kinetic isotope effect, resulting in a slightly attenuated reactivity compared to its non-deuterated counterpart. This subtle modulation of reactivity, combined with its known cellular effects on stress and DNA damage pathways, makes this compound a useful probe for studying protein function and a potential lead for the development of targeted therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation and application of this compound.

References

Applications of Deuterated Bromoacetic Acid in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of deuterated bromoacetic acid in various research fields. By replacing one or more hydrogen atoms with deuterium, this isotopically labeled compound offers unique advantages in analytical and mechanistic studies. This document details its primary uses, provides experimental protocols, and presents quantitative data to illustrate its utility.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Deuterated bromoacetic acid serves as an excellent internal standard for the accurate quantification of bromoacetic acid and other haloacetic acids in complex matrices, such as environmental and biological samples.[1][2][3][4] The co-elution of the deuterated standard with the non-labeled analyte allows for correction of variations in sample preparation, injection volume, and matrix-induced ion suppression in mass spectrometry-based analyses.[5][6]

Experimental Protocol: Quantification of Bromoacetic Acid in Water Samples

This protocol outlines the use of deuterated bromoacetic acid (Bromoacetic acid-d2) as an internal standard for the quantification of bromoacetic acid in water samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Bromoacetic acid standard

  • Deuterated bromoacetic acid (internal standard)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • To a 10 mL water sample, add a known concentration of deuterated bromoacetic acid internal standard (e.g., 50 ng/mL).

    • Acidify the sample with formic acid to a pH of ~3.

    • Perform solid-phase extraction to concentrate the analytes and remove interfering matrix components.

    • Elute the analytes from the SPE cartridge with methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the analytes using a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).

    • Detect the analytes using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both bromoacetic acid and deuterated bromoacetic acid.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the bromoacetic acid standard to the peak area of the deuterated internal standard against the concentration of the bromoacetic acid standard.

    • Determine the concentration of bromoacetic acid in the samples by interpolating the peak area ratio from the calibration curve.

Quantitative Data:

Table 1: Illustrative Calibration Data for Bromoacetic Acid Quantification

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590

Table 2: Illustrative Recovery and Precision Data

Sample MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)RSD (%) (n=3)
Drinking Water2019.597.53.2
Wastewater Effluent2018.894.04.5

Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis A 1. Water Sample Collection B 2. Spike with Deuterated Bromoacetic Acid (IS) A->B C 3. Acidification B->C D 4. Solid Phase Extraction (SPE) C->D E 5. Elution and Reconstitution D->E F 6. Injection E->F G 7. Chromatographic Separation F->G H 8. Mass Spectrometric Detection G->H I 9. Peak Integration H->I J 10. Calculation of Peak Area Ratios I->J K 11. Quantification using Calibration Curve J->K G A Reactants B Transition State A->B Activation Energy D C-H Bond Vibrational Energy E C-D Bond Vibrational Energy C Products B->C D->B ΔG‡(H) E->B ΔG‡(D) G Protein Protein with Disulfide Bond (Cys-S-S-Cys) ReducedProtein Reduced Protein (Cys-SH + HS-Cys) Protein->ReducedProtein Reduction (DTT) AlkylatedProtein Alkylated Protein (Cys-S-CD2COOH) ReducedProtein->AlkylatedProtein Alkylation (Deuterated Bromoacetic Acid) Digestion Tryptic Digestion AlkylatedProtein->Digestion Peptides Peptide Mixture Digestion->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Identification Identification of Deuterium-Labeled Peptides LCMS->Identification

References

Methodological & Application

Application Notes and Protocols for Bromoacetic Acid-d3 in Protein Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a fundamental technique in proteomics and drug development, crucial for the stable modification of amino acid residues, primarily cysteine. This process prevents the re-formation of disulfide bonds following reduction, ensuring proteins remain in a linearized state for effective enzymatic digestion and subsequent analysis by mass spectrometry. Bromoacetic acid-d3, a deuterated analog of bromoacetic acid, serves as a heavy isotope-labeled alkylating agent. Its application is particularly valuable in quantitative proteomics studies, enabling the differentiation and relative quantification of protein samples. This document provides detailed protocols and data for the use of this compound in protein alkylation workflows.

Principle of this compound Alkylation

This compound alkylates the sulfhydryl group of cysteine residues through a nucleophilic substitution reaction. The deuterium labeling introduces a specific mass shift in the modified peptides, which can be readily detected by mass spectrometry. This allows for the direct comparison of protein abundance between different samples, for instance, a control sample alkylated with non-deuterated bromoacetic acid and a treated sample alkylated with this compound. The key reaction is the alkylation of the cysteine thiol, although minor side reactions with other nucleophilic residues like lysine, histidine, and methionine can occur under certain conditions.[1][2][3]

Experimental Protocols

Two primary protocols are provided: an in-solution protein alkylation protocol for purified proteins or simple protein mixtures, and an in-gel protein alkylation protocol for proteins separated by gel electrophoresis.

In-Solution Protein Alkylation Protocol

This protocol is suitable for the alkylation of proteins in a solution format.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 200 mM stock)

  • This compound solution (e.g., 500 mM stock in a suitable buffer)

  • Quenching solution (e.g., 1 M DTT)

  • Ammonium bicarbonate solution (e.g., 50 mM, pH 8.0)

  • Trypsin solution (proteomics grade)

  • Formic acid

Procedure:

  • Reduction: To 100 µg of protein in 100 µL of lysis buffer, add the reducing agent to a final concentration of 10 mM DTT or TCEP. Incubate at 56°C for 30 minutes.[2]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add this compound solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.

  • Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

In-Gel Protein Alkylation Protocol

This protocol is designed for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

  • Coomassie or silver-stained gel piece containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 50 mM ammonium bicarbonate)

  • Wash solution (50 mM ammonium bicarbonate)

  • Trypsin solution (proteomics grade)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision: Excise the protein band of interest from the gel.

  • Destaining: Destain the gel piece by washing with the destaining solution until the gel is clear.

  • Dehydration: Dehydrate the gel piece with 100% acetonitrile and dry in a vacuum centrifuge.

  • Reduction: Rehydrate the gel piece in reduction solution and incubate at 56°C for 45 minutes.[2]

  • Cooling: Allow the gel piece to cool to room temperature.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 30 minutes.[2]

  • Washing: Wash the gel piece with the wash solution, followed by dehydration with 100% acetonitrile.

  • Digestion: Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using the extraction buffer.

  • Drying: Dry the extracted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.

Data Presentation

The use of this compound allows for the relative quantification of proteins. The mass shift introduced by the deuterium label enables the distinction between light (unlabeled) and heavy (d3-labeled) peptide pairs in the mass spectrometer.

ParameterValue
Mass Shift per Cysteine +3.018 Da
Alkylated Residue S-(carboxy(d2)methyl)cysteine
Typical Alkylation Efficiency > 95%
Primary Target Cysteine
Potential Off-Targets Lysine, Histidine, Methionine

Table 1: Quantitative parameters for this compound alkylation.

ReagentAdvantagesDisadvantages
This compound Enables relative quantification; High reactivityPotential for off-target alkylation
Iodoacetamide High reactivity; Commonly usedCan cause over-alkylation of methionine[2]
Acrylamide Less off-target effects compared to iodo-compounds[2]Slower reaction kinetics
N-ethylmaleimide Specific for cysteinesCan introduce chirality

Table 2: Comparison of common alkylating agents.

Visualizations

Protein Alkylation Workflow

G cluster_0 Sample Preparation cluster_1 Downstream Processing cluster_2 Data Analysis ProteinSample Protein Sample Reduction Reduction (DTT/TCEP) ProteinSample->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching Alkylation->Quenching Digestion Proteolytic Digestion (Trypsin) Quenching->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS Quantification Relative Quantification LCMS->Quantification

Caption: Workflow for in-solution protein alkylation using this compound.

Signaling Pathway Context (Example)

G cluster_0 Upstream Signaling cluster_1 Target Protein Modification cluster_2 Downstream Effect Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TargetProtein Target Protein (with Cys) Kinase2->TargetProtein Phosphorylation AlkylatedProtein Alkylated Protein (this compound) TargetProtein->AlkylatedProtein Alkylation for analysis CellularResponse Cellular Response TargetProtein->CellularResponse

Caption: Example signaling pathway illustrating where protein alkylation is used for analysis.

Conclusion

The use of this compound for protein alkylation is a powerful technique for researchers in proteomics and drug development. It provides a reliable method for the stable modification of cysteine residues, enabling accurate relative quantification of proteins in complex biological samples. The protocols and data presented here offer a comprehensive guide for the successful implementation of this method in the laboratory. Careful consideration of potential off-target effects and optimization of reaction conditions are crucial for obtaining high-quality, reproducible data.

References

Application Notes: Quantification of Bromoacetic Acid in Complex Matrices using Bromoacetic acid-d3 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromoacetic acid is a haloacetic acid of significant environmental and toxicological concern. Accurate and precise quantification in complex matrices such as water, biological fluids, and food products is crucial for monitoring exposure and ensuring safety. This application note describes a robust and sensitive method for the determination of bromoacetic acid using Liquid Chromatography-Mass Spectrometry (LC-MS) with Bromoacetic acid-d3 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS analysis as it effectively compensates for variations in sample preparation, injection volume, chromatographic performance, and matrix effects, leading to improved accuracy and precision.[1][2][3]

Principle

The method involves the addition of a known amount of this compound to all samples, calibration standards, and quality controls. Bromoacetic acid and its deuterated analog, this compound, exhibit nearly identical chemical and physical properties, causing them to co-elute during chromatographic separation.[3] However, they are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte (Bromoacetic acid) to the peak area of the internal standard (this compound). This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve, which is used to determine the concentration of bromoacetic acid in unknown samples.

Core Advantages of Using this compound as an Internal Standard:

  • High Accuracy and Precision: Compensates for analyte loss during sample preparation and variations in instrument response.[2]

  • Matrix Effect Mitigation: The internal standard experiences similar ion suppression or enhancement as the analyte, leading to more reliable results in complex matrices.[4]

  • Improved Reproducibility: Normalizes for variations in injection volume and chromatographic conditions.

Experimental Protocols

Materials and Reagents
  • Bromoacetic acid (analytical standard)

  • This compound (internal standard)[5]

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Sample-specific extraction and cleanup cartridges (e.g., Solid Phase Extraction - SPE) if required.[4]

Preparation of Standard Solutions

2.1. Primary Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Bromoacetic acid and this compound into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and make up to the mark. These are the primary stock solutions.

2.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the primary stock solution of Bromoacetic acid with a suitable solvent (e.g., 50:50 methanol:water). The concentration range should bracket the expected concentration of the analyte in the samples.

2.3. Internal Standard Spiking Solution

  • Dilute the primary stock solution of this compound to a final concentration that will result in a significant but not saturating detector response. A typical concentration might be 100 ng/mL.

Sample Preparation

The choice of sample preparation technique depends on the complexity of the matrix. The goal is to extract bromoacetic acid and remove interfering components.[6][7]

3.1. Water Samples

  • To 1 mL of the water sample, add a specific volume of the internal standard spiking solution (e.g., 10 µL of 100 ng/mL this compound).

  • Vortex the sample for 30 seconds.

  • The sample is now ready for LC-MS analysis.

3.2. Biological Fluids (e.g., Plasma, Urine)

  • To 100 µL of the biological fluid, add 10 µL of the internal standard spiking solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for LC-MS analysis.[6]

LC-MS Parameters

The following are suggested starting parameters and may require optimization.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow 600 L/hr
Monitored Ions (SIM) Bromoacetic acid: m/z 137/139; this compound: m/z 140/142

Note: The presence of bromine results in a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br), which should be monitored.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 3: Example Calibration Curve Data

Standard Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
115,2341,510,8760.010
578,9871,532,4560.052
10155,4321,509,8760.103
50765,4321,523,4560.502
1001,534,5671,515,6781.012
Linearity (R²) \multicolumn{3}{c}{0.9995}

Table 4: Example Precision and Accuracy Data

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL, n=5)Precision (%RSD)Accuracy (%)
Low22.14.5105
Medium2019.53.297.5
High8081.22.8101.5

Mandatory Visualization

LCMS_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction (if necessary) cluster_data Data Analysis Sample Sample Matrix (e.g., Water, Plasma) Spike_IS Spike with This compound Internal Standard Sample->Spike_IS Standards Calibration Standards Standards->Spike_IS QC Quality Controls QC->Spike_IS Extraction Protein Precipitation or Solid Phase Extraction Spike_IS->Extraction For complex matrices LC_Injection LC-MS Injection Spike_IS->LC_Injection For simple matrices Extraction->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI Negative Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Samples Ratio_Calculation->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of Bromoacetic acid using an internal standard.

References

Application Notes and Protocols for Thiol-Metabolite Profiling using Bromoacetic acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, the accurate quantification and profiling of small molecule metabolites are paramount for understanding cellular physiology, identifying disease biomarkers, and accelerating drug development. Thiol-containing metabolites, such as glutathione (GSH) and cysteine (Cys), are central to cellular redox homeostasis, detoxification processes, and numerous metabolic pathways. However, the inherent reactivity and instability of the thiol group pose analytical challenges.

Chemical derivatization is a powerful strategy to enhance the stability and improve the analytical detection of thiol metabolites by liquid chromatography-mass spectrometry (LC-MS). Bromoacetic acid-d3 is a stable isotope-labeled derivatization reagent that specifically targets and alkylates the sulfhydryl (-SH) group of thiols. This labeling introduces a deuterated tag, facilitating robust and precise quantification through isotope dilution mass spectrometry. This approach minimizes sample preparation artifacts and enhances the sensitivity and specificity of thiol metabolite analysis.

Principle of Derivatization

This compound reacts with the nucleophilic thiol group of metabolites in a process called alkylation. The reaction results in the formation of a stable thioether bond and the incorporation of a deuterium-labeled carboxymethyl group onto the metabolite. This derivatization serves two primary purposes:

  • Stabilization: It caps the reactive thiol group, preventing its oxidation during sample preparation and analysis.

  • Quantification: The introduction of a stable isotope label allows for the use of a non-labeled internal standard (e.g., produced by reacting a known concentration of the standard with non-labeled bromoacetic acid) for accurate quantification, correcting for matrix effects and variations in instrument response.

Featured Application: Targeted Quantification of Glutathione and Cysteine in Plasma

This protocol provides a method for the sensitive and accurate quantification of glutathione (GSH) and cysteine (Cys) in human plasma samples using this compound derivatization followed by LC-MS/MS analysis.

Experimental Protocol

1. Materials and Reagents:

  • This compound (BrCD2COOH)

  • Bromoacetic acid (for internal standard preparation)

  • Glutathione (GSH) and L-Cysteine (Cys) standards

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (collected with EDTA)

2. Sample Preparation Workflow:

A visual representation of the sample preparation workflow is provided below.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample deprotein Protein Precipitation (10% TCA) plasma->deprotein centrifuge1 Centrifugation deprotein->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_buffer Add NH4HCO3 Buffer (pH 8.5) supernatant->add_buffer add_reagent Add this compound add_buffer->add_reagent incubate Incubate (30 min, 37°C, dark) add_reagent->incubate quench Quench with Formic Acid incubate->quench centrifuge2 Centrifugation quench->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms G cluster_pathways Key Thiol-Related Metabolic Pathways methionine Methionine Cycle transsulfuration Transsulfuration Pathway methionine->transsulfuration Homocysteine cysteine Cysteine transsulfuration->cysteine glutathione_synthesis Glutathione Synthesis cysteine->glutathione_synthesis glutathione Glutathione (GSH) glutathione_synthesis->glutathione redox_cycling Redox Cycling (GSH/GSSG) glutathione->redox_cycling detoxification Detoxification (Phase II Conjugation) glutathione->detoxification

Application Note: Cysteine Alkylation Using Bromoacetic Acid-d3 for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cysteine alkylation is a critical step in proteomics workflows, aimed at preventing the re-formation of disulfide bonds after protein reduction. This process ensures that proteins remain in a linearized state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry. The use of isotopically labeled alkylating agents, such as Bromoacetic acid-d3, allows for the introduction of a stable isotope tag at cysteine residues. This labeling strategy is particularly valuable in quantitative proteomics for differentiating and comparing protein samples. This application note provides a detailed protocol for the alkylation of cysteine residues in proteins using this compound.

Principle of the Method

The protocol involves two primary steps: the reduction of disulfide bonds within the protein, followed by the alkylation of the resulting free sulfhydryl groups. Dithiothreitol (DTT) is commonly used to reduce the disulfide bonds of cysteine residues to free thiols. Subsequently, this compound is added to irreversibly alkylate these thiol groups through a nucleophilic substitution reaction. The deuterium atoms on the acetyl group of this compound introduce a specific mass shift, which can be readily detected by mass spectrometry, facilitating the relative quantification of cysteine-containing peptides.

Quantitative Data Summary

The use of this compound results in a specific mass modification of cysteine residues. This table summarizes the key quantitative data associated with this labeling approach.

ParameterValueNotes
Alkylating Reagent This compound (BrCD2COOH)Deuterated analog of Bromoacetic acid.
Target Residue Cysteine (-SH)Reacts with the sulfhydryl group.
Monoisotopic Mass of this compound 141.96 g/mol C2HD2BrO2
Mass Addition to Cysteine Residue +60.0368 DaCorresponds to the addition of a -CD2COOH group and loss of H from the thiol.
Control Reagent (Light Version) Bromoacetic acid (BrCH2COOH)For comparative quantitative studies.
Mass Addition from Light Reagent +58.0215 DaCorresponds to the addition of a -CH2COOH group.
Mass Difference per Labeled Cysteine +2.0153 DaThe mass difference between the heavy and light labeled peptides.

Experimental Protocol

This protocol outlines the steps for in-solution reduction and alkylation of protein samples using this compound.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

  • This compound

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • HPLC-grade water

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturing buffer, such as 8 M urea in 100 mM Tris-HCl, pH 8.5, to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds:

    • Add DTT stock solution to the protein solution to a final concentration of 10 mM.

    • Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.[1]

    • Allow the sample to cool to room temperature.

  • Alkylation with this compound:

    • Prepare a fresh stock solution of this compound in a suitable buffer (e.g., 100 mM Ammonium Bicarbonate). The concentration should be determined based on the protein concentration, typically aiming for a 2-5 fold molar excess over the total cysteine content. A common starting concentration for the alkylating agent is 20-55 mM.[1]

    • Add the this compound solution to the reduced protein sample to a final concentration of approximately 25 mM.

    • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes. Alkylation is typically carried out for 10-30 minutes at room temperature in the dark.[2] An increase in temperature can lead to more by-products.[2]

  • Quenching the Reaction:

    • To stop the alkylation reaction, add a quenching reagent. This can be done by adding DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 50 mM.

    • Incubate for an additional 15 minutes at room temperature in the dark.

  • Sample Preparation for Mass Spectrometry:

    • The alkylated protein sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by LC-MS/MS.

Experimental Workflow Diagram

G cluster_0 Protein Preparation cluster_1 Reduction cluster_2 Alkylation cluster_3 Quenching & Downstream Processing Protein_Sample Protein Sample in Denaturing Buffer Add_DTT Add DTT (10 mM) Protein_Sample->Add_DTT Step 1 Incubate_56C Incubate at 56°C for 30 min Add_DTT->Incubate_56C Step 2 Cool_RT Cool to Room Temp Incubate_56C->Cool_RT Step 3 Add_BAA_d3 Add this compound (25 mM) Cool_RT->Add_BAA_d3 Step 4 Incubate_RT_Dark Incubate at RT in Dark for 30-60 min Add_BAA_d3->Incubate_RT_Dark Step 5 Quench Quench Reaction (e.g., with DTT) Incubate_RT_Dark->Quench Step 6 Downstream Buffer Exchange & Enzymatic Digestion Quench->Downstream Step 7 LC_MS LC-MS/MS Analysis Downstream->LC_MS Step 8

Caption: Workflow for cysteine alkylation using this compound.

Safety Precautions

This compound is a halogenated carboxylic acid and should be handled with care. It is corrosive and a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Note: Utilizing Bromoacetic Acid-d3 for Optimal Protein Modification in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bromoacetic acid-d3 as a protein modifying agent, with a focus on achieving optimal alkylation for applications in quantitative proteomics. While specific data for this compound is limited, the protocols and principles outlined herein are based on the extensive knowledge of its non-deuterated analog, bromoacetic acid, and the closely related iodoacetamide. These reagents are widely used for the irreversible alkylation of cysteine residues in proteins.[1][2][3] The incorporation of deuterium in this compound allows for its use as a stable isotope labeling reagent in mass spectrometry-based quantitative proteomics.

Principle of Action

Bromoacetic acid, like other haloacetates, is an alkylating agent that reacts with nucleophilic functional groups on amino acid side chains.[1] The primary target for alkylation under typical proteomics workflows is the sulfhydryl group of cysteine residues.[1] This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, effectively capping the cysteine and preventing the reformation of disulfide bonds.[1] In the context of quantitative proteomics, proteins from different samples can be labeled with the deuterated (heavy) and non-deuterated (light) forms of bromoacetic acid. The mass difference introduced by the deuterium atoms allows for the relative quantification of proteins or peptides by mass spectrometry.

Potential Side Reactions

It is important to be aware of potential side reactions when using alkylating agents like bromoacetic acid. Besides the desired reaction with cysteine, over-alkylation can occur on other amino acid residues, particularly at higher concentrations, temperatures, or pH. The reactivity of amino acid residues towards alkylation generally follows the order: Cysteine > N-terminal amino acid > Aspartic acid > Glutamic acid > Histidine > Asparagine > Lysine > Tyrosine.[4] Careful optimization of reaction conditions is therefore crucial to maximize the specificity for cysteine modification and obtain accurate quantitative data.

Optimizing Reaction Conditions

The efficiency and specificity of protein alkylation are influenced by several factors, including the concentration of the alkylating agent, temperature, reaction time, and pH. The following tables summarize typical reaction conditions for the commonly used alkylating agents, iodoacetamide and iodoacetic acid, which can be used as a starting point for optimizing protocols with this compound.

Summary of In-Solution Alkylation Conditions
ParameterRecommended RangeNotes
Alkylating Agent Concentration 10 - 55 mMHigher concentrations can lead to increased side reactions.[2][5] Optimization is recommended for each specific protein or sample type.
Protein Concentration 1 - 20 mg/mLHigher protein concentrations generally improve reaction kinetics.[6]
Reaction Temperature Room Temperature (20-25°C)Elevated temperatures can increase the rate of side reactions.[3]
Reaction Time 15 - 30 minutesLonger incubation times may not significantly increase cysteine alkylation but can promote off-target modifications.
pH 7.0 - 8.5Alkylation of cysteine thiols is more efficient at slightly alkaline pH where the sulfhydryl group is deprotonated.[6][7]
Reducing Agent (e.g., DTT, TCEP) 5 - 10 mMUsed prior to alkylation to reduce disulfide bonds and make cysteine residues accessible.
Comparison of Common Alkylating Agents
Alkylating AgentTypical ConcentrationAdvantagesDisadvantages
Iodoacetamide (IAA)14 - 55 mM[3][5][8]Well-established, high reactivity with cysteines.Can cause side reactions with other amino acids.[4]
Iodoacetic Acid (IAC)20 mM[2]Similar reactivity to IAA.The negative charge can sometimes hinder reaction at specific sites.[7]
N-ethylmaleimide (NEM)5 mM[9]Highly specific for cysteines at neutral pH.Can be less efficient than haloacetates.
Chloroacetamide (CAA)20 mM[2]Generally shows fewer side reactions compared to iodo-compounds.
Acrylamide (AA)20 mM[2]Can result in higher numbers of identified peptides in some proteomics workflows.

Experimental Protocols

The following is a detailed protocol for the in-solution alkylation of proteins using bromoacetic acid. This protocol is adapted from established methods for iodoacetamide and should be optimized for your specific application.[2][5][8]

Protocol: In-Solution Protein Alkylation with Bromoacetic Acid

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent Stock: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in LC-MS grade water (prepare fresh)

  • Alkylation Reagent Stock: 250 mM Bromoacetic Acid in LC-MS grade water (prepare fresh and protect from light)

  • Quenching Reagent: 100 mM DTT in LC-MS grade water

  • Ammonium Bicarbonate (for digestion)

  • Trypsin (or other protease)

  • Formic Acid

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or solution in an appropriate volume of Denaturation Buffer to a final protein concentration of 1-10 mg/mL.

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add the Reducing Agent Stock to the protein solution to a final concentration of 10 mM.

    • Incubate at 37°C for 30-60 minutes.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add the Alkylation Reagent Stock to a final concentration of 20-55 mM.

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Quenching of Alkylation Reaction:

    • Add Quenching Reagent to a final concentration of 10 mM to consume any unreacted bromoacetic acid.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Mass Spectrometry:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Proceed with enzymatic digestion (e.g., with trypsin).

    • After digestion, acidify the sample with formic acid to a final concentration of 0.1-1% to stop the digestion and prepare the sample for LC-MS analysis.

Visualizations

The following diagrams illustrate the chemical reaction of cysteine alkylation and the experimental workflow.

G cluster_reaction Cysteine Alkylation by Bromoacetic Acid Cysteine Cysteine Residue HS-CH₂-CH(NH₂)-COOH AlkylatedCysteine S-Carboxymethylcysteine HOOC-CH₂-S-CH₂-CH(NH₂)-COOH Cysteine->AlkylatedCysteine + Bromoacetic Acid BromoaceticAcid Bromoacetic Acid Br-CH₂-COOH HBr HBr

Caption: Chemical reaction of a cysteine residue with bromoacetic acid.

G cluster_workflow Experimental Workflow for Protein Alkylation start Start: Protein Sample denature Denaturation (e.g., 8M Urea) start->denature reduce Reduction (e.g., DTT or TCEP) denature->reduce alkylate Alkylation (this compound) reduce->alkylate quench Quench Reaction (e.g., DTT) alkylate->quench digest Enzymatic Digestion (e.g., Trypsin) quench->digest analyze LC-MS/MS Analysis digest->analyze

Caption: Workflow for in-solution protein alkylation and analysis.

References

Application Notes and Protocols for Derivatization of Thiols with Bromoacetic acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of thiol groups is a critical step in various analytical workflows, particularly in proteomics and metabolomics, for the accurate quantification and identification of thiol-containing molecules such as cysteine residues in proteins and low-molecular-weight thiols like glutathione. Bromoacetic acid-d3 (d3-BrAcOH) is a deuterated alkylating agent that reacts specifically with the sulfhydryl group of thiols to form a stable thioether bond, a reaction known as S-carboxymethylation.[1][2] The incorporation of a stable isotope label (deuterium) allows for accurate relative and absolute quantification of thiols using mass spectrometry (MS)-based techniques. This stable isotope labeling approach minimizes experimental variability and enhances the precision of quantitative analyses.[3][4]

These application notes provide detailed protocols for the derivatization of thiols in protein and small molecule samples using this compound for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Principle of the Method

The derivatization of thiols with this compound is a bimolecular nucleophilic substitution (S_N_2) reaction. The nucleophilic thiolate anion (-S⁻) attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable S-carboxymethyl-d2-cysteine derivative. The reaction is typically preceded by a reduction step to ensure all cysteine residues are in their free thiol form. For quantitative analysis, a "light" version of the reagent (Bromoacetic acid, BrAcOH) can be used to label a control sample, while the "heavy" deuterated version (this compound) is used for the experimental sample. The samples are then mixed and analyzed by LC-MS. The mass difference of 3 Da between the light and heavy labeled peptides or small molecules allows for their distinct detection and ratiometric quantification.

Quantitative Data Summary

The use of stable isotope labeling with reagents like this compound allows for highly sensitive and accurate quantification of thiols. While specific performance data for this compound can vary depending on the analyte and the LC-MS instrumentation, the following table provides representative quantitative parameters achievable with similar stable isotope labeling methods for thiol analysis.[5][6]

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 0.5 - 10 nmol/LDependent on the specific thiol and matrix complexity.
Lower Limit of Quantification (LLOQ) 1 - 20 nmol/LThe lowest concentration that can be quantified with acceptable precision and accuracy.
Linear Dynamic Range 3 - 4 orders of magnitudeThe concentration range over which the method is accurate and precise.
Intra-day Precision (%RSD) < 5%Repeatability of the measurement on the same day.
Inter-day Precision (%RSD) < 10%Reproducibility of the measurement on different days.
Recovery 90 - 110%The efficiency of the entire analytical procedure, from sample preparation to detection.

Experimental Protocols

Protocol 1: Derivatization of Protein Thiols for Proteomic Analysis

This protocol is designed for the S-carboxymethylation of cysteine residues in proteins prior to enzymatic digestion and LC-MS/MS analysis.[7][8]

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating Reagent: 1 M this compound (d3-BrAcOH) in 1 M NaOH (prepare fresh)

  • Quenching Reagent: 1 M DTT stock solution

  • Ammonium Bicarbonate (50 mM, pH 8.0) for buffer exchange

  • Trypsin (sequencing grade)

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Incubate at 37 °C for 30 minutes to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add the 1 M DTT stock solution to the denatured protein sample to a final concentration of 10 mM.

    • Incubate at 56 °C for 60 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation of Free Thiols:

    • In a fume hood, add the freshly prepared 1 M this compound solution to the reduced protein sample to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.[8][9]

  • Quenching the Reaction:

    • Add the 1 M DTT stock solution to a final concentration of 20 mM to quench the excess this compound.

    • Incubate at room temperature for 15 minutes.

  • Buffer Exchange and Protein Digestion:

    • Remove the denaturation and alkylation reagents by buffer exchange into 50 mM ammonium bicarbonate (pH 8.0) using a suitable method (e.g., dialysis, spin columns, or precipitation/resuspension).

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37 °C.

  • Sample Preparation for LC-MS:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • The sample is now ready for LC-MS analysis.

Protocol 2: Derivatization of Low-Molecular-Weight Thiols (e.g., Glutathione)

This protocol is suitable for the analysis of small molecule thiols in biological fluids or cell extracts.[10][11][12][13]

Materials:

  • Sample (e.g., plasma, cell extract)

  • Internal Standard (optional, e.g., a non-endogenous thiol)

  • Extraction Solvent: 80% Methanol containing 0.1% formic acid

  • Derivatizing Reagent: 100 mM this compound in water, pH adjusted to 9.0 with ammonium hydroxide

  • Quenching Reagent: 100 mM L-cysteine solution

Procedure:

  • Sample Extraction:

    • To 100 µL of sample, add 400 µL of ice-cold Extraction Solvent.

    • If using an internal standard, add it at this step.

    • Vortex for 1 minute and incubate at -20 °C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Collect the supernatant.

  • Derivatization:

    • To 100 µL of the supernatant, add 20 µL of the 100 mM this compound solution.

    • Vortex and incubate at room temperature for 30 minutes in the dark.

  • Quenching the Reaction:

    • Add 10 µL of the 100 mM L-cysteine solution to quench the excess this compound.

    • Vortex and let it stand for 10 minutes at room temperature.

  • Sample Preparation for LC-MS:

    • Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis p1 Protein Sample p2 Denaturation & Reduction (DTT) p1->p2 d1 Alkylation with This compound p2->d1 d2 Quenching (excess DTT) d1->d2 a1 Enzymatic Digestion (e.g., Trypsin) d2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis & Quantification a2->a3

Caption: Experimental workflow for the derivatization of protein thiols.

signaling_pathway cluster_stimulus Cellular Stimulus cluster_protein Protein Thiol Redox Regulation cluster_response Cellular Response cluster_derivatization_vis Analytical Derivatization stimulus Oxidative Stress (e.g., H2O2) protein_SH Protein-SH (Reduced) stimulus->protein_SH Oxidation protein_SOH Protein-SOH (Sulfenic Acid) protein_SH->protein_SOH Reversible derivatization Protein-S-CH2(d2)-COOH (Derivatized for MS) protein_SH->derivatization This compound protein_SSG Protein-SSG (Glutathionylated) protein_SOH->protein_SSG + GSH protein_SSR Protein-S-S-R (Mixed Disulfide) protein_SOH->protein_SSR + R-SH protein_SO2H Protein-SO2H (Sulfinic Acid) protein_SOH->protein_SO2H Further Oxidation response Altered Protein Function & Downstream Signaling protein_SSG->response protein_SSR->response protein_SO3H Protein-SO3H (Sulfonic Acid) protein_SO2H->protein_SO3H Irreversible Oxidation protein_SO2H->response protein_SO3H->response

Caption: Redox signaling pathway involving cysteine modifications.

References

Application Notes and Protocols for Complete Alkylation using Bromoacetic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of bromoacetic acid-d3 as a cysteine alkylating agent in proteomics and other biochemical applications. The following sections offer experimental protocols, data presentation guidelines, and methods to ensure the complete alkylation of cysteine residues.

Introduction to Cysteine Alkylation with this compound

Alkylation of cysteine residues is a critical step in many proteomics workflows, primarily to prevent the re-formation of disulfide bonds after reduction. This ensures that proteins remain in a linearized state, which is essential for accurate analysis by mass spectrometry. This compound is an isotopic labeling reagent used for the carboxymethylation of free sulfhydryl groups on cysteine residues. The deuterium labeling provides a distinct mass signature, facilitating the identification and quantification of cysteine-containing peptides in mass spectrometry-based experiments.

Complete alkylation is crucial for reproducible and accurate quantitative proteomics. Incomplete alkylation can lead to the misidentification of peptides and proteins, and can interfere with downstream analysis by causing ambiguity in peptide signals. The reaction time is a critical parameter that must be optimized to achieve complete alkylation while minimizing potential side reactions.

Factors Influencing Alkylation Reaction Time

The time required for complete alkylation of cysteine residues with this compound is not a single fixed value but is influenced by several factors:

  • Concentration of the Alkylating Reagent: Higher concentrations of this compound will generally lead to faster reaction rates. However, excessively high concentrations can increase the risk of off-target modifications of other amino acid residues such as lysine, histidine, and methionine.

  • Temperature: The reaction rate increases with temperature. Most alkylation reactions are performed at room temperature or 37°C.[1]

  • pH of the Reaction Buffer: The alkylation of cysteine residues is pH-dependent. The thiol group of cysteine must be in its deprotonated, nucleophilic thiolate form (S-) to react with the haloacetamide. Therefore, the reaction is typically carried out at a pH above 8.

  • Protein/Peptide Concentration and Complexity: The concentration and the specific protein or peptide sequence can influence the accessibility of cysteine residues to the alkylating agent, thereby affecting the reaction time.

  • Presence of Denaturants: Denaturing agents such as urea or guanidinium chloride are often included in the buffer to unfold the protein and expose buried cysteine residues, which is essential for complete alkylation.

Data Presentation: Mass Shifts for Monitoring Alkylation

The completion of the alkylation reaction is monitored by mass spectrometry. The covalent modification of a cysteine residue by this compound results in a specific mass increase.

ReagentChemical FormulaMonoisotopic Mass (Da)ModificationMass Shift (Da)
Bromoacetic acidC₂H₃BrO₂137.9371Carboxymethylation+58.0055
This compound C₂D₃BrO₂ 140.9558 Carboxymethylation-d3 +61.0242

Note: The mass shift is calculated based on the addition of the carboxymethyl-d3 group and the removal of a hydrogen atom from the cysteine thiol group.

Experimental Protocols

This section provides a general protocol for the in-solution alkylation of proteins using this compound. It is crucial to note that the optimal reaction time should be determined empirically for each specific experimental setup.

Protocol 1: In-Solution Alkylation of Proteins for Proteomics

1. Materials:

  • Protein sample

  • Denaturation/Reduction Buffer: 8 M Urea or 6 M Guanidinium HCl in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Reagent: this compound (prepare fresh)

  • Quenching Reagent: DTT or L-cysteine

  • Mass spectrometer

2. Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in the Denaturation/Reduction Buffer to a final concentration of 1-10 mg/mL.

    • Incubate for 1 hour at 37°C to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent (DTT to a final concentration of 10 mM or TCEP to 5 mM).

    • Incubate for 1 hour at 37°C.

  • Alkylation of Cysteine Residues:

    • Add this compound to a final concentration of 20-50 mM. A 2 to 5-fold molar excess of alkylating agent over the reducing agent is a common starting point.

    • Incubate in the dark at room temperature (20-25°C) or 37°C. The incubation time should be optimized (e.g., test 30, 60, and 90 minutes) to ensure complete alkylation.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., DTT to a final concentration of 20 mM or L-cysteine to 50 mM) to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with buffer exchange or protein precipitation to remove urea/guanidinium HCl and excess reagents.

    • Digest the alkylated protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

6. Verification of Complete Alkylation:

  • Analyze the mass spectrometry data to confirm the absence of peptides containing unmodified cysteine residues.

  • Search for and confirm the presence of peptides with the expected +61.0242 Da mass shift on cysteine residues.

  • If unmodified cysteines are detected, the alkylation reaction time or reagent concentration should be increased in subsequent experiments.

Protocol 2: Monitoring Alkylation Completeness using a Time-Course Experiment

To determine the optimal reaction time for complete alkylation, a time-course experiment is recommended.

  • Follow the steps 1 and 2 of Protocol 1.

  • Initiate the alkylation reaction as described in step 3 of Protocol 1.

  • At different time points (e.g., 15, 30, 45, 60, 90, and 120 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction in each aliquot by adding the quenching reagent.

  • Prepare each time-point sample for mass spectrometry analysis.

  • Analyze the data for each time point to determine the percentage of alkylated cysteine-containing peptides versus unmodified peptides.

  • The optimal reaction time is the point at which no further increase in the extent of alkylation is observed, and no unmodified cysteine peptides are detected.

Visualizations

The following diagrams illustrate the key processes involved in cysteine alkylation and the workflow for ensuring its completion.

Alkylation_Pathway P_S_S Protein-S-S-Protein P_SH Protein-SH + HS-Protein P_S_S->P_SH + DTT/TCEP P_S_Alk Protein-S-CH(D)₂-COO⁻ P_SH->P_S_Alk + Br-CD₂-COOH (this compound) Experimental_Workflow Start Start: Protein Sample Denature Denaturation (8M Urea/6M GuHCl) Start->Denature Reduce Reduction (DTT/TCEP) Denature->Reduce Alkyl_Time_Course Alkylation Time Course (this compound) Reduce->Alkyl_Time_Course Quench Quench Reaction Alkyl_Time_Course->Quench MS_Prep Sample Prep for MS (Digestion, Desalting) Quench->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis Data Analysis (Check for complete alkylation) LC_MS->Data_Analysis End End: Complete Alkylation Confirmed Data_Analysis->End Logical_Relationship cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes Concentration [Reagent] Complete_Alk Complete Alkylation Concentration->Complete_Alk Incomplete_Alk Incomplete Alkylation Concentration->Incomplete_Alk (too low) Side_Reactions Side Reactions Concentration->Side_Reactions (too high) Time Time Time->Complete_Alk Time->Incomplete_Alk (too short) Time->Side_Reactions (too long) Temperature Temperature Temperature->Complete_Alk pH pH pH->Complete_Alk pH->Incomplete_Alk (too low)

References

Application Notes and Protocols for Quenching Excess Bromoacetic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for effectively and safely quenching excess bromoacetic acid-d3 in a reaction mixture. This compound, a deuterated analog of the highly reactive alkylating agent bromoacetic acid, requires careful handling and thorough deactivation post-reaction to ensure the safety of personnel and the integrity of the desired product. The following protocols outline methods using common laboratory reagents for the neutralization of this hazardous compound.

Introduction

Bromoacetic acid and its isotopologues are powerful electrophiles and alkylating agents frequently employed in organic synthesis, particularly in the modification of cysteine residues in peptides and proteins, and in the synthesis of various pharmaceutical intermediates.[1] Due to its toxicity and high reactivity, any unreacted this compound must be quenched before workup and disposal.[2] The protocols described herein detail quenching procedures using nucleophilic reagents, including a mild inorganic salt and an organic amine, as well as a hydrolysis-based method.

Data Presentation: Comparison of Quenching Methods

The selection of a quenching agent depends on several factors, including the stability of the desired product to the quenching conditions, the solvent system, and the scale of the reaction. The following table summarizes the key quantitative parameters for the recommended quenching protocols.

Quenching AgentStoichiometry (vs. excess this compound)Typical Reaction TimeTemperature (°C)Notes
Sodium Metabisulfite 1.5 - 2.0 equivalents15 - 30 minutes0 - 25Effective for neutralizing the bromine electrophile. The reaction is typically rapid.[3]
Aqueous Sodium Hydroxide 2.0 - 3.0 equivalents1 - 2 hours25 - 50Quenching occurs via hydrolysis to the less toxic glycolic acid-d3.[2]
Primary/Secondary Amine (e.g., Diethylamine) 2.0 - 5.0 equivalents30 - 60 minutes0 - 25Forms a water-soluble amide adduct that can be easily removed during aqueous workup.[4]

Experimental Protocols

Important Safety Precautions: this compound is corrosive, toxic, and a strong alkylating agent.[5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Quenching with Sodium Metabisulfite

This protocol is suitable for reactions where the desired product is stable to mild reducing conditions. Sodium metabisulfite effectively quenches the electrophilic bromine.[3]

Materials:

  • Reaction mixture containing excess this compound

  • Saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium metabisulfite (1.5 - 2.0 equivalents relative to the initial excess of this compound) to the stirring reaction mixture. An exothermic reaction may be observed.[3]

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes.

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Quenching by Alkaline Hydrolysis

This method converts this compound to the significantly less toxic glycolic acid-d3 via hydrolysis.[2] This protocol is suitable for products that are stable to basic conditions.

Materials:

  • Reaction mixture containing excess this compound

  • 1 M Aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution for neutralization

  • Organic solvent for extraction

  • Brine

Procedure:

  • Cool the reaction mixture to 0 °C.

  • Slowly add 1 M aqueous NaOH solution (2.0 - 3.0 equivalents relative to the initial excess of this compound).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS if necessary.

  • Cool the mixture to 0 °C and neutralize the excess base by the dropwise addition of 1 M HCl until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract the desired product with an organic solvent.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Protocol 3: Quenching with a Secondary Amine

This protocol utilizes a nucleophilic amine to form a water-soluble amide adduct, which can be easily removed during an aqueous workup. Diethylamine is a common choice, but other primary or secondary amines can also be used.[4]

Materials:

  • Reaction mixture containing excess this compound

  • Diethylamine (or other suitable amine)

  • Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent for extraction

  • Brine

Procedure:

  • Cool the reaction mixture to 0 °C.

  • Slowly add diethylamine (2.0 - 5.0 equivalents relative to the initial excess of this compound).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Dilute the reaction mixture with the chosen organic solvent and transfer to a separatory funnel.

  • Wash the organic layer with dilute aqueous HCl to remove the excess amine and the amine adduct of this compound.[4]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Visualizations

The following diagrams illustrate the logical workflow for the quenching process and the chemical transformation involved.

Quenching_Workflow General Workflow for Quenching this compound cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_workup Workup Phase reaction_mixture Reaction Completion (Excess this compound) add_quencher Add Quenching Agent (e.g., Na2S2O5, NaOH, or Amine) reaction_mixture->add_quencher Cool to 0 °C stir Stir for Specified Time and Temperature add_quencher->stir extraction Aqueous Workup (Extraction & Washes) stir->extraction drying Dry Organic Layer extraction->drying concentration Concentrate to Obtain Crude Product drying->concentration Quenching_Mechanisms Quenching Reaction Pathways cluster_sulfite Sulfite Quench cluster_hydrolysis Hydrolysis cluster_amine Amine Quench BAA BrCD2COOH (this compound) Na2S2O5 Na2S2O5 BAA->Na2S2O5 NaOH NaOH (aq) BAA->NaOH R2NH R2NH BAA->R2NH sulfonate_adduct ^{-}O3S-CD2COOH (Sulfonate Adduct) Na2S2O5->sulfonate_adduct Nucleophilic Substitution glycolic_acid HOCD2COOH (Glycolic Acid-d3) NaOH->glycolic_acid SN2 Reaction amide_adduct R2N-CD2COOH (Amide Adduct) R2NH->amide_adduct Nucleophilic Substitution

References

Application Note: High-Sensitivity Analysis of Haloacetic Acids in Water Samples Using Bromoacetic Acid-d3 as an Internal Standard

Application Notes and Protocols for Bromoacetic Acid-d3 in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of mass spectrometry-based proteomics, precise and accurate quantification of proteins is paramount for understanding complex biological systems and for the development of novel therapeutics. Stable isotope labeling is a powerful technique that enables the relative or absolute quantification of proteins and their post-translational modifications. Bromoacetic acid-d3 (d3-BAA) is a deuterated alkylating agent that serves as a valuable tool for quantitative proteomics. By incorporating a stable isotope label onto cysteine residues, d3-BAA allows for the differential labeling of protein samples, which can then be distinguished and quantified by mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in quantitative proteomics workflows.

Principle of Cysteine Alkylation with this compound

This compound is a haloacetic acid containing three deuterium atoms. It irreversibly alkylates the thiol group of cysteine residues through a nucleophilic substitution reaction. This modification, known as carboxymethylation, serves two primary purposes in proteomics:

  • Prevention of Disulfide Bond Formation: By capping the reactive thiol groups of cysteines, alkylation prevents the formation or reformation of disulfide bonds, which can interfere with protein digestion and analysis.

  • Introduction of a Stable Isotope Label: The deuterium atoms in d3-BAA introduce a known mass shift in the labeled peptides compared to those labeled with a light (non-deuterated) counterpart. This mass difference allows for the direct comparison and quantification of protein abundance between different samples in a single mass spectrometry run.

The reaction of this compound with a cysteine residue results in a specific mass shift, which is crucial for data analysis. The monoisotopic mass of the carboxymethyl-d2 moiety (as one deuterium is on the carboxylic acid and is exchanged in solution) added to the cysteine residue is 60.0349 Da . This is calculated based on the molecular weight of this compound (141.97 g/mol ) and the reaction mechanism.[1][2][3]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a typical quantitative proteomics experiment.

Materials
  • This compound (d3-BAA)

  • Bromoacetic acid (light, non-deuterated)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Urea or other denaturing agent

  • Ammonium bicarbonate buffer (or other suitable buffer)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Protocol 1: In-Solution Alkylation and Digestion for Quantitative Proteomics

This protocol describes the differential labeling of two protein samples (e.g., control vs. treated) using light and heavy versions of bromoacetic acid.

  • Protein Extraction and Denaturation:

    • Extract proteins from your control and treated samples using a suitable lysis buffer containing a strong denaturant like 8 M urea to ensure all cysteine residues are accessible.

    • Quantify the protein concentration of each sample accurately.

  • Reduction of Disulfide Bonds:

    • To an equal amount of protein from each sample (e.g., 100 µg), add a reducing agent. For example, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Allow the samples to cool to room temperature.

  • Differential Alkylation:

    • For the "light" sample: Add non-deuterated Bromoacetic acid to a final concentration of 20 mM.

    • For the "heavy" sample: Add this compound to a final concentration of 20 mM.

    • Incubate both samples in the dark at room temperature for 30 minutes.

  • Quenching the Reaction:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to react with any excess alkylating agent.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Dilute the samples with ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0) to reduce the urea concentration to less than 1 M. This is crucial for optimal trypsin activity.

  • Enzymatic Digestion:

    • Add trypsin to each sample at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Pooling and Desalting:

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • Acidify the mixed sample with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 SPE cartridge.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be configured to detect and fragment both the light and heavy labeled peptide pairs.

Data Presentation and Analysis

Quantitative data obtained from mass spectrometry analysis using this compound should be presented in a clear and structured format. The primary output is the ratio of the abundance of the heavy-labeled peptide to the light-labeled peptide, which reflects the relative abundance of the protein in the two samples.

While specific quantitative data for this compound is not widely available in the literature, the following table serves as a template for how such data should be presented.

Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (Heavy/Light)p-value
P12345GENE1A(Carboxymethyl-d2)CDEFGHR1.2 E+072.4 E+072.00.001
Q67890GENE2IJKLMN(Carboxymethyl-d2)C PQR5.6 E+065.5 E+060.980.95
R11121GENE3STUV(Carboxymethyl-d2)CWXYZK9.8 E+052.9 E+063.0< 0.001
.....................

Table 1: Template for Quantitative Proteomics Data using this compound. The table should include protein and gene identifiers, the identified peptide sequence with the modified cysteine, the measured intensities for the light and heavy labeled peptides, the calculated ratio, and a statistical measure of significance.

Visualizations

Experimental Workflow

The overall experimental workflow for a quantitative proteomics experiment using this compound can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis control Control Sample denature_reduce_c Denaturation & Reduction control->denature_reduce_c treated Treated Sample denature_reduce_t Denaturation & Reduction treated->denature_reduce_t alkylate_light Alkylation (Bromoacetic acid) denature_reduce_c->alkylate_light alkylate_heavy Alkylation (this compound) denature_reduce_t->alkylate_heavy quench_digest_c Quench & Digest alkylate_light->quench_digest_c quench_digest_t Quench & Digest alkylate_heavy->quench_digest_t pool Pool Samples (1:1) quench_digest_c->pool quench_digest_t->pool desalt Desalting (SPE) pool->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Quantitative proteomics workflow using d3-BAA.
Signaling Pathway Example: mTOR Signaling

Quantitative proteomics is frequently used to study changes in signaling pathways in response to various stimuli. While no specific signaling pathway has been published using this compound, the mTOR signaling pathway is a well-studied pathway that is often investigated using quantitative proteomics. The following diagram illustrates key components of the mTOR pathway.

mTOR_pathway cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt

Simplified mTOR signaling pathway.

Conclusion

This compound is a valuable reagent for quantitative mass spectrometry-based proteomics. Its ability to introduce a stable isotope label at cysteine residues allows for accurate and robust relative quantification of proteins between different biological samples. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate d3-BAA into their proteomics workflows to gain deeper insights into cellular processes and disease mechanisms. While published datasets specifically using this compound are limited, the principles and methodologies are well-established within the field of quantitative proteomics.

References

Troubleshooting & Optimization

Technical Support Center: Cysteine Alkylation with Bromoacetic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cysteine alkylation using Bromoacetic acid-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cysteine alkylation with bromoacetic acid?

Cysteine alkylation with bromoacetic acid is a bimolecular nucleophilic substitution (S_N2) reaction. The thiol group (-SH) of the cysteine residue, a potent nucleophile, attacks the electrophilic carbon atom attached to the bromine in bromoacetic acid. This forms a stable thioether bond, effectively capping the cysteine residue.[1][2]

Q2: Why is cysteine alkylation a critical step in proteomics?

Cysteine alkylation is essential in mass spectrometry-based proteomics for several reasons[3]:

  • Preventing Disulfide Bonds: It blocks the thiol groups of cysteine residues, preventing the re-formation of disulfide bonds after reduction. This ensures proteins remain in their reduced state, which is crucial for accurate enzymatic digestion and analysis.[3]

  • Improving Peptide Identification: Consistent modification of cysteine residues simplifies mass spectra, aiding in the accurate identification and quantification of cysteine-containing peptides.[3]

Q3: What are the optimal pH and temperature conditions for alkylation?

The efficiency of the alkylation reaction is highly dependent on pH and temperature.

  • pH: Cysteine residues are more reactive at higher pH values (typically pH 7.5-8.5) because the thiol group is deprotonated, making it a stronger nucleophile. Precise pH control is essential for efficient alkylation.[3]

  • Temperature: Reactions are often performed at room temperature or slightly elevated temperatures (e.g., 37°C) to increase the reaction rate.[3] However, higher temperatures can also increase the likelihood of side reactions.[4]

Q4: How should this compound be stored and handled?

Bromoacetic acid is a toxic and corrosive crystalline solid.[5][6] It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[7] It is stable under recommended storage conditions, which typically involve keeping it in a cool, dry, and well-ventilated place in a tightly closed container.[5][7] It is also light-sensitive, so it should be stored in the dark.[4]

Troubleshooting Guide

Problem 1: Incomplete Alkylation of Cysteine Residues

Incomplete alkylation is a common issue that leads to variability in mass spectrometry data. If you observe a mix of alkylated and non-alkylated cysteine-containing peptides, consider the following causes and solutions.

Potential Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.5-8.5. The cysteine thiol group is more nucleophilic when deprotonated.[3]
Insufficient Reagent Concentration Increase the concentration of this compound. A molar excess of the alkylating agent relative to the total cysteine concentration is typically required.
Short Reaction Time Extend the incubation time. Alkylation reactions are typically run for 30-60 minutes.[4] Ensure sufficient time for the reaction to proceed to completion.
Incomplete Reduction Ensure complete reduction of disulfide bonds prior to alkylation. Increase the concentration of the reducing agent (e.g., DTT or TCEP) or the incubation time. Residual reducing agent must be removed or quenched as it can react with the bromoacetic acid.[8][9]
Steric Hindrance Some cysteine residues may be sterically hindered and less accessible to the alkylating agent.[10][11] Ensure adequate protein denaturation to expose these residues. Using a cocktail of different haloacetamides can sometimes improve efficiency at sterically hindered sites.[10][11]
Reagent Degradation Bromoacetic acid solutions should be prepared fresh before use. The reagent can degrade over time, especially when exposed to light.[4]

Problem 2: Observation of Unspecific Side Reactions

Bromoacetic acid can react with other nucleophilic amino acid residues, leading to off-target modifications.

Potential Cause Recommended Solution
High Reagent Concentration While a molar excess is needed, an excessively high concentration of bromoacetic acid can lead to increased side reactions with residues like methionine, lysine, histidine, and the peptide N-terminus.[12][13] Optimize the concentration to maximize cysteine alkylation while minimizing off-target effects.
High Temperature or pH Extreme pH or high temperatures can increase the rate of side reactions.[4] Perform the alkylation at room temperature and maintain the pH within the recommended range.
Prolonged Reaction Time While sufficient time is needed for complete cysteine alkylation, excessively long incubation times can promote side reactions. Optimize the reaction time accordingly.
Presence of Light Perform the alkylation step in the dark, as haloacetyl reagents can be light-sensitive, which may contribute to side reactions.[4]

Experimental Protocols

Standard In-Solution Alkylation Protocol

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion.

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH ~8.0).

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Add freshly prepared this compound to a final concentration of 20-30 mM (a 2-3 fold molar excess over the reducing agent). Incubate for 30-45 minutes at room temperature in the dark.[4]

  • Quenching: Quench the reaction by adding a small amount of DTT or another thiol-containing reagent to consume the excess bromoacetic acid.

  • Sample Cleanup: Proceed with buffer exchange or dialysis to remove urea/guanidine, reducing agents, and alkylating agents before enzymatic digestion.

Visualizations

Cysteine Alkylation Reaction Mechanism

Cysteine_Alkylation cluster_reactants Reactants cluster_product Product Cys Cysteine-SH (Nucleophile) Alkylated_Cys Cysteine-S-CH₂(d₂)-COOH (Carboxymethyl-d2-cysteine) Cys->Alkylated_Cys S_N2 Attack BAA Br-CH₂(d₂)-COOH (this compound) (Electrophile) BAA->Alkylated_Cys HBr HBr BAA->HBr Leaving Group

Caption: S_N2 reaction mechanism for cysteine alkylation.

Troubleshooting Workflow for Incomplete Alkylation

Troubleshooting_Workflow Start Incomplete Alkylation Observed Check_Reduction Was Reduction Complete? Start->Check_Reduction Check_pH Is Reaction pH 7.5-8.5? Check_Reduction->Check_pH Yes Improve_Reduction Increase Reducing Agent/Time Check_Reduction->Improve_Reduction No Check_Reagent Was Reagent Fresh & Concentrated? Check_pH->Check_Reagent Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Time_Temp Sufficient Time & Temp? Check_Reagent->Check_Time_Temp Yes Optimize_Reagent Increase Concentration / Prepare Fresh Check_Reagent->Optimize_Reagent No Optimize_Conditions Increase Incubation Time/Temp Check_Time_Temp->Optimize_Conditions No Consider_Denaturation Improve Protein Denaturation Check_Time_Temp->Consider_Denaturation Yes Improve_Reduction->Start Adjust_pH->Start Optimize_Reagent->Start Optimize_Conditions->Start Success Alkylation Complete Consider_Denaturation->Success

Caption: A logical workflow to diagnose incomplete alkylation.

General Proteomics Sample Preparation Workflow

Proteomics_Workflow A Protein Extraction & Denaturation B Reduction (e.g., DTT, TCEP) A->B C Alkylation (this compound) B->C D Sample Cleanup (Buffer Exchange) C->D E Enzymatic Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F

Caption: Key steps in a typical bottom-up proteomics workflow.

References

Navigating Bromoacetic Acid-d3 Reactions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of using Bromoacetic acid-d3 in experiments involving amino acids. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to mitigate common challenges, particularly the occurrence of side reactions.

This compound is a valuable reagent for the specific labeling and modification of proteins and peptides. However, its electrophilic nature can lead to unintended reactions with several amino acid residues beyond the intended target. Understanding and controlling these side reactions is critical for obtaining clean, reproducible, and interpretable experimental results. This guide focuses on the primary target of alkylation, the sulfhydryl group of cysteine, and the common off-target reactions with the side chains of histidine, methionine, and lysine.

Frequently Asked Questions (FAQs)

Q1: What are the primary amino acid residues that can react with this compound?

A1: this compound is an alkylating agent that primarily reacts with nucleophilic amino acid side chains. The most reactive is the thiol group of cysteine . However, side reactions can occur with the imidazole ring of histidine , the thioether of methionine , and the primary amine of lysine .

Q2: How does pH affect the reactivity and selectivity of this compound?

A2: pH is a critical factor in controlling both the rate and selectivity of the alkylation reaction. The reactivity of each nucleophilic amino acid is highly dependent on the protonation state of its side chain.

  • Cysteine: The thiol group of cysteine has a pKa of approximately 8.3-8.6. The deprotonated thiolate form (S⁻) is a much stronger nucleophile than the protonated thiol (SH). Therefore, the reaction rate with cysteine increases significantly as the pH approaches and exceeds its pKa. For selective labeling of cysteine, a pH range of 7.0-8.5 is often employed.

  • Histidine: The imidazole side chain of histidine has a pKa of approximately 6.0. The unprotonated imidazole is nucleophilic. At pH values above 6.0, the reactivity of histidine increases, making it a more likely target for side reactions.

  • Lysine: The ε-amino group of lysine has a high pKa of around 10.5. It is predominantly protonated and thus not nucleophilic at neutral or slightly alkaline pH. Significant reaction with lysine typically only occurs at a higher pH (>9).

  • Methionine: The sulfur atom in the thioether side chain of methionine is a relatively weak nucleophile. Its reactivity is less dependent on pH compared to the other residues but can still be a source of side products, particularly at lower pH or with prolonged reaction times.

Q3: Will using this compound instead of the non-deuterated form affect the reaction kinetics?

A3: The use of this compound, where the two hydrogens on the α-carbon are replaced with deuterium, is not expected to have a significant kinetic isotope effect on the nucleophilic substitution reaction with amino acid side chains. The C-D bonds are not broken during the rate-determining step of the reaction. Therefore, the reactivity and side reaction profile of this compound can be considered comparable to that of its non-deuterated counterpart for the purposes of experimental design.

Troubleshooting Guide

This section addresses common issues encountered during protein and peptide modification with this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling of Cysteine 1. Incorrect pH: The pH of the reaction buffer is too low, leading to protonation of the cysteine thiol group and reduced nucleophilicity. 2. Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol in the buffer will react with the bromoacetic acid. 3. Protein Tertiary Structure: The target cysteine residue may be buried within the protein structure and inaccessible to the reagent.1. Optimize pH: Increase the pH of the reaction buffer to a range of 7.5-8.5. Perform a pH titration to find the optimal condition for your specific protein. 2. Remove Reducing Agents: Ensure all reducing agents are removed from the protein sample before adding bromoacetic acid. This can be achieved by dialysis, buffer exchange, or size-exclusion chromatography. 3. Use Denaturants: If the cysteine is inaccessible, consider performing the reaction under denaturing conditions (e.g., with urea or guanidinium chloride) to unfold the protein and expose the residue.
Non-specific Labeling (Modification of His, Met, Lys) 1. pH is too high: A high pH will deprotonate the side chains of histidine and lysine, increasing their nucleophilicity and promoting side reactions. 2. Excess Reagent: Using a large molar excess of bromoacetic acid increases the likelihood of reactions with less nucleophilic sites. 3. Prolonged Reaction Time: Longer incubation times can lead to the accumulation of side products.1. Lower the pH: If histidine modification is a problem, try performing the reaction at a pH closer to 7.0. This will favor the protonated, less reactive form of the imidazole ring. 2. Titrate the Reagent: Determine the minimal molar excess of bromoacetic acid required for sufficient cysteine labeling by performing a titration experiment. 3. Optimize Reaction Time: Monitor the reaction progress over time to determine the point at which cysteine labeling is complete, and side reactions become more prominent. Quench the reaction at this optimal time point.
Precipitation of Protein during Labeling 1. Change in Protein Charge: Modification of charged residues (like lysine or histidine) can alter the protein's isoelectric point and solubility. 2. Denaturation: The reaction conditions (e.g., pH, temperature, presence of organic co-solvents) may be causing the protein to denature and aggregate.1. Maintain Solubility: Ensure the reaction buffer has sufficient ionic strength or contains solubility-enhancing additives. 2. Gentle Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) and avoid harsh pH changes.

Quantitative Data on Amino Acid Reactivity

Amino AcidNucleophilic GroupSide Chain pKaOptimal pH for ReactionRelative Reactivity Trend
Cysteine Thiol/Thiolate (-SH / -S⁻)~8.3 - 8.67.5 - 8.5Very High
Histidine Imidazole~6.0> 6.5Moderate
Methionine Thioether (-S-CH₃)N/ALess pH-dependentLow
Lysine ε-Amino (-NH₂)~10.5> 9.0Very Low (at neutral pH)

Experimental Protocols

Protocol 1: Selective S-Alkylation of Cysteine Residues

This protocol is designed to maximize the specific labeling of cysteine residues while minimizing off-target modifications.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at pH 7.5.

    • If the protein sample contains reducing agents (e.g., DTT, β-mercaptoethanol), they must be removed prior to alkylation. This can be achieved by dialysis against the reaction buffer or by using a desalting column.

  • Reaction Setup:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in the reaction buffer).

    • Add a 5 to 10-fold molar excess of this compound to the protein solution. The optimal excess should be determined empirically for each protein.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours in the dark to prevent potential light-induced side reactions.

  • Quenching the Reaction:

    • Stop the reaction by adding a sufficient amount of a thiol-containing reagent, such as β-mercaptoethanol or DTT, to a final concentration that is in large excess to the initial concentration of bromoacetic acid (e.g., 50 mM).

  • Removal of Excess Reagents:

    • Remove the unreacted bromoacetic acid and quenching reagent by dialysis, buffer exchange, or size-exclusion chromatography.

  • Analysis:

    • Confirm the extent of labeling and the specificity of the modification using techniques such as mass spectrometry (to identify the modified residues) and amino acid analysis.

Visualizing Reaction Pathways and Workflows

General Reaction Scheme for Alkylation of Amino Acids

The following diagram illustrates the nucleophilic attack of different amino acid side chains on this compound.

G cluster_reactants Reactants cluster_nucleophiles Nucleophilic Amino Acids cluster_products Alkylated Products Bromoacetic_acid Br-CD₂-COOH (this compound) Cys_prod Protein-S-CD₂-COOH (Carboxymethylcysteine-d2) His_prod Protein-Im⁺-CD₂-COOH (Carboxymethylhistidine-d2) Met_prod Protein-S⁺(CH₃)-CD₂-COOH (Carboxymethylmethionine-d2) Lys_prod Protein-NH-CD₂-COOH (Carboxymethyllysine-d2) Cys Protein-SH (Cysteine) Cys->Cys_prod High Reactivity (pH > 7.5) His Protein-Im (Histidine) His->His_prod Side Reaction (pH > 6.5) Met Protein-S-CH₃ (Methionine) Met->Met_prod Side Reaction Lys Protein-NH₂ (Lysine) Lys->Lys_prod Side Reaction (pH > 9)

Caption: Alkylation of amino acid side chains by this compound.

Experimental Workflow for Selective Cysteine Labeling

This workflow outlines the key steps and decision points for achieving selective cysteine modification.

G Start Start: Protein Sample Check_Reducing_Agents Check for Reducing Agents (e.g., DTT, BME) Start->Check_Reducing_Agents Remove_Reducing_Agents Remove Reducing Agents (Dialysis / Buffer Exchange) Check_Reducing_Agents->Remove_Reducing_Agents Present Set_pH Adjust Buffer to pH 7.5-8.5 Check_Reducing_Agents->Set_pH Absent Remove_Reducing_Agents->Set_pH Add_Reagent Add this compound (5-10x molar excess) Set_pH->Add_Reagent Incubate Incubate at RT (1-2h, dark) Add_Reagent->Incubate Quench Quench Reaction (Excess Thiol Reagent) Incubate->Quench Purify Purify Labeled Protein (Dialysis / SEC) Quench->Purify Analyze Analyze Labeling (Mass Spec, AAA) Purify->Analyze End End: Selectively Labeled Protein Analyze->End

Caption: Workflow for selective cysteine labeling with this compound.

This technical support guide is intended to provide a foundational understanding and practical advice for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary.

troubleshooting isotopic interference with Bromoacetic acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

An indispensable tool in modern analytical chemistry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving accuracy and precision in quantitative mass spectrometry. However, compounds containing naturally abundant heavy isotopes, such as the bromine in Bromoacetic acid, can present unique challenges. The isotopic signature of the analyte can interfere with the signal of its deuterated internal standard, a phenomenon known as isotopic interference or cross-contribution. This can lead to non-linear calibration curves and compromised data integrity.

This technical support guide provides detailed troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering isotopic interference when using Bromoacetic acid-d3 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference, or crosstalk, occurs when the signal from the unlabeled analyte (Bromoacetic acid) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice-versa.[1] This is particularly relevant for bromoacetic acid because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a significant "M+2" isotope peak for the unlabeled analyte that can overlap with the mass of the deuterated internal standard, leading to inaccurate quantification.[1][2]

Q2: My calibration curve for Bromoacetic acid is non-linear at high concentrations. Could isotopic interference be the cause?

A2: Yes, this is a classic symptom of isotopic interference.[1] At high concentrations of the unlabeled analyte, its naturally occurring heavy isotopes can contribute significantly to the signal being measured for the internal standard. This disproportionate increase in the internal standard's apparent signal leads to a plateau or curve compression in the calibration curve, resulting in the underestimation of the analyte's concentration.[1]

Q3: How can I experimentally confirm that I have an interference issue?

A3: A straightforward way to test for this is to perform two key experiments:

  • Analyte to IS Check: Prepare a sample containing the highest concentration of unlabeled Bromoacetic acid standard without any this compound internal standard. Analyze this sample while monitoring the mass transition (MRM) for the internal standard. Any signal detected indicates crosstalk from the analyte to the internal standard channel.[2]

  • IS to Analyte Check: Prepare a sample containing the working concentration of the this compound internal standard without any unlabeled analyte. Analyze this sample while monitoring the mass transition for the analyte. Any signal detected could indicate isotopic contribution from the IS to the analyte channel or, more commonly, the presence of unlabeled impurity in the internal standard material.[1]

Q4: Besides isotopic overlap, what are other potential sources of interference in my analysis?

A4: Interference can arise from several sources in an LC-MS/MS workflow.[3] These include:

  • Isobaric Interference: An unrelated compound in the sample matrix has the same nominal mass as your analyte or internal standard and is not chromatographically separated.

  • Matrix Effects: Components of the sample matrix (e.g., salts, lipids) that co-elute with the analyte can suppress or enhance its ionization, leading to inaccurate readings.[3]

  • Contamination: Contaminants in solvents, reagents, or on glassware can introduce interfering peaks.[4]

  • Retention Time Shifts: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to the analyte.[5][6] If this shift is significant, the analyte and internal standard may experience different matrix effects, compromising the validity of the internal standard correction.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Isotopic Interference

This guide provides a logical workflow to identify and mitigate interference issues in your assay.

G start Start: Inaccurate Results or Non-Linear Calibration Curve check_crosstalk Step 1: Perform Crosstalk Experiment (see Protocol 1) start->check_crosstalk is_crosstalk Is Crosstalk > 1% of IS Response at LLOQ? check_crosstalk->is_crosstalk check_chromatography Step 2: Evaluate Chromatography is_crosstalk->check_chromatography Yes end_ok Assay Performance is Acceptable is_crosstalk->end_ok No is_coelution Are Analyte and IS Peaks Symmetrical and Co-eluting? check_chromatography->is_coelution optimize_ms Step 3: Optimize MS/MS Method is_coelution->optimize_ms Yes is_coelution->optimize_ms No (Improve Separation) select_transition Select Alternative MRM Transition with Less Interference optimize_ms->select_transition use_correction Step 4: Apply Mathematical Correction select_transition->use_correction nonlinear_fit Use Non-Linear Calibration Fit to Correct for Interference use_correction->nonlinear_fit end_problem Problem Persists: Re-evaluate Internal Standard Choice (e.g., ¹³C labeled) nonlinear_fit->end_problem

Caption: A workflow for troubleshooting isotopic interference.

Data Presentation

Understanding the mass relationships between the analyte and the internal standard is key to diagnosing potential interference.

Table 1: Theoretical Mass and Isotopic Distribution for Bromoacetic Acid and this compound

CompoundFormulaIsotopeMonoisotopic Mass (Da)Relative Abundance (%)Potential Interference Source For:
Bromoacetic Acid C₂H₃BrO₂M (¹²C₂, ¹H₃, ⁷⁹Br, ¹⁶O₂)137.9316100.0-
M+1138.93492.2This compound (M)
M+2 (¹²C₂, ¹H₃, ⁸¹Br, ¹⁶O₂)139.929597.2This compound (M+1)
M+3140.93292.1This compound (M+2)
This compound C₂D₃BrO₂M (¹²C₂, ²H₃, ⁷⁹Br, ¹⁶O₂)140.9504100.0-
M+1141.95372.2-
M+2 (¹²C₂, ²H₃, ⁸¹Br, ¹⁶O₂)142.948397.2-

Note: This table illustrates how the M+2 peak of the unlabeled analyte (139.9295 Da) is very close in mass to the M peak of the d3-internal standard (140.9504 Da). While not identical, they may not be fully resolved in a quadrupole mass spectrometer, leading to crosstalk.

Table 2: Summary of Mitigation Strategies

StrategyPrincipleBest ForConsiderations
Chromatographic Optimization Separate the analyte from isobaric matrix components.Removing interference from co-eluting matrix components.[3]May not resolve analyte-IS crosstalk. Can be time-consuming.
MRM Transition Selection Find a product ion unique to the IS that is not formed from the unlabeled analyte.When a specific fragment ion can eliminate the observed interference.[7]May result in a loss of sensitivity if the alternative transition is less intense.
Monitor Less Abundant Isotope Monitor a different isotopic precursor of the IS (e.g., M+2) that is free from analyte contribution.Severe analyte-to-IS crosstalk where standard transitions fail.[2][8]Requires sufficient sensitivity, as the signal for the less abundant isotope will be lower.
Non-Linear Calibration Use a mathematical model to fit the curve and correct for the predictable interference.When interference is present but consistent and cannot be eliminated instrumentally.[1]Requires careful validation to ensure the model accurately describes the relationship.

Experimental Protocols

Protocol 1: Experimental Assessment of Analyte-Internal Standard Cross-Contribution

Objective: To quantify the percentage of signal contribution from unlabeled Bromoacetic acid to the this compound internal standard channel.

Materials:

  • Calibrated stock solution of Bromoacetic acid (Analyte).

  • Calibrated stock solution of this compound (Internal Standard, IS).

  • Blank matrix (e.g., drug-free plasma, reagent water).

  • Validated LC-MS/MS system and method for Bromoacetic acid analysis.

Procedure:

  • Prepare a High-Concentration Analyte Sample: Spike a sample of blank matrix with the Analyte to a concentration equivalent to the Upper Limit of Quantification (ULOQ) of your assay. Do not add any IS.

  • Prepare an Internal Standard Sample: Spike a sample of blank matrix with the IS at the final working concentration used in your assay. Do not add any Analyte.

  • Analyze Samples: Inject both samples and acquire data, monitoring both the MRM transition for the Analyte and the MRM transition for the IS in both runs.

  • Data Analysis:

    • Measure the peak area of the Analyte in the "High-Concentration Analyte Sample" (let's call this Area_Analyte_High).

    • Measure the peak area, if any, in the IS channel for the "High-Concentration Analyte Sample" (let's call this Area_Crosstalk_IS).

    • Measure the peak area of the IS in the "Internal Standard Sample" (let's call this Area_IS_True).

  • Calculate Percent Crosstalk:

    • % Crosstalk = (Area_Crosstalk_IS / Area_IS_True) * 100

Acceptance Criteria: The calculated % Crosstalk should ideally be less than 5% of the IS response at the Lower Limit of Quantification (LLOQ) to be considered negligible. If it is higher, mitigation strategies are recommended.

Visualizations

G cluster_axis Mass Spectrum Illustration x_axis_start x_axis_end m/z x_axis_start->x_axis_end M_analyte Analyte (M) 137.9 Da M_analyte_peak M_analyte_peak M_analyte_bar M_analyte_peak->M_analyte_bar M2_analyte Analyte (M+2) 139.9 Da M2_analyte_peak M2_analyte_peak M2_analyte_bar M2_analyte_peak->M2_analyte_bar M_IS IS (M) 140.9 Da M_IS_peak M_IS_peak M_IS_bar M_IS_peak->M_IS_bar interference Crosstalk Interference interference->M_IS_bar

Caption: Overlap of an analyte's M+2 peak with the internal standard.

References

Technical Support Center: Over-Alkylation with Bromoacetic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromoacetic acid-d3 in alkylation reactions. The primary focus is on preventing the common issue of over-alkylation, leading to di- or poly-alkylated products instead of the desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why does it occur with this compound?

A1: Over-alkylation is a common side reaction in which the target nucleophile (e.g., a primary amine) is alkylated multiple times by the alkylating agent (this compound). This occurs because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, making it more reactive towards another molecule of this compound. This leads to a mixture of mono-, di-, and sometimes poly-alkylated products, which can be difficult to separate.[1][2]

Q2: Will the deuterium labeling in this compound significantly affect its reactivity and the risk of over-alkylation?

A2: The "d3" designation indicates that the methylene and carboxylic acid protons have been replaced with deuterium. In an SN2 reaction, the rate-determining step involves the breaking of the carbon-bromine bond. Since the deuterium atoms are not directly involved in this bond cleavage, any kinetic isotope effect is expected to be minimal and should not significantly alter the reactivity or the propensity for over-alkylation compared to standard Bromoacetic acid. The general strategies for preventing over-alkylation remain the same.

Q3: What are the primary factors that I can control to prevent over-alkylation?

A3: The key to preventing over-alkylation lies in carefully controlling the reaction conditions. The main factors include:

  • Stoichiometry: The molar ratio of your nucleophile to this compound.

  • Choice of Base: The type and amount of base used can significantly influence the selectivity.

  • Solvent: The polarity and type of solvent can affect the relative rates of the first and second alkylations.

  • Temperature: Reaction temperature can impact the reaction rate and selectivity.

  • Rate of Addition: Slowly adding the alkylating agent can help maintain a low concentration and favor mono-alkylation.

Q4: Can I use protecting groups to avoid over-alkylation?

A4: Yes, using a protecting group on the nucleophile (e.g., a tosyl group for an amine) is a classic strategy to prevent over-alkylation.[1] After the initial alkylation, the protecting group is removed to yield the desired mono-alkylated product. However, this adds extra steps to your synthesis (protection and deprotection). The methods discussed in this guide aim to achieve selective mono-alkylation without the need for protecting groups.

Troubleshooting Guide: Preventing Over-Alkylation

This guide provides a systematic approach to troubleshooting and optimizing your alkylation reaction to favor mono-alkylation.

Problem: My reaction is producing a significant amount of di-alkylated product.

Solution Workflow:

G start High Di-alkylation Observed step1 Step 1: Adjust Stoichiometry Use a 1:1 or slight excess of nucleophile to this compound. start->step1 step2 Step 2: Change the Base Switch to a bulkier or weaker base. Cesium carbonate or potassium carbonate are often good choices. step1->step2 If still high di-alkylation end_node Mono-alkylation Favored step1->end_node Problem Solved step3 Step 3: Modify Solvent and Temperature Use a less polar solvent and lower the reaction temperature. step2->step3 If still high di-alkylation step2->end_node Problem Solved step4 Step 4: Control Addition Rate Add this compound solution dropwise over an extended period. step3->step4 If still high di-alkylation step3->end_node Problem Solved step5 Step 5: In-situ Protonation Strategy React the hydrobromide salt of the amine. step4->step5 For primary amines step4->end_node Problem Solved step5->end_node G cluster_0 Reaction Pathway RNH2 Primary Amine (R-NH2) MonoAlk Mono-alkylated Product (R-NH-CD2-COOD) Higher Nucleophilicity RNH2->MonoAlk First Alkylation (k1) BAA This compound (Br-CD2-COOD) BAA->MonoAlk DiAlk Di-alkylated Product (R-N(CD2-COOD)2) Desired Product Avoided BAA->DiAlk MonoAlk->DiAlk Second Alkylation (k2 > k1) G start Starting Point: Need to perform a selective mono-alkylation q1 Is your amine sensitive to strong bases? start->q1 base_weak Use a weak inorganic base: K2CO3 or Cs2CO3 q1->base_weak Yes base_strong Consider a stronger, non-nucleophilic base: NaH or t-BuOK q1->base_strong No q2 Is your substrate soluble in non-polar solvents? base_weak->q2 base_strong->q2 solvent_polar Use a polar aprotic solvent: DMF or CH3CN q2->solvent_polar No solvent_nonpolar Use a less polar solvent: THF or Toluene q2->solvent_nonpolar Yes

References

stability of Bromoacetic acid-d3 in aqueous solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Bromoacetic acid-d3 in aqueous solutions. It includes frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its aqueous solutions?

A1: Proper storage is critical to maintain the integrity of this compound. Both the solid compound and its aqueous solutions are sensitive to environmental factors.

Data Presentation: Recommended Storage and Handling

Parameter Solid this compound Aqueous Solutions of this compound
Temperature Room temperature, or refrigerated (<15°C) for long-term storage.[1] 2-8°C, protected from light. Prepare fresh as needed.
Light Protect from light.[2][3] Store in amber vials or wrap containers in foil.
Moisture Store in a tightly sealed container in a dry, well-ventilated place. The compound is hygroscopic.[1][3][4] Use airtight containers. Minimize headspace to reduce oxygen exposure.

| Inert Gas | For long-term storage, storing under an inert gas is advisable as the compound can be air-sensitive.[1] | Degassing the solvent before preparation can be beneficial for highly sensitive experiments. |

Q2: How stable is this compound in a neutral aqueous solution under typical laboratory conditions?

A2: this compound is reasonably stable in neutral aqueous solutions for short-term experimental use but will undergo slow degradation over time. The primary degradation pathway is hydrolysis, where the bromine atom is substituted by a hydroxyl group to form glycolic acid-d3.[5][6] Studies on the non-deuterated form, monobromoacetic acid (MBAA), show it degrades via hydrolysis with an extrapolated half-life of approximately 2 years at 15°C.[7] While this indicates good stability for experiments conducted over hours or days, preparing solutions fresh is a best practice to ensure reproducibility.

Q3: What factors can accelerate the degradation of this compound in my experiments?

A3: Several factors can significantly increase the rate of degradation. Understanding these can help prevent reagent failure and experimental variability.

Data Presentation: Factors Influencing Stability of this compound

Factor Effect on Stability Mitigation Strategy
High pH (Basic Conditions) Significantly accelerates hydrolysis to glycolic acid-d3.[5] Maintain solution pH at neutral or slightly acidic levels. Avoid basic buffers.
Elevated Temperature Increases the rate of hydrolysis and other degradation reactions.[7] Prepare and store solutions at recommended cool temperatures. Avoid heating unless required by protocol.
Light Exposure Can promote degradation. Bromoacetic acid is light-sensitive.[4][8] Always use amber vials or light-blocking containers.[2][3]
Presence of Nucleophiles Strong nucleophiles other than water can react with and consume the compound. Be aware of other components in the solution, such as certain buffers or additives.

| Strong Oxidizing Agents | Bromoacetic acid is incompatible with strong oxidizing agents.[2][3] | Avoid co-formulation with oxidizers like peroxides or permanganates. |

Q4: What is the primary degradation product of this compound in water?

A4: The main degradation product in an aqueous solution is Glycolic acid-d3, formed through a hydrolysis reaction. This reaction also produces hydrobromic acid (HBr).

Mandatory Visualization: Hydrolysis Pathway

G BAA_d3 This compound (BrCD2COOD) GA_d3 Glycolic acid-d3 (HOCD2COOD) BAA_d3->GA_d3  Hydrolysis HBr Hydrobromic Acid (HBr) GA_d3->HBr H2O Water (H2O) H2O->BAA_d3

Primary hydrolysis degradation pathway of this compound.

Troubleshooting Guide

Problem: Inconsistent or non-reproducible experimental results.

This is a common issue when using reagents that have specific stability requirements. Degradation of your this compound stock solution is a likely cause. Follow this workflow to diagnose the problem.

Mandatory Visualization: Troubleshooting Workflow

decision decision proc proc start Inconsistent Experimental Results decision1 Is this compound solution fresh? (< 24 hours) start->decision1 end Proceed with Experiment using Verified Reagent proc1 Prepare Fresh Solution from Solid Stock decision1->proc1 No decision2 Stored correctly? (Dark, 2-8°C) decision1->decision2 Yes proc1->end proc2 Review Storage Protocol & Use New Solution decision2->proc2 No proc3 Assess Purity via LC-MS or IC-MS decision2->proc3 Yes proc2->end proc3->end

Troubleshooting workflow for inconsistent experimental results.

Problem: Unexpected peaks appear in my LC-MS or IC chromatogram.

If you observe unknown peaks, especially one eluting earlier than this compound, it may be the more polar degradation product, Glycolic acid-d3.

  • Action: Confirm the identity of the peak by comparing its mass-to-charge ratio (m/z) with that of a Glycolic acid-d3 standard, if available.

  • Action: If a standard is not available, check the isotopic pattern and fragmentation to tentatively identify the compound. The presence of this peak indicates that your stock solution has degraded and should be discarded and replaced with a freshly prepared one.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution (1 mg/mL)

  • Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh 10 mg of solid this compound into a clean, dry 10 mL amber glass volumetric flask.

  • Dissolution: Add approximately 8 mL of high-purity (e.g., Milli-Q) water or a suitable buffer (ensure pH is neutral or slightly acidic).

  • Mixing: Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Final Volume: Bring the solution to the 10 mL mark with the same solvent. Cap and invert several times to ensure homogeneity.

  • Storage: Store the solution at 2-8°C in the dark. For best results, use within 24-48 hours.

Protocol 2: Method for Assessing Stability using LC-MS

This protocol provides a general method to quantify the parent compound and detect its primary degradant.

  • Sample Preparation:

    • Prepare a fresh 10 µg/mL solution of this compound as a reference (T=0 sample).

    • Take an aliquot of the stock solution being tested for stability.

    • Dilute both samples to a final concentration of 100 ng/mL using the mobile phase starting conditions.

  • Instrumentation & Conditions:

    • Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective.[9] Ion Chromatography (IC) coupled with MS is also a suitable method.[10][11]

    • Column: A Hydrophilic Interaction Chromatography (HILIC) column is often used for good retention of polar compounds like haloacetic acids.[9]

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid) is a common starting point for HILIC.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode.

    • Monitoring: Set up Selected Reaction Monitoring (SRM) for the parent and expected degradation product.

      • This compound: Monitor the transition for the deuterated compound.

      • Glycolic acid-d3: Monitor the transition corresponding to the deuterated degradant.

  • Analysis:

    • Inject the T=0 sample to establish the initial peak area and retention time.

    • Inject the test sample.

    • Compare the peak area of this compound in the test sample to the T=0 sample to determine the percentage of degradation.

    • Quantify the amount of Glycolic acid-d3 present by comparing its peak area to a standard curve, if available.

References

managing Bromoacetic acid-d3 hygroscopic properties in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of Bromoacetic acid-d3 in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

This compound is a deuterated form of bromoacetic acid, a colorless solid used as a building block in organic synthesis.[1] Its chemical formula is C₂BrD₃O₂.[2] The term "hygroscopic" means that the substance has a strong affinity for moisture and readily attracts and absorbs water molecules from the atmosphere.[3][4] This property is inherent to its molecular structure. Proper storage and handling are crucial to prevent the absorption of water, which can alter its physical and chemical properties.[5]

Q2: What are the visible signs that my this compound has absorbed moisture?

When a dry, hygroscopic powder like this compound absorbs atmospheric water, it can lead to physical changes.[5] You may observe the material clumping together, becoming cakey, or taking on a gummy or pasty texture.[4][5] In cases of significant moisture absorption, a substance that should be a solid might even turn into a liquid puddle by dissolving in the water it has absorbed, a phenomenon known as deliquescence.[3]

Q3: How will moisture absorption affect my experiments?

Water contamination can significantly impact experimental outcomes. The absorbed water can cause both physical and chemical changes to the reagent.[5]

  • Inaccurate Measurements: The added weight of water will lead to errors in molar calculations, affecting reaction stoichiometry.

  • Altered Reactivity: The presence of water can interfere with moisture-sensitive reactions, potentially leading to lower yields or the formation of unintended by-products.[5]

  • Isotopic Exchange: For deuterated compounds, exposure to atmospheric water (H₂O) can lead to H/D exchange, reducing the isotopic purity of the reagent. Handling under an inert atmosphere is recommended to prevent such contamination.[6]

Q4: What is the correct way to store this compound?

Proper storage is the first and most critical step in managing hygroscopic compounds.[7] this compound should be stored in a cool, dry place under an inert atmosphere.[2][7]

  • Airtight Containers: Always keep the compound in a tightly sealed container to prevent exposure to ambient air.[5][7] Containers should be opened for the shortest time possible and resealed quickly.[7]

  • Desiccators: For long-term storage or after opening, storing the container inside a desiccator with a suitable drying agent (like silica gel) is highly recommended.[3][8]

  • Inert Atmosphere: For highly sensitive applications, storing the compound in a glove box or drybox with an inert atmosphere (e.g., nitrogen or argon) provides the best protection.[3]

Troubleshooting Guide

Q1: The this compound in my bottle has clumped together. Can I still use it?

Clumping is a clear sign of moisture absorption.[5] While you can sometimes break up clumps with a spatula, the material's properties may already be compromised due to the presence of water.[7] If the experiment is highly sensitive to water, using the clumped reagent is not recommended. For less sensitive applications, you may be able to dry the material before use, but this carries risks.[7]

Q2: My experimental results are inconsistent, and I suspect the reagent is the cause. What should I do?

Inconsistent results are often a symptom of reagent degradation or contamination. If you are using this compound and suspect moisture is the issue, consider the following troubleshooting workflow.

cluster_observe Observation & Assessment cluster_action Corrective Action cluster_prevent Prevention A Inconsistent Experimental Results (e.g., low yield) B Visually Inspect Reagent (Clumping, 'wet' appearance?) A->B Check Reagent C Review Handling Procedure (Was it exposed to air?) A->C Check Process D Quarantine Suspect Reagent B->D C->D E Option 1: Discard and Use a New, Unopened Lot D->E Recommended F Option 2: Attempt to Dry (For non-critical use only) Dry under high vacuum. D->F If Necessary G Implement Strict Handling Protocol (Use desiccator, inert atmosphere) E->G Moving Forward F->G Moving Forward H Aliquot Reagent into Smaller, Single-Use Vials G->H Best Practice

Caption: Troubleshooting workflow for inconsistent results.

Q3: I tried to weigh my this compound on an analytical balance, but the mass kept increasing. Why?

This is a classic sign of a highly hygroscopic or deliquescent substance actively absorbing moisture from the air.[3] The increasing mass is due to the continuous accumulation of water molecules on the compound. To get an accurate measurement, you must minimize the sample's exposure time to the atmosphere.[7] Weighing it quickly is essential. For best results, perform weighing operations inside a humidity-controlled environment, such as a glove box.

Data and Properties

PropertyValueReference
Chemical Formula C₂BrD₃O₂[2]
Molecular Weight 141.97 g/mol [2]
Appearance White to Off-White Low-Melting Solid[2]
Melting Point 47-49 °C[2][9]
Boiling Point 208 °C[2][9]
Solubility Soluble in water.[9]
Stability Hygroscopic. Stable under recommended storage conditions.[2][10]

Experimental Protocols

Protocol 1: Recommended Storage

  • Upon receipt, inspect the container seal for integrity.

  • Store the tightly sealed primary container in a cool, dry, and dark place.[7]

  • For optimal protection, place the primary container inside a laboratory desiccator containing a desiccant like silica gel or calcium sulfate.[8]

  • If the compound is used frequently, consider creating smaller aliquots in separate, tightly sealed vials to limit the exposure of the main stock to air.[11]

Protocol 2: Handling and Weighing Workflow

This protocol outlines the essential steps to minimize moisture exposure during handling and weighing.

A Step 1: Preparation B Allow container to reach room temperature in a desiccator before opening. A->B C Prepare all necessary tools (spatulas, weigh boats). B->C D For sensitive work, dry glassware in an oven and cool under an inert gas stream. C->D E Step 2: Weighing F Perform weighing in a low-humidity environment (e.g., glove box) if possible. E->F G Open the container, quickly remove the required amount, and immediately reseal the container. F->G H Step 3: Post-Handling I Tightly reseal the primary container, using parafilm for extra security. H->I J Return the container to the desiccator for storage. I->J

Caption: Workflow for handling hygroscopic this compound.

Protocol 3: Drying this compound Exposed to Moisture

Caution: This procedure should only be attempted if a new, uncontaminated lot is unavailable and the subsequent application can tolerate any potential degradation. Heating can cause decomposition.[7]

  • Assessment: Visually inspect the material. This method is only suitable for material that is lightly clumped, not for material that has become a paste or liquid.

  • Apparatus: Place a small amount of the clumped material in a suitable flask (e.g., a round-bottom flask).

  • Drying: Connect the flask to a high-vacuum line (Schlenk line).

  • Procedure: Apply a high vacuum at room temperature for several hours. Gentle heating (not exceeding 30-35°C) may be applied cautiously, but monitor for any signs of decomposition (color change, gas evolution). Do not heat close to the melting point (47-49°C).[2]

  • Completion: Once the material returns to a free-flowing powder, the process is complete. Handle the dried material immediately under an inert atmosphere to prevent re-absorption of moisture.

References

impact of pH on Bromoacetic acid-d3 alkylation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bromoacetic acid-d3 for alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for alkylating cysteine residues with this compound?

A1: The optimal pH for alkylation of cysteine residues with bromoacetic acid and similar haloacetyl reagents is typically in the range of 7.5 to 8.5. The reactivity of the cysteine thiol group is highly dependent on its deprotonation to the thiolate anion (S-), which is a much stronger nucleophile. The pKa of the cysteine thiol group in peptides and proteins is approximately 8.3. Therefore, a pH at or slightly above the pKa will ensure a significant population of the reactive thiolate species, leading to higher alkylation efficiency. At acidic pH, the thiol group is protonated (-SH), significantly reducing its nucleophilicity and slowing down the alkylation reaction.

Q2: Can this compound react with other amino acid residues besides cysteine?

A2: Yes, while bromoacetic acid is relatively specific for cysteine residues, side reactions with other nucleophilic amino acid side chains can occur, particularly under non-optimal conditions. These include lysine (ε-amino group), histidine (imidazole ring), and methionine (thioether). These side reactions are generally less favorable than cysteine alkylation and are more prevalent at higher pH values and with prolonged reaction times or high concentrations of the alkylating agent.

Q3: What is the purpose of using the deuterated form, this compound?

A3: this compound is a stable isotope-labeled version of bromoacetic acid. It is commonly used in mass spectrometry-based applications, such as quantitative proteomics. The deuterium labeling introduces a known mass shift in the alkylated peptides, allowing for their differentiation and quantification relative to their non-labeled counterparts.

Q4: How can I quench the alkylation reaction?

A4: The alkylation reaction can be quenched by adding a reagent with a free thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), in excess. These reagents will react with any remaining unreacted this compound, preventing further modification of your sample.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Alkylation Efficiency pH is too low: The cysteine thiol group is protonated and less nucleophilic.- Ensure the pH of your reaction buffer is between 7.5 and 8.5. - Use a buffer with sufficient buffering capacity to maintain the desired pH throughout the reaction.
Insufficient concentration of this compound: The molar ratio of alkylating agent to cysteine residues is too low.- Increase the molar excess of this compound. A 5 to 10-fold molar excess over the total thiol concentration is a good starting point.
Short reaction time: The reaction has not proceeded to completion.- Increase the incubation time. Typical reaction times are 30-60 minutes at room temperature.
Low reaction temperature: The reaction kinetics are slow at lower temperatures.- Perform the reaction at room temperature or 37°C. Avoid excessively high temperatures which can promote side reactions.
Non-specific Alkylation (Side Reactions) pH is too high: Increases the nucleophilicity of other amino acid side chains (e.g., lysine, histidine).- Lower the pH to the recommended range of 7.5-8.5. Avoid pH values above 9.0.
Excessive concentration of this compound: Increases the likelihood of reaction with less reactive sites.- Titrate the concentration of this compound to find the lowest effective concentration.
Prolonged reaction time: Allows more time for slower, non-specific reactions to occur.- Optimize the reaction time to the minimum required for complete cysteine alkylation.
Sample Precipitation During Reaction Change in protein solubility upon alkylation: Modification of cysteine residues can alter protein structure and solubility.- Include a denaturant such as urea (up to 8 M) or guanidine hydrochloride (up to 6 M) in your buffer to maintain protein solubility.
Inconsistent Results Variability in pH measurement: Inaccurate pH of the reaction buffer.- Calibrate your pH meter before preparing buffers. - Prepare fresh buffers for each experiment.
Degradation of this compound: The reagent may be sensitive to light and moisture.- Store this compound in a cool, dark, and dry place. - Prepare solutions of this compound fresh before each use.

Data Presentation

Table 1: Qualitative Impact of Reaction Parameters on this compound Alkylation Efficiency and Specificity

Parameter Effect on Cysteine Alkylation Rate Effect on Specificity (Risk of Side Reactions) General Recommendation
pH Increases significantly from pH 6 to 8.5Increases (especially above pH 8.5)7.5 - 8.5
Temperature Increases with temperatureIncreases at higher temperaturesRoom Temperature to 37°C
Reaction Time Increases with timeIncreases with prolonged incubation30 - 60 minutes
Molar Excess of Reagent Increases with higher concentrationIncreases significantly with high excess5-10 fold molar excess over thiols

Experimental Protocols

Protocol: In-Solution Alkylation of a Protein Sample

This protocol provides a general guideline for the alkylation of cysteine residues in a purified protein sample.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES)

  • Denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride)

  • Reducing agent (e.g., 1 M Dithiothreitol - DTT)

  • This compound

  • Alkylation buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 1 M DTT)

  • pH meter

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a buffer containing a denaturant (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0) to a final concentration of 1-10 mg/mL. This step is crucial to expose the cysteine residues.

  • Reduction:

    • Add DTT to the protein solution to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Allow the sample to cool to room temperature.

    • Prepare a fresh solution of this compound in the alkylation buffer.

    • Add the this compound solution to the reduced protein sample to a final concentration of 20-50 mM (a 5-10 fold molar excess over the total thiol concentration).

    • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

  • Quenching:

    • Add DTT to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • The alkylated protein sample is now ready for downstream applications such as buffer exchange, digestion, or mass spectrometry analysis.

Visualizations

G Logical Relationship of Factors in this compound Alkylation cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes cluster_side_reactions Potential Side Reactions pH pH Efficiency Alkylation Efficiency pH->Efficiency Increases with pH Specificity Specificity pH->Specificity Decreases at high pH Temp Temperature Temp->Efficiency Increases with Temp Time Reaction Time Time->Efficiency Increases with Time Time->Specificity Decreases with long Time Conc Reagent Concentration Conc->Efficiency Increases with Conc Conc->Specificity Decreases with high Conc Lysine Lysine Alkylation Specificity->Lysine Histidine Histidine Alkylation Specificity->Histidine Methionine Methionine Alkylation Specificity->Methionine

Caption: Factors influencing this compound alkylation.

G Experimental Workflow for In-Solution Alkylation start Start: Protein Sample denature 1. Denaturation & Solubilization (e.g., 8M Urea) start->denature reduce 2. Reduction (e.g., 10mM DTT, 37°C, 1h) denature->reduce alkylate 3. Alkylation (this compound, RT, 30-60 min, dark) reduce->alkylate quench 4. Quenching (e.g., 50mM DTT, RT, 15 min) alkylate->quench downstream 5. Downstream Processing (e.g., Digestion, MS Analysis) quench->downstream end End: Alkylated Sample downstream->end

Caption: Workflow for in-solution protein alkylation.

Technical Support Center: Post-Reaction Purification of Bromoacetic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the post-reaction removal of excess bromoacetic acid-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess this compound from a reaction mixture?

A1: The primary methods for removing excess this compound, a polar and acidic compound, include:

  • Aqueous Extraction: This is the most common and straightforward method, involving washing the organic reaction mixture with a basic aqueous solution to convert the bromoacetic acid into its water-soluble salt.

  • Quenching via Hydrolysis: The excess this compound can be consumed by adding a base to hydrolyze it to the more water-soluble and less reactive glycolic acid-d3.[1]

  • Column Chromatography: This technique is employed when the desired product has a significantly different polarity from this compound, allowing for their separation on a solid stationary phase.[2][3]

  • Distillation/Evaporation: If the desired product is non-volatile, excess bromoacetic acid and other volatile impurities can sometimes be removed under reduced pressure.[4]

Q2: My product is sensitive to basic conditions. How can I remove this compound without using a strong base?

A2: If your product is base-sensitive, you can use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the aqueous extraction.[4][5] These bases are generally sufficient to deprotonate bromoacetic acid (pKa ~2.89) without causing the degradation of many sensitive functional groups.[6] Alternatively, multiple washes with deionized water or brine can also help to partition the polar this compound into the aqueous layer, although this is generally less efficient than using a basic solution. If these methods are not suitable, column chromatography would be the recommended approach.

Q3: I'm observing an emulsion during the aqueous extraction. How can I resolve this?

A3: Emulsion formation is a common issue when performing liquid-liquid extractions, especially when the reaction mixture contains polar aprotic solvents like DMF or DMSO.[7] Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to force the separation of the organic and aqueous phases.[5]

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Solvent Addition: Add more of the organic solvent to dilute the mixture, which can sometimes break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

Q4: How can I confirm that all the this compound has been removed?

A4: The complete removal of this compound can be verified using several analytical techniques:

  • Thin Layer Chromatography (TLC): Spot the crude product on a TLC plate and compare it to a standard of pure this compound. The absence of a spot corresponding to the starting material indicates its removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the characteristic signals of this compound. The deuterated methylene group will not show a signal in ¹H NMR, but the acidic proton may be visible depending on the solvent.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting residual this compound.[1][8] An analytical HPLC run of the purified product can be compared to a standard to quantify any remaining impurity.

Q5: Are there any specific considerations for the deuterated form, this compound, compared to its non-deuterated analog?

A5: For the purposes of removal from a reaction mixture, this compound behaves chemically identically to bromoacetic acid. The deuterium atoms do not significantly alter its acidity or solubility properties. Therefore, the same removal protocols can be applied. The primary difference will be in its mass, which is relevant for mass spectrometry analysis, and its NMR spectrum, where the deuterium signals will not be observed in a standard ¹H NMR.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem Possible Cause Troubleshooting Steps
Low product yield after aqueous extraction The product may be partially water-soluble, especially if it is polar. The product may have been lost into the aqueous layer as its salt if it is acidic.- Before discarding the aqueous layers, back-extract them with a fresh portion of the organic solvent to recover any dissolved product.[9] - If your product is acidic, ensure the pH of the aqueous layer is not high enough to deprotonate it. If it is, carefully re-acidify the aqueous layer and extract again. - Minimize the number of aqueous washes if possible.
Product degradation after basic wash The product contains a base-labile functional group (e.g., ester, lactone) that is being hydrolyzed by the basic wash.- Use a milder base such as sodium bicarbonate instead of sodium hydroxide.[4] - Perform the extraction at a lower temperature (e.g., in an ice bath) to slow down the rate of degradation. - If any degradation is observed, switch to a non-extractive purification method like column chromatography.
This compound still present after multiple extractions The organic solvent is too polar and is retaining the this compound. Insufficient mixing of the layers. The pH of the aqueous wash is not high enough to effectively deprotonate the bromoacetic acid.- Switch to a less polar extraction solvent if your product is soluble in it. - Ensure vigorous shaking of the separatory funnel for adequate mixing of the two phases.[10] - Check the pH of the aqueous layer after the wash. It should be basic. If not, add more base.
Desired product co-elutes with this compound during column chromatography The polarity of the eluent is too high, causing both compounds to move too quickly down the column. The polarity of the product and this compound are too similar.- Use a less polar solvent system for the elution. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[11] - If the product is not acidic, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help to "stick" the acidic this compound to the silica gel. Conversely, if the product is acidic, adding a small amount of acetic or formic acid can improve the peak shape of the product.[11]

Experimental Protocols

Protocol 1: Removal of Excess this compound by Aqueous Extraction

This protocol is suitable for reactions performed in a water-immiscible organic solvent.

  • Reaction Quench (Optional): If the reaction contains other reactive species, quench them according to the specific reaction requirements.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to a volume that is 3-4 times the original volume.[5]

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • First Wash (Base): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.[5]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the lower aqueous layer.

  • Repeat Washes: Repeat the wash with fresh NaHCO₃ solution (steps 4-7) one to two more times.

  • Final Wash (Brine): Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any remaining water-soluble impurities and to help break any minor emulsions.[5]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Removal of Excess this compound by Flash Column Chromatography

This protocol is suitable when the desired product has a different polarity than this compound.

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]

    • Add a layer of sand to the top of the silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system. The polarity of the eluent should be low enough that the desired product has a retention factor (Rf) of approximately 0.2-0.4 on TLC.

    • This compound is highly polar and will either remain at the baseline or require a very polar eluent to move.

    • Collect fractions and monitor the elution of the product by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow and Logic Diagrams

Below are diagrams illustrating the decision-making process and experimental workflow for removing excess this compound.

Removal_Decision_Tree start Post-Reaction Mixture (contains product and excess This compound) product_stability Is the product stable to base? start->product_stability extraction Aqueous Extraction with Base (e.g., NaHCO3) product_stability->extraction Yes chromatography Column Chromatography product_stability->chromatography No emulsion Emulsion forms? extraction->emulsion purified_product Purified Product chromatography->purified_product break_emulsion Break Emulsion (e.g., add brine) emulsion->break_emulsion Yes emulsion->purified_product No break_emulsion->extraction Extraction_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_analysis Analysis reaction_mixture Crude Reaction Mixture dilute Dilute with Organic Solvent reaction_mixture->dilute wash_base Wash with Aqueous Base dilute->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate purified_product Purified Product concentrate->purified_product

References

degradation products of Bromoacetic acid-d3 and their effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bromoacetic acid-d3 in experiments. The focus is on understanding its degradation products and their potential effects on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound (BrCD₂CO₂D) is a deuterated form of Bromoacetic acid, a reactive compound often used as an alkylating agent in organic synthesis and as a tracer in metabolic studies. Due to its reactivity and hygroscopic nature, it is crucial to store it under appropriate conditions to maintain its integrity.[1]

Recommended Storage Conditions:

  • Temperature: Store at room temperature.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Protection: Protect from light and moisture.[1][2] Keep containers tightly closed in a dry and well-ventilated place.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound under typical laboratory conditions are hydrolysis and photodegradation.

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form Glycolic acid-d3 and bromide. This reaction is accelerated in basic conditions.[3]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of haloacetic acids. The rate of photodegradation can be influenced by the presence of photosensitizers.

Q3: What is the main degradation product of this compound via hydrolysis?

A3: The primary degradation product of this compound through hydrolysis is Glycolic acid-d3 (HOCD₂CO₂D).

Q4: What are the known effects of the degradation product, Glycolic acid-d3?

A4: Glycolic acid, the non-deuterated analog, is an alpha-hydroxy acid (AHA). In biological systems, it is known to accelerate collagen synthesis by fibroblasts and modulate matrix degradation.[3][4] If ingested, glycolic acid can be nephrotoxic as it is metabolized to oxalic acid. The deuterated form, Glycolic acid-d3, is expected to have similar chemical properties, but its kinetic isotope effects could influence the rates of its reactions in biological systems. Its presence as an impurity can interfere with analytical measurements.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its degradation.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound to Glycolic acid-d3.

Troubleshooting Steps:

  • Verify Compound Stability:

    • Check the storage conditions of your this compound stock. Ensure it has been stored according to the recommendations (see FAQ A1).

    • If the compound was dissolved in an aqueous or protic solvent, consider the possibility of hydrolysis. The rate of hydrolysis is pH-dependent, increasing with higher pH.

  • Analytical Confirmation of Degradation:

    • NMR Spectroscopy: Acquire a ¹H or ¹³C NMR spectrum of your sample. The presence of Glycolic acid-d3 will result in characteristic peaks. The methylene peak (CD₂) in Glycolic acid-d3 will have a different chemical shift compared to the methylene peak in this compound.

    • Mass Spectrometry: Analyze your sample using mass spectrometry. Look for the molecular ion corresponding to Glycolic acid-d3.

Table 1: Physicochemical Data for this compound and its Primary Degradation Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Fragment (m/z)Expected ¹H NMR Shift (CD₂ group, ppm)
This compoundC₂D₃BrO₂141.97139/141 (M-D)⁺~3.8
Glycolic acid-d3C₂D₃HO₃79.0678 (M-H)⁻~4.0

Note: NMR shifts are approximate and can vary depending on the solvent and pH.

Issue 2: Poor Yield in Synthetic Reactions

Possible Cause: Use of degraded this compound as a reactant.

Troubleshooting Steps:

  • Assess Purity of Starting Material: Before starting a synthesis, verify the purity of your this compound, especially if it is from an older stock or has been stored improperly. Use NMR or mass spectrometry for this assessment.

  • Use Anhydrous Solvents: For reactions where this compound is a reactant, use anhydrous solvents to minimize hydrolysis.

  • Control Reaction pH: If your reaction conditions are basic, be aware that this will accelerate the hydrolysis of this compound. Consider adding the this compound slowly to the reaction mixture to minimize its exposure time to basic conditions before it reacts.

Issue 3: Artifacts in Mass Spectrometry Analysis

Possible Cause: Presence of Glycolic acid-d3 interfering with the analysis.

Troubleshooting Steps:

  • Chromatographic Separation: Ensure your liquid chromatography method is capable of separating this compound from Glycolic acid-d3. Due to the difference in polarity (Glycolic acid-d3 is more polar), a well-optimized gradient elution should provide good separation.

  • Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Use mass spectrometry methods that are specific for the parent compound, this compound. Monitor for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) to confirm the identity of the peak.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

Objective: To determine the rate of hydrolysis of this compound in a given solvent system.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer at a specific pH)

  • Internal standard (a stable compound that does not react with the components of the solution)

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Add a known concentration of the internal standard to the solution.

  • Aliquot the solution into several vials and store them under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.

  • Immediately analyze the aliquot by HPLC or LC-MS.

  • Quantify the peak areas of this compound and the internal standard.

  • Calculate the concentration of this compound at each time point relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Degradation_Pathway BAA_d3 This compound (BrCD2CO2D) GA_d3 Glycolic acid-d3 (HOCD2CO2D) BAA_d3->GA_d3 Hydrolysis Br_ion Bromide Ion (Br-) BAA_d3->Br_ion H2O Water (H2O)

Caption: Hydrolysis of this compound.

Caption: Troubleshooting workflow for inconsistent results.

References

troubleshooting poor signal with Bromoacetic acid-d3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor signal intensity or instability with Bromoacetic acid-d3 as an internal standard (IS) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound internal standard (IS) low, inconsistent, or completely absent?

A poor or inconsistent signal can stem from several factors, ranging from sample preparation to instrument settings. The most common causes include:

  • Improper Storage and Handling: this compound is stable when stored correctly at room temperature, protected from light and moisture.[1] However, it is hygroscopic, meaning it can absorb moisture from the air, which can affect its concentration and stability.[2]

  • Chemical Degradation or Deuterium Exchange: While generally stable, deuterated standards can sometimes undergo deuterium-hydrogen exchange, especially in certain aqueous solutions or under specific pH conditions. This would decrease the mass-to-charge ratio (m/z) of the IS, causing its signal to drop while potentially increasing the signal of the unlabeled analyte.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the IS in the mass spectrometer's source, leading to ion suppression and a weaker signal.[3] Even stable isotope-labeled standards are not entirely immune to these effects, especially if there is a slight difference in retention time between the analyte and the IS.[4][5]

  • Suboptimal Mass Spectrometer (MS) Settings: The instrument's parameters, such as ionization mode, source voltages, gas flows, and temperatures, may not be optimized for this compound, leading to inefficient ionization and detection.[6]

  • LC or Injection Issues: A complete loss of signal can sometimes indicate a fundamental issue with the LC system, such as a pump losing its prime or a blockage in the injector or column.[7]

Q2: My this compound signal is strong in my standards but drops significantly in my processed samples. What is the likely cause?

This is a classic sign of matrix effects . When the IS is in a clean solvent (like your calibration standards), it ionizes efficiently. However, when it is spiked into a complex biological matrix, other molecules extracted from the sample can co-elute and compete for ionization, suppressing the IS signal.[3] It's also possible that the sample preparation procedure itself (e.g., liquid-liquid extraction, solid-phase extraction) has poor recovery for bromoacetic acid.

Q3: I see a small peak for the unlabeled Bromoacetic acid in my IS stock solution. Should I be concerned?

Yes, this could indicate a problem. There are two primary possibilities:

  • Isotopic Purity: The IS may have a lower isotopic purity than specified, meaning it contains a small amount of the unlabeled compound from its synthesis.

  • Deuterium Exchange: The deuterium atoms on the standard may be exchanging with protons from the solvent (especially water or protic solvents). This can be exacerbated by improper storage or pH conditions. An increase in the unlabeled compound was observed in one study after incubating a deuterated compound in plasma for an hour.[8]

This "cross-talk" can interfere with accurate quantification, especially at low analyte concentrations.[9] It is crucial to verify the purity of a new lot of IS and to monitor its stability in the solvent you use for your stock solutions.

Q4: How can I optimize my mass spectrometer for this compound?

Since Bromoacetic acid is a small, polar, acidic molecule, Electrospray Ionization (ESI) is typically the preferred ionization mode.[6] It is highly recommended to perform an infusion of the standard to determine the optimal settings.

Key parameters to optimize include:

  • Ionization Polarity: Test both positive and negative ion modes. Given its carboxylic acid group, negative ion mode (detecting the [M-H]⁻ ion) is often more sensitive for acidic compounds.

  • Source Parameters: Adjust capillary voltage, source temperature, and nebulizer/drying gas flows to achieve the most stable and intense signal.[6]

  • Collision Energy (for MS/MS): If using Multiple Reaction Monitoring (MRM), optimize the collision energy (CE) for each desired fragmentation transition to maximize the product ion signal.

Q5: Could my sample preparation method be causing the poor signal?

Absolutely. The choice of extraction method can significantly impact the recovery of your internal standard. Bromoacetic acid is water-soluble, which might affect its extraction efficiency in certain liquid-liquid extraction systems.[10] Ensure your chosen sample preparation method is validated for the recovery of bromoacetic acid. Additionally, aggressive sample treatments (e.g., extreme pH, high temperatures) could potentially degrade the standard.

Troubleshooting Guide and Data

The following tables provide a quick reference for troubleshooting issues and typical starting parameters for method development.

Table 1: Troubleshooting Quick Guide

Observed Problem Potential Cause Recommended Action
Low or No IS Signal in All Injections IS stock solution degradation/error, incorrect MS settings, LC system failure. 1. Prepare a fresh IS stock solution.[7]2. Directly infuse the new stock solution to confirm MS detection.3. Verify LC pump pressures and check for leaks or blockages.[7]
IS Signal Declines Over a Run IS instability in autosampler, column contamination, source contamination. 1. Check IS stability in the sample diluent over time.2. Implement a column wash step between samples.3. Clean the mass spectrometer source.
Good IS Signal in Standards, Poor in Samples Matrix effects (ion suppression), poor extraction recovery. 1. Dilute the sample extract to reduce matrix concentration.2. Optimize the chromatographic separation to move the IS peak away from interfering matrix components.3. Re-evaluate and validate the sample extraction procedure for recovery.
Inconsistent/Irreproducible IS Signal Inconsistent sample preparation, injector variability, IS adsorption to vials/tubing. 1. Review and standardize the sample preparation workflow.2. Check injector precision and carryover.3. Consider using silanized vials to prevent adsorption.

| Unlabeled Analyte Peak in IS Solution | Low isotopic purity of standard, Deuterium-hydrogen exchange. | 1. Contact the supplier for the certificate of analysis and isotopic purity.2. Prepare stock solutions in aprotic solvents (e.g., acetonitrile) if possible and store at low temperature. |

Table 2: Typical Starting MS Parameters for Optimization

Parameter Mode Typical Starting Value Notes
Ionization Mode ESI Negative Bromoacetic acid is acidic and should readily form an [M-H]⁻ ion. Test positive mode as well.
Capillary Voltage Negative 2.5 - 3.5 kV Optimize for stable spray and maximum signal.
Source Temperature N/A 120 - 150 °C Lower temperatures are often better for smaller, potentially labile molecules.
Drying Gas Flow N/A 8 - 12 L/min Instrument-dependent.
Drying Gas Temp. N/A 300 - 350 °C Optimize to ensure efficient desolvation without causing degradation.
Nebulizer Pressure N/A 30 - 50 psi Instrument-dependent; adjust for a stable spray.
Precursor Ion (MS1) Negative m/z ~141 For [C₂D₃⁷⁹BrO₂H]⁻. Account for different bromine isotopes (⁷⁹Br/⁸¹Br).
Collision Energy (CE) MS/MS 10 - 30 eV Must be empirically optimized by infusing the standard and ramping the CE.

| Product Ion (MS2) | MS/MS | Varies | Expect fragments corresponding to the loss of COOD or Br⁻. |

Experimental Protocols

Protocol 1: Verifying Internal Standard Stock Solution Integrity

This protocol helps determine if the IS stock solution is the source of the signal problem.

Methodology:

  • Prepare a Fresh Dilution: Dilute the this compound stock solution to a final concentration of ~100-500 ng/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Direct Infusion: Set up a direct infusion of the diluted solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Tee this flow into the mobile phase from the LC.

  • Acquire Data in Full Scan Mode: Set the mass spectrometer to scan a mass range that includes the expected m/z of the deuterated IS (~m/z 141-144 for the [M-H]⁻ ion, accounting for bromine isotopes) and the unlabeled compound (~m/z 138-141).

  • Analyze the Spectrum:

    • Confirm Presence: Verify that there is a strong signal at the expected m/z for the IS. The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible.

    • Check for Contamination/Degradation: Look for a signal at the m/z of the unlabeled Bromoacetic acid. The presence of a significant unlabeled peak suggests either low isotopic purity or deuterium exchange.

    • Assess Signal Stability: Monitor the signal intensity over several minutes. An unstable or rapidly decreasing signal may indicate a problem with the solution's stability or the instrument's spray.

Protocol 2: Systematic Optimization of MS Parameters

This protocol provides a workflow for optimizing key instrument parameters for robust detection.

Methodology:

  • Prepare for Infusion: Using the direct infusion setup from Protocol 1, ensure a stable signal for the this compound IS.

  • Select Ionization Mode: Acquire data for at least one minute in negative ion mode and one minute in positive ion mode. Compare the absolute signal intensity to determine the optimal polarity.

  • Optimize Source Parameters (One-Factor-at-a-Time):

    • While monitoring the IS signal, adjust the Capillary Voltage up and down in small increments (e.g., 0.2 kV) to find the value that yields the highest, most stable signal.

    • Next, adjust the Drying Gas Temperature in increments of 25 °C.

    • Sequentially, optimize the Drying Gas Flow and Nebulizer Pressure . Record the optimal value for each parameter.

  • Optimize Fragmentation (for MRM/MS/MS):

    • Set the instrument to product ion scan mode, with the precursor mass set to the m/z of the IS.

    • Create a method that ramps the Collision Energy (CE) from 5 eV to 40 eV in steps of 2-5 eV.

    • Inject or infuse the standard and identify the CE value that produces the most intense and specific product ion(s). The most likely product ions will result from the loss of the bromide ion or the deuterated carboxyl group.

  • Confirm with LC-MS Injection: Once optimized via infusion, inject the standard onto the LC-MS system to confirm that the signal is robust under chromatographic conditions.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the relationships between potential causes of poor signal.

troubleshooting_workflow start Poor or No IS Signal check_ms Step 1: Verify MS Function Directly Infuse IS Solution start->check_ms signal_ok Is IS Signal Present and Stable? check_ms->signal_ok no_signal No Signal or Unstable signal_ok->no_signal No signal_present Signal is Present signal_ok->signal_present Yes check_lc Step 2: Check LC System (Pumps, Connections, Column) no_signal->check_lc fix_ms Troubleshoot MS: - Clean Source - Check Voltages/Gases - Call Service Engineer no_signal->fix_ms check_samples Step 3: Analyze Processed Sample vs. Clean Standard signal_present->check_samples signal_diff Is IS Signal Lower in Sample? check_samples->signal_diff matrix_effects Problem is Likely Matrix Effects signal_diff->matrix_effects Yes no_diff Signal is Consistent signal_diff->no_diff No fix_matrix Troubleshoot Matrix: - Optimize Chromatography - Improve Sample Cleanup - Dilute Sample Extract matrix_effects->fix_matrix final_check Problem is Likely Solved or Related to IS Prep/Purity. Review IS Prep Protocol. no_diff->final_check

Caption: Troubleshooting workflow for diagnosing poor internal standard signal.

कॉज_और_प्रभाव_आरेख center Poor Bromoacetic acid-d3 Signal c1 IS Preparation & Stability c1->center c1_1 Incorrect Dilution c1_1->c1 c1_2 Deuterium Exchange c1_2->c1 c1_3 Degradation (Light/Moisture) c1_3->c1 c2 LC System c2->center c2_1 Pump Failure / Leak c2_1->c2 c2_2 Injector Malfunction c2_2->c2 c2_3 Column Clog c2_3->c2 c3 MS Instrument c3->center c3_1 Suboptimal Source Parameters c3_1->c3 c3_2 Dirty Ion Source c3_2->c3 c3_3 Incorrect m/z Settings c3_3->c3 c4 Method & Matrix c4->center c4_1 Ion Suppression c4_1->c4 c4_2 Poor Extraction Recovery c4_2->c4 c4_3 Chromatographic Co-elution c4_3->c4

Caption: Cause-and-effect diagram illustrating potential sources of poor IS signal.

References

Validation & Comparative

Bromoacetic Acid-d3: A Superior Analog for Precision in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and pharmaceutical development, the pursuit of accuracy, sensitivity, and clarity in experimental outcomes is paramount. The substitution of hydrogen atoms with their heavier isotope, deuterium, offers a subtle yet powerful modification to molecules, enhancing their utility in a variety of analytical and metabolic studies. This guide provides a comprehensive comparison of Bromoacetic acid-d3 and its non-deuterated counterpart, highlighting the distinct advantages conferred by isotopic labeling.

Enhanced Analytical Quantification with this compound as an Internal Standard

One of the most significant advantages of this compound is its role as an internal standard for the quantification of bromoacetic acid in complex matrices. Due to its nearly identical chemical and physical properties to the non-deuterated form, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry. However, its increased mass allows it to be distinguished from the analyte, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Comparative Data for Analytical Quantification
ParameterBromoacetic Acid (Analyte)This compound (Internal Standard)Advantage of Deuteration
Molecular Weight 138.95 g/mol 141.97 g/mol Distinguishable by mass spectrometry.
Chromatographic Retention Time Nearly IdenticalNearly IdenticalCo-elution allows for effective correction of matrix effects.
Ionization Efficiency (MS) SimilarSimilarEnables reliable relative quantification.
Quantification Accuracy VariableImproves AccuracyMinimizes variability from sample loss and instrument drift.
Quantification Precision LowerHigherIncreases reproducibility of measurements.
Experimental Protocol: Quantification of Bromoacetic Acid in Water Samples using LC-MS/MS with this compound Internal Standard

This protocol describes the quantification of bromoacetic acid in water samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

1. Sample Preparation:

  • To 10 mL of the water sample, add a known concentration of this compound (e.g., 10 µg/L) as the internal standard.

  • Acidify the sample with a suitable acid (e.g., sulfuric acid) to a pH < 2.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM):

      • Bromoacetic Acid: Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

      • This compound: Monitor the transition of the deprotonated deuterated molecule [M-H]⁻ to its corresponding fragment ion.

3. Data Analysis:

  • Calculate the ratio of the peak area of bromoacetic acid to the peak area of this compound.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of bromoacetic acid standards.

  • Determine the concentration of bromoacetic acid in the samples from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation (Co-elution) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Distinct m/z) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Experimental workflow for quantification using a deuterated internal standard.

The Kinetic Isotope Effect: Enhancing Metabolic Stability

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. This phenomenon, known as the kinetic isotope effect (KIE), can be harnessed to improve the metabolic stability of drugs. By strategically placing deuterium at sites of metabolic oxidation, the rate of drug metabolism can be reduced, leading to a longer half-life and potentially improved therapeutic efficacy and safety.

Comparative Data for Metabolic Stability
ParameterBromoacetic AcidThis compoundAdvantage of Deuteration
C-H/C-D Bond Strength WeakerStrongerIncreased energy required for bond cleavage.
Rate of Metabolic Oxidation FasterSlower (due to KIE)Reduced rate of metabolic breakdown.
Metabolic Half-life (t½) ShorterLongerPotential for improved pharmacokinetic profile.
Formation of Toxic Metabolites Potentially higherPotentially lowerDeuteration can alter metabolic pathways.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of bromoacetic acid and this compound using liver microsomes.

1. Incubation:

  • Prepare an incubation mixture containing liver microsomes (e.g., human or rat), NADPH (as a cofactor for cytochrome P450 enzymes), and a phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Add a known concentration of the test compound (bromoacetic acid or this compound) to initiate the reaction.

2. Sampling:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (a different stable-isotope labeled compound if quantifying by LC-MS).

3. Analysis:

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

cluster_pathway Metabolic Pathway cluster_effect Kinetic Isotope Effect BA Bromoacetic Acid (C-H bond) Metabolism Metabolic Enzymes (e.g., CYP450) BA->Metabolism k_H (faster) BA-d3 This compound (C-D bond) BA-d3->Metabolism k_D (slower) Metabolite Metabolite Metabolism->Metabolite KIE KIE = k_H / k_D > 1 Stability Increased Metabolic Stability of this compound KIE->Stability

The kinetic isotope effect on the metabolism of bromoacetic acid.

Other Notable Advantages in Research

Beyond quantitative analysis and metabolic studies, this compound offers further benefits:

  • Mechanistic Studies: By observing the kinetic isotope effect, researchers can gain insights into reaction mechanisms, particularly in identifying rate-determining steps that involve C-H bond cleavage.

  • NMR Spectroscopy: In ¹H NMR, the signals from the deuterated positions are absent, which can simplify complex spectra and aid in signal assignment. While ¹³C NMR spectra are largely unaffected, the absence of directly attached protons can alter coupling patterns, providing additional structural information.

Method Validation for Quantitative Analysis of Bromoacetic Acid-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of method validation for the quantitative analysis of Bromoacetic acid-d3, a deuterated stable isotope-labeled internal standard crucial for enhancing the accuracy and precision of bioanalytical methods. This document outlines key performance characteristics, detailed experimental protocols, and a comparison of analytical techniques, supported by representative experimental data. The information presented is intended to assist researchers and scientists in the selection and implementation of robust analytical methods for drug development and related research.

Introduction to Method Validation and the Role of Deuterated Internal Standards

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] This involves evaluating several performance characteristics, including accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[1][2] In complex matrices such as plasma or urine, matrix effects can significantly impact the accuracy of results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to mitigate these effects.[3][4] A SIL-IS behaves almost identically to the analyte of interest during sample preparation and analysis, thereby compensating for variations in extraction recovery and signal suppression or enhancement in the mass spectrometer.[3][4]

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an Internal Standard

LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. When coupled with a deuterated internal standard like this compound, it provides a robust and reliable analytical method.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing this compound at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bromoacetic acid: m/z 137.9 -> 79.0

    • This compound: m/z 140.9 -> 81.0

  • Key MS Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Declustering Potential (DP): -50 V

    • Entrance Potential (EP): -10 V

    • Collision Energy (CE): -15 V

    • Collision Cell Exit Potential (CXP): -10 V

Performance Characteristics of the LC-MS/MS Method

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantitative analysis of Bromoacetic acid using this compound as an internal standard.

Performance ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.99> 0.995
Range To be defined based on expected concentrations1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +5%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 101 ng/mL
Specificity No significant interference at the retention time of the analyte and ISNo interfering peaks observed in blank matrix
Matrix Effect (% CV) ≤ 15%< 10%
Recovery (%) Consistent, precise, and reproducible85% - 95%

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like bromoacetic acid, a derivatization step is necessary to increase their volatility and thermal stability.[5]

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 1 mL of aqueous sample, add an appropriate amount of this compound as an internal standard.

  • Adjust the pH of the sample to < 0.5 with concentrated sulfuric acid.

  • Extract the haloacetic acids with 3 x 2 mL of methyl tert-butyl ether (MTBE).

  • Combine the MTBE extracts and dry them over anhydrous sodium sulfate.

  • Add 1 mL of acidic methanol (10% H₂SO₄ in methanol) and heat at 50°C for 2 hours to convert the acids to their methyl esters.

  • Cool the sample, add 4 mL of a saturated sodium bicarbonate solution, and shake to neutralize the excess acid.

  • Extract the methyl esters with 2 x 1 mL of hexane.

  • Concentrate the hexane extract to a final volume of 100 µL.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 40°C for 4 minutes, then ramp to 180°C at 10°C/min, and finally to 280°C at 20°C/min, hold for 5 minutes.

  • Injection Mode: Splitless.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Selected Ion Monitoring (SIM) Ions:

    • Bromoacetic acid methyl ester: m/z 152, 154

    • This compound methyl ester: m/z 155, 157

Performance Characteristics of the GC-MS Method

The following table summarizes the expected performance characteristics of a validated GC-MS method with derivatization.

Performance ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.99> 0.99
Range To be defined based on expected concentrations10 - 2000 µg/L
Accuracy (% Bias) Within ±20%-10% to +10%
Precision (% RSD) ≤ 20%< 15%
Limit of Detection (LOD) Signal-to-noise ratio ≥ 31 µg/L
Specificity No significant interference at the retention time of the derivatized analyte and ISMinimal interferences with proper sample cleanup

Comparison of LC-MS/MS and GC-MS Methods

FeatureLC-MS/MS with this compoundGC-MS with Derivatization
Sample Preparation Simple protein precipitationMulti-step liquid-liquid extraction and derivatization
Analysis Time Fast (typically < 5 minutes per sample)Slower (longer GC run times and sample preparation)
Sensitivity Generally higherGood, but can be limited by derivatization efficiency and background
Specificity High due to MRM transitionsGood, but potential for interferences from the matrix or derivatization byproducts
Throughput HighLower
Robustness High, especially with a deuterated internal standardCan be affected by the reproducibility of the derivatization step
Cost Higher initial instrument costLower initial instrument cost

Visualizing the Workflow and Validation Process

To better illustrate the processes involved, the following diagrams were created using Graphviz (DOT language).

cluster_0 LC-MS/MS Experimental Workflow sp Sample Preparation (Protein Precipitation) lc LC Separation (C18 Column) sp->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis (Quantification) ms->data

Caption: LC-MS/MS Experimental Workflow.

cluster_1 Method Validation Logical Relationship mv Method Validation spec Specificity mv->spec lin Linearity & Range mv->lin acc Accuracy mv->acc prec Precision mv->prec loq LOQ mv->loq rob Robustness mv->rob

Caption: Key Parameters of Method Validation.

Conclusion

For the quantitative analysis of this compound, the LC-MS/MS method with a deuterated internal standard is highly recommended due to its superior speed, sensitivity, and robustness. While GC-MS with derivatization presents a viable alternative, the simpler and more direct nature of the LC-MS/MS workflow leads to higher throughput and potentially more reliable results, particularly in high-throughput drug development environments. The choice of method should ultimately be guided by the specific requirements of the study, available instrumentation, and the desired level of performance. Thorough method validation is essential to ensure the generation of high-quality, reliable data.

References

Bromoacetic Acid-d3 as an Internal Standard: A Guide to Enhanced Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bromoacetic acid, the use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical performance when utilizing Bromoacetic acid-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While direct comparative studies are limited, this document compiles and presents data from analogous methods for haloacetic acids (HAAs) to demonstrate the significant improvements in accuracy and precision afforded by the use of a deuterated internal standard.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry.[1][2] They are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[2] This co-behavior allows for the correction of variations that can occur during sample preparation, injection, and ionization, ultimately leading to more accurate and precise quantification.[1]

Comparative Performance Data

The following tables summarize the performance of LC-MS/MS methods for the analysis of haloacetic acids, including bromoacetic acid (referred to as monobromoacetic acid or MBAA), using various internal standards. This data provides a strong indication of the high performance that can be expected when using this compound.

Table 1: Linearity of Haloacetic Acid Analysis using LC-MS/MS with Internal Standards

AnalyteInternal Standard UsedCalibration Range (µg/L)Coefficient of Determination (R²)Reference
HAA Mix (incl. MBAA)Monochloroacetic acid-2-13C0.02 - 100> 0.997[3]
HAA9 Mix (incl. MBAA)2,3-dibromopropionic acid0.5 - 100> 0.999[4]
HAA9 Mix (incl. MBAA)Four isotopically-labeled HAAsTwo orders of magnitude> 0.997[5]
HAA9 Mix (incl. MBAA)Mix of 4 13C-labeled HAAs0.05 - 100> 0.99[6]

Table 2: Accuracy and Precision of Haloacetic Acid Analysis using LC-MS/MS with Internal Standards

AnalyteInternal Standard UsedSpike Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HAA Mix (incl. MBAA)Monochloroacetic acid-2-13CNot Specified85.2 - 107.7Not Specified[3]
HAA9 Mix (incl. MBAA)2,3-dibromopropionic acidNot Specified105.9 - 107.2 (for brominated HAAs)< 7[4]
HAA Mix (incl. MBAA)Not specified5106 - 1134 - 11[7]
HAA9 Mix (incl. MBAA)Mix of 4 13C-labeled HAAs5 and 10080 - 120< 15[6]
13 HAAs (incl. MBAA)Not specifiedNot Specified91 - 120< 17[8]

The data consistently demonstrates that methods employing internal standards achieve excellent linearity, accuracy (recoveries close to 100%), and precision (low RSD). The use of a deuterated internal standard like this compound is expected to provide at least this level of performance, and likely superior performance for bromoacetic acid itself due to the identical chemical nature.

Experimental Protocols

Below is a detailed experimental protocol for the analysis of bromoacetic acid using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of best practices from established methods for haloacetic acid analysis.[3][4][6]

1. Sample Preparation

  • For aqueous samples (e.g., drinking water), transfer a known volume (e.g., 10 mL) into a vial.

  • If residual chlorine is present, quench with a solution of ammonium chloride (e.g., to a final concentration of 100 mg/L).[3][6]

  • Spike the sample with a known concentration of this compound solution (e.g., to a final concentration of 5 µg/L).[3]

  • For samples with complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. The internal standard should be added before any extraction steps.

  • Prepare calibration standards in a clean matrix (e.g., deionized water) and spike with the same concentration of this compound as the samples.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent InfinityLab Poroshell 120 HPH-C18).[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Ionization Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of bromoacetic acid and this compound.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both bromoacetic acid and this compound.

    • Bromoacetic acid: The specific MRM transitions would need to be determined empirically but would be based on the deprotonated molecule [M-H]⁻.

    • This compound: The precursor ion will be 3 mass units higher than that of the unlabeled compound. The product ions may also show a corresponding mass shift.

3. Data Analysis

  • Integrate the peak areas for both the bromoacetic acid and this compound MRM transitions.

  • Calculate the ratio of the peak area of bromoacetic acid to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of bromoacetic acid in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical advantage of using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Quench Quench Chlorine (if needed) Sample->Quench Spike Spike with this compound Quench->Spike Ready_Sample Sample ready for Injection Spike->Ready_Sample LC_Separation LC Separation Ready_Sample->LC_Separation MS_Ionization ESI Source LC_Separation->MS_Ionization MS_Detection Triple Quadrupole MS (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration Calibration Curve Ratio_Calculation->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of bromoacetic acid.

G cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte_Response Analyte Signal Inaccurate_Result Inaccurate Quantification Analyte_Response->Inaccurate_Result Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Matrix_Effect->Analyte_Response Analyte_IS_Response Analyte & IS Signals Ratio Calculate Response Ratio Analyte_IS_Response->Ratio Matrix_Effect_IS Matrix Effects (Affects both Analyte and IS) Matrix_Effect_IS->Analyte_IS_Response Accurate_Result Accurate Quantification Ratio->Accurate_Result

Caption: Logical comparison of quantification with and without an internal standard.

References

A Comparative Guide to the Isotopic Effects of Bromoacetic Acid-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of Bromoacetic acid and its deuterated analog, Bromoacetic acid-d3. Understanding the isotopic effects on fragmentation patterns is crucial for researchers utilizing this compound as an internal standard in quantitative mass spectrometry-based assays. This document outlines the expected differences in their mass spectra, provides a detailed experimental protocol for their analysis, and visually represents the fragmentation pathways and analytical workflow.

Introduction to Isotopic Effects in Mass Spectrometry

Stable isotope-labeled compounds, such as this compound, are ideal internal standards in mass spectrometry. They share nearly identical chemical and physical properties with their unlabeled counterparts, leading to similar behavior during sample preparation and chromatographic separation. However, due to the mass difference, they are readily distinguishable by a mass spectrometer. The substitution of hydrogen with deuterium can also influence fragmentation patterns, a phenomenon known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to differences in the relative abundances of certain fragment ions.

Quantitative Data Comparison

The following table summarizes the key mass-to-charge (m/z) values for the molecular ions and major fragment ions of Bromoacetic acid and the predicted values for this compound based on electron ionization (EI) mass spectrometry. The presence of bromine results in a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 Da (for 79Br and 81Br). For simplicity, the monoisotopic masses using 79Br are presented.

IonBromoacetic Acid (Observed m/z)This compound (Predicted m/z)Description
[M] •+138/140141/143Molecular Ion
[M-OH] +121/123123/125Loss of a hydroxyl radical
[M-COOH] +93/9596/98Loss of the carboxyl group
[COOH] +4546Carboxyl fragment

Experimental Protocols

This section details a general experimental protocol for the analysis of Bromoacetic acid and this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (Derivatization)

Due to the polar nature of carboxylic acids, derivatization is often required to improve their volatility for GC-MS analysis. A common method is esterification.

  • Reagents: Methanol (anhydrous), Sulfuric acid (concentrated), Methyl tert-butyl ether (MTBE), Sodium sulfate (anhydrous), Sample containing Bromoacetic acid, this compound (as internal standard).

  • Procedure:

    • To 1 mL of an aqueous sample, add a known concentration of this compound internal standard.

    • Acidify the sample to a pH < 2 with concentrated sulfuric acid.

    • Extract the acids with 2 x 2 mL of MTBE.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Add 1 mL of 10% sulfuric acid in methanol to the dried extract.

    • Heat the mixture at 60°C for 30 minutes to form the methyl esters.

    • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the methyl esters with 2 x 1 mL of hexane.

    • Combine the hexane extracts and concentrate to a final volume of 100 µL for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the GC-MS analysis of Bromoacetic acid and its deuterated internal standard.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Aqueous Sample IS_spike Spike with This compound Sample->IS_spike Extraction Liquid-Liquid Extraction IS_spike->Extraction Derivatization Esterification Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantitative analysis of Bromoacetic acid.

Fragmentation Pathways

The diagrams below depict the primary electron ionization fragmentation pathways for both Bromoacetic acid and the predicted pathways for this compound.

fragmentation_BAA M Bromoacetic Acid [BrCH2COOH]•+ m/z 138/140 F1 [BrCH2CO]+ m/z 121/123 M->F1 - •OH F2 [CH2Br]+ m/z 93/95 M->F2 - •COOH F3 [COOH]+ m/z 45 M->F3 - •CH2Br

Caption: Fragmentation of Bromoacetic Acid in EI-MS.

fragmentation_BAA_d3 M_d3 This compound [BrCD2COOD]•+ m/z 141/143 F1_d3 [BrCD2CO]+ m/z 123/125 M_d3->F1_d3 - •OD F2_d3 [CD2Br]+ m/z 96/98 M_d3->F2_d3 - •COOD F3_d3 [COOD]+ m/z 46 M_d3->F3_d3 - •CD2Br

Caption: Predicted fragmentation of this compound in EI-MS.

Conclusion

The use of this compound as an internal standard provides a reliable method for the quantification of Bromoacetic acid by mass spectrometry. The predictable mass shift of +3 Da for the molecular ion and its corresponding fragments allows for clear differentiation from the unlabeled analyte. While minor differences in ion abundances may occur due to the kinetic isotope effect, these are generally accounted for through the use of a calibration curve. The provided experimental protocol offers a robust starting point for method development, and the visual diagrams aid in understanding the analytical process and the underlying fragmentation chemistry.

A Head-to-Head Comparison: Deuterium-Labeled vs. ¹³C-Labeled Bromoacetic Acid for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of isotopic labeling reagent for cysteine alkylation is a critical decision that impacts data quality and analytical outcomes. This guide provides an objective comparison of two commonly used reagents: deuterium-labeled and ¹³C-labeled bromoacetic acid. By examining their performance based on experimental data and established principles of mass spectrometry, this document aims to inform the selection of the most appropriate tool for your research needs.

The alkylation of cysteine residues is a fundamental step in most proteomics workflows, preventing the re-formation of disulfide bonds after reduction and ensuring accurate protein identification and quantification. The use of isotopically labeled alkylating agents, such as bromoacetic acid, allows for the differential labeling of cysteine-containing peptides from different samples, enabling their relative quantification by mass spectrometry. While both deuterium (²H) and carbon-13 (¹³C) isotopes can be incorporated into bromoacetic acid for this purpose, their intrinsic physical properties give rise to distinct analytical behaviors.

Performance Comparison: Deuterium vs. ¹³C-Labeled Bromoacetic Acid

The selection between deuterium and ¹³C-labeled bromoacetic acid hinges on a trade-off between cost and analytical performance. While deuterium-labeled reagents are often more economical, they can introduce complexities in data analysis that are mitigated by the use of their ¹³C counterparts.

FeatureDeuterium-Labeled Bromoacetic Acid¹³C-Labeled Bromoacetic AcidRationale & Supporting Data
Chromatographic Behavior Can exhibit a retention time shift in reverse-phase liquid chromatography (LC), with deuterated peptides typically eluting slightly earlier than their non-deuterated counterparts.[1]Co-elutes almost perfectly with the unlabeled analog.[2]The larger relative mass difference between deuterium and hydrogen can lead to subtle changes in the physicochemical properties of the labeled peptide, affecting its interaction with the stationary phase. This can complicate data analysis by requiring wider integration windows or more sophisticated peak alignment algorithms.
Quantitative Accuracy & Precision Prone to lower precision due to chromatographic shifts, which can lead to differential ionization suppression and variability in peak integration.Offers higher precision and accuracy in quantification.Co-elution of the light and heavy labeled peptides ensures they experience identical ionization conditions, leading to more reliable and reproducible quantification. A study on diethylation labeling showed that ¹³C labeling resulted in a lower variance of quantitative peptide ratios compared to deuterium labeling.[3]
Kinetic Isotope Effect (KIE) Exhibits a significant primary KIE (kH/kD ≈ 6-8), potentially leading to slower and less complete alkylation reactions compared to the unlabeled reagent.Shows a negligible KIE (k¹²/k¹³ ≈ 1.04), resulting in reaction kinetics that are nearly identical to the unlabeled reagent.The KIE is proportional to the relative mass difference of the isotopes. The large KIE of deuterium can impact the rate of the S(_N)2 reaction involved in cysteine alkylation, which could introduce bias if the reaction does not proceed to completion.
Mass Spectrometric Analysis The mass difference introduced by deuterium labeling is not an integer, which can slightly complicate spectral interpretation.Provides a clean, integer mass shift in the mass spectrum, simplifying data analysis.The precise mass of deuterium is 2.0141 Da, while ¹³C is 13.0034 Da. The integer mass shift from ¹³C labeling facilitates straightforward identification of labeled peptide pairs.
Cost-Effectiveness Generally more affordable.Typically more expensive due to the higher cost of ¹³C-enriched starting materials.The cost difference is a practical consideration that must be weighed against the desired level of analytical performance.

Experimental Protocols

A detailed protocol for differential cysteine alkylation is crucial for obtaining reliable and reproducible results. The following is a generalized in-solution protocol that can be adapted for use with either deuterium-labeled or ¹³C-labeled bromoacetic acid.

In-Solution Differential Cysteine Alkylation Protocol

1. Protein Reduction:

  • Resuspend protein lysates from two different conditions (e.g., control and treated) in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Add dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

2. Differential Alkylation:

  • To the control sample, add the "light" (unlabeled or ¹²C) bromoacetic acid to a final concentration of 55 mM.

  • To the treated sample, add the "heavy" (deuterium-labeled or ¹³C-labeled) bromoacetic acid to a final concentration of 55 mM.

  • Incubate both samples in the dark at room temperature for 30 minutes.

3. Quenching and Sample Pooling:

  • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on protein concentration.

4. Protein Digestion:

  • Dilute the pooled sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

  • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

5. Desalting and Mass Spectrometry Analysis:

  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

  • Elute the peptides and analyze by LC-MS/MS.

Visualizing the Workflow and its Application

To better understand the experimental process and its relevance, the following diagrams illustrate the workflow and a pertinent biological pathway.

experimental_workflow cluster_sample1 Control Sample cluster_sample2 Treated Sample s1_lysis Protein Lysate s1_reduce Reduction (DTT) s1_lysis->s1_reduce s1_alkylate Alkylation (Light Bromoacetic Acid) s1_reduce->s1_alkylate pool Combine Samples (1:1) s1_alkylate->pool s2_lysis Protein Lysate s2_reduce Reduction (DTT) s2_lysis->s2_reduce s2_alkylate Alkylation (Heavy Bromoacetic Acid) s2_reduce->s2_alkylate s2_alkylate->pool digest Trypsin Digestion pool->digest desalt Desalting (C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis (Quantification) lcms->data

Caption: Differential alkylation workflow for quantitative proteomics.

Differential cysteine alkylation is a powerful tool for studying redox signaling pathways. For instance, the epidermal growth factor receptor (EGFR) signaling pathway involves the generation of reactive oxygen species (ROS), which can lead to the oxidation of cysteine residues in downstream signaling proteins, thereby modulating their activity.

Caption: EGFR signaling and cysteine oxidation.

Conclusion

References

Navigating Nucleophilic Cross-Reactivity: A Comparative Guide to Bromoacetic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity profile of labeling reagents is paramount for the design and interpretation of experiments. This guide provides a comprehensive comparison of the cross-reactivity of Bromoacetic acid-d3 with various biological nucleophiles, supported by established chemical principles and proteomics data. The inclusion of deuterium in this compound provides a stable isotopic label, allowing for mass spectrometry-based quantification and identification of modified species without altering the inherent chemical reactivity of the parent molecule.

This compound, like its non-deuterated counterpart, is an electrophilic reagent that readily reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The primary determinant of its cross-reactivity is the nucleophilicity of the functional groups present in a biological system. This guide will objectively compare its reactivity towards the most common nucleophiles found in proteins: thiols, amines, and hydroxyl groups.

Quantitative Comparison of Nucleophilic Reactivity

While specific kinetic data for the reaction of this compound with a comprehensive panel of nucleophiles is not extensively documented in a single study, the relative reactivity can be inferred from a wealth of proteomics literature and fundamental principles of organic chemistry. The general order of nucleophilicity for the side chains of amino acids is:

Thiolate (Cys) > Amine (Lys, N-terminus) > Carboxylate (Asp, Glu) > Hydroxyl (Ser, Thr, Tyr)

This order is reflected in the observed reactivity of bromoacetic acid and similar α-halo acids.

NucleophileAmino Acid Residue(s)Relative ReactivityNotes
Thiol (Thiolate) Cysteine (deprotonated)High The thiolate anion (R-S⁻) is a potent nucleophile and the primary target for bromoacetic acid in biological systems. Reaction is rapid and efficient at physiological pH.
Amine Lysine, N-terminusModerate to Low The unprotonated ε-amino group of lysine and the α-amino group of the N-terminus can be alkylated. However, at physiological pH, these groups are largely protonated (R-NH₃⁺), which significantly reduces their nucleophilicity. Alkylation is more likely to occur at higher pH.
Hydroxyl Serine, Threonine, TyrosineVery Low The hydroxyl groups of serine and threonine are weak nucleophiles. The phenoxide form of tyrosine is more nucleophilic but still significantly less reactive than thiols and amines. Modification of hydroxyl groups by bromoacetic acid is generally not observed under typical biological conditions.
Carboxylate Aspartate, GlutamateVery Low The carboxylate groups are weak nucleophiles and are unlikely to react with bromoacetic acid under physiological conditions.
Imidazole HistidineLow The imidazole side chain of histidine can act as a nucleophile, but its reactivity is generally lower than that of cysteine and lysine.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, a combination of techniques, primarily centered around mass spectrometry, is employed.

Protocol 1: In Vitro Reactivity Assay with Model Nucleophiles

This protocol outlines a method to quantify the reaction of this compound with small molecules representing the side chains of key amino acids.

  • Preparation of Reactants:

    • Prepare stock solutions of this compound (e.g., 100 mM in a compatible solvent like DMSO or water).

    • Prepare stock solutions of model nucleophiles: N-acetyl-cysteine (for thiol), N-acetyl-lysine (for amine), and N-acetyl-serine (for hydroxyl) at equivalent concentrations in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Reaction Incubation:

    • In separate reaction vessels, combine the this compound solution with each model nucleophile solution at a defined molar ratio (e.g., 1:1 or with an excess of the labeling reagent).

    • Incubate the reactions at a controlled temperature (e.g., 37°C) for a defined period. Time-course experiments can be performed by quenching aliquots at different time points.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching reagent, such as a high concentration of a thiol-containing compound (e.g., DTT or β-mercaptoethanol), to consume any unreacted this compound.

  • Analysis by LC-MS:

    • Analyze the reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the disappearance of the starting nucleophile and the appearance of the deuterated, alkylated product. The mass of the product will be increased by the mass of the deuterated acetyl group from this compound.

    • Quantify the extent of reaction by integrating the peak areas of the reactant and product.

Protocol 2: Proteome-wide Cross-Reactivity Analysis

This protocol is designed to identify the targets of this compound in a complex protein mixture, such as a cell lysate.

  • Cell Lysis and Protein Extraction:

    • Lyse cells in a suitable buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysate.

  • Labeling Reaction:

    • Treat the proteome lysate with a specific concentration of this compound (e.g., 1 mM) for a defined time at a controlled temperature.

  • Sample Preparation for Mass Spectrometry:

    • Reduce disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate any remaining free cysteines with a non-deuterated alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

    • Digest the proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using high-resolution tandem mass spectrometry (LC-MS/MS).

    • Perform a database search of the MS/MS spectra, specifying a variable modification corresponding to the mass of the deuterated acetyl group on potential nucleophilic residues (Cys, Lys, Ser, etc.).

  • Data Analysis:

    • Identify the peptides and proteins that have been modified by this compound.

    • Quantify the relative abundance of modifications on different amino acid residues to assess the cross-reactivity profile.

Visualizing Reactivity and Experimental Design

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Assessing Cross-Reactivity cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare this compound Stock react1 Incubate this compound with Model Nucleophiles prep1->react1 react2 Incubate this compound with Protein Lysate prep1->react2 prep2 Prepare Model Nucleophiles (Cys, Lys, Ser analogs) prep2->react1 prep3 Prepare Protein Lysate prep3->react2 analysis1 Quench Reaction react1->analysis1 analysis3 Protein Digestion & LC-MS/MS Analysis of Peptides react2->analysis3 analysis2 LC-MS Analysis of Small Molecules analysis1->analysis2 analysis4 Identify & Quantify Modifications analysis2->analysis4 analysis3->analysis4 G Inhibition of Glycolysis by Bromoacetic Acid cluster_glycolysis Glycolytic Pathway G3P Glyceraldehyde-3-phosphate GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate GAPDH->BPG Pyruvate Pyruvate BPG->Pyruvate Inhibitor Bromoacetic Acid Inhibitor->Inhibition Inhibition->GAPDH  Inhibits (alkylation of active site Cys)

Navigating Proteomic Landscapes: A Comparative Guide to Bromoacetic Acid-d3 in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of proteomics, the precise quantification of proteins is paramount. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful strategy for this purpose. This guide provides a comprehensive comparison of Bromoacetic acid-d3, a deuterated alkylating agent, with its non-deuterated counterpart and other common alkylating agents, offering insights into its application in quantitative proteomics.

While direct comparative experimental studies on this compound are not extensively available in public literature, its utility can be inferred from the well-established principles of chemical labeling in mass spectrometry and the known reactivity of bromoacetic acid. This guide extrapolates these principles to provide a practical framework for its application.

Principles of Alkylation and Isotope Labeling in Proteomics

In bottom-up proteomics, proteins are enzymatically digested into smaller peptides prior to mass spectrometric analysis. A crucial step in this workflow is the reduction and alkylation of cysteine residues. Reduction cleaves disulfide bonds, and subsequent alkylation with an agent like bromoacetic acid covalently modifies the resulting free thiol groups, preventing them from reforming disulfide bonds and ensuring consistent peptide ionization.

Quantitative proteomics often employs stable isotope labeling, where one sample is treated with a "light" reagent and the other with a "heavy," isotopically labeled version of the same reagent. When the samples are mixed and analyzed by mass spectrometry, the mass difference between the isotopically labeled peptides allows for their relative quantification. This compound serves as a "heavy" reagent, introducing a known mass shift that can be distinguished from the "light" Bromoacetic acid.

Comparative Analysis of Alkylating Agents

The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. Key considerations include reaction efficiency, specificity, and the potential for side reactions.

FeatureBromoacetic AcidThis compoundIodoacetamide
Function Cysteine AlkylationCysteine Alkylation (Heavy Isotope Label)Cysteine Alkylation
Molecular Weight 138.95 g/mol 141.97 g/mol 184.96 g/mol
Mass Shift (Monoisotopic) +58.005 Da (carboxymethyl)+61.024 Da (carboxymethyl-d3)+57.021 Da (carbamidomethyl)
Reactivity HighHighVery High
Specificity Primarily cysteine thiols, but side reactions can occur with other nucleophilic residues (e.g., lysine, histidine, N-terminus) at higher pH and concentrations.Primarily cysteine thiols, with similar potential for side reactions as the non-deuterated form.Primarily cysteine thiols, but known to have a higher propensity for side reactions with other residues compared to bromoacetic acid under similar conditions.
Application General protein alkylation.Quantitative proteomics via stable isotope labeling.General protein alkylation, frequently used in standard proteomics workflows.
Advantages Effective alkylating agent.Enables relative quantification in mass spectrometry. The mass difference of 3 Da provides a clear isotopic signature.High reactivity leads to rapid and efficient alkylation.
Disadvantages Potential for off-target modifications.Potential for off-target modifications, similar to the non-deuterated form.Higher likelihood of side reactions, which can complicate data analysis.

Experimental Protocols

The following provides a generalized, detailed methodology for a comparative proteomics experiment using Bromoacetic acid and this compound for stable isotope labeling.

I. Protein Reduction and Alkylation

Materials:

  • Protein samples (e.g., cell lysates)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Bromoacetic acid

  • This compound

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Quenching reagent (e.g., DTT)

Procedure:

  • Protein Solubilization: Resuspend protein pellets in 50 mM ammonium bicarbonate buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce all disulfide bonds.

  • Cooling: Allow the samples to cool to room temperature.

  • Differential Alkylation:

    • Sample A (Light): Add Bromoacetic acid to a final concentration of 20 mM.

    • Sample B (Heavy): Add this compound to a final concentration of 20 mM.

  • Incubation: Incubate the samples in the dark at room temperature for 45 minutes.

  • Quenching: Add DTT to a final concentration of 20 mM to quench the excess bromoacetic acid. Incubate for 15 minutes in the dark at room temperature.

II. Protein Digestion

Materials:

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Formic acid

Procedure:

  • Dilution: Dilute the samples with 50 mM ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., < 1 M urea).

  • Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Mixing: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

III. Peptide Desalting and Mass Spectrometry Analysis
  • Desalting: Desalt the combined peptide mixture using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Utilize appropriate software to identify peptides and quantify the relative abundance of the light and heavy isotopic pairs.

Visualizing the Workflow and Chemical Reactions

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_alkylation Alkylation cluster_downstream Downstream Processing Protein Extraction Protein Extraction Reduction (DTT) Reduction (DTT) Protein Extraction->Reduction (DTT) Differential Alkylation Differential Alkylation Reduction (DTT)->Differential Alkylation Sample A (Light)\nBromoacetic Acid Sample A (Light) Bromoacetic Acid Differential Alkylation->Sample A (Light)\nBromoacetic Acid Labeling Sample B (Heavy)\nthis compound Sample B (Heavy) This compound Differential Alkylation->Sample B (Heavy)\nthis compound Labeling Quenching & Digestion Quenching & Digestion Sample A (Light)\nBromoacetic Acid->Quenching & Digestion Sample B (Heavy)\nthis compound->Quenching & Digestion Sample Mixing (1:1) Sample Mixing (1:1) Quenching & Digestion->Sample Mixing (1:1) LC-MS/MS Analysis LC-MS/MS Analysis Sample Mixing (1:1)->LC-MS/MS Analysis Data Analysis\n(Quantification) Data Analysis (Quantification) LC-MS/MS Analysis->Data Analysis\n(Quantification)

Caption: Quantitative proteomics workflow using differential alkylation.

Caption: Cysteine alkylation reaction with light and heavy reagents.

analytical performance of Bromoacetic acid-d3 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quantification of small molecules like bromoacetic acid in complex biological matrices such as plasma, urine, and tissue presents significant analytical challenges. Matrix effects, including ion suppression or enhancement in mass spectrometry, can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these challenges. This guide provides a comparative overview of the analytical performance of Bromoacetic acid-d3 as an internal standard for the quantification of bromoacetic acid in complex matrices, drawing upon established principles of bioanalysis and data from related applications.

The Superiority of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical properties during sample extraction, derivatization, and ionization. This ensures that any variations or losses during the analytical process affect both the analyte and the internal standard equally, leading to a consistent and accurate analyte-to-internal standard ratio.

This compound, a deuterated analog of bromoacetic acid, serves as an excellent internal standard for several key reasons:

  • Physicochemical Similarity: It shares nearly identical properties with the unlabeled boroacetic acid, ensuring it behaves similarly during sample preparation and chromatographic separation.

  • Co-elution: It typically co-elutes with the native analyte, ensuring that both experience the same matrix effects at the same time.

  • Mass Differentiation: The mass difference allows for clear differentiation from the analyte by the mass spectrometer.

The use of a SIL-IS like this compound is particularly crucial in complex biological matrices where the high variability of endogenous components can significantly impact the accuracy and precision of the assay. Studies have consistently demonstrated that SIL-IS provides superior performance compared to structural analogs or other types of internal standards, especially in correcting for inter-individual variability in sample matrices.[1][2]

Comparative Analytical Performance

While specific quantitative data for the performance of this compound in complex biological matrices is not extensively published, we can infer its performance based on typical validation parameters for LC-MS/MS methods using SIL-IS for small molecules in bioanalysis. The following tables present a comparison of expected performance characteristics.

Table 1: Comparison of Internal Standard Types for Bromoacetic Acid Analysis
FeatureThis compound (SIL-IS)Structural Analog (e.g., Chloroacetic acid)No Internal Standard
Correction for Matrix Effects ExcellentPartial to PoorNone
Correction for Extraction Variability ExcellentPartialNone
Accuracy High (typically 95-105%)Moderate to Low (can be variable)Low and Unreliable
Precision (%RSD) Low (typically <15%)Moderate to High (>15%)High and Unpredictable
Reliability of Results HighModerateLow
Cost HigherLowerN/A
Table 2: Expected LC-MS/MS Method Validation Parameters for Bromoacetic Acid in Human Plasma using this compound
ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Low ng/mL range
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Effectively compensated

Experimental Protocols

The following provides a generalized experimental protocol for the extraction and analysis of bromoacetic acid from a biological matrix like plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically suitable for separating small polar molecules like bromoacetic acid.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for both bromoacetic acid and this compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add this compound start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Ratio of Analyte/IS) lcms->data

Caption: Experimental workflow for the analysis of bromoacetic acid in plasma.

logical_relationship cluster_challenges Analytical Challenges in Complex Matrices cluster_solutions Solution cluster_outcomes Outcomes matrix Matrix Effects (Ion Suppression/Enhancement) is Internal Standard (IS) matrix->is recovery Variable Extraction Recovery recovery->is sil_is Stable Isotope-Labeled IS (this compound) is->sil_is Ideal analog_is Structural Analog IS is->analog_is Sub-optimal accurate Accurate & Precise Results sil_is->accurate inaccurate Inaccurate & Imprecise Results analog_is->inaccurate

Caption: Logical advantage of using a stable isotope-labeled internal standard.

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of bromoacetic acid in complex biological matrices, the use of this compound as an internal standard is highly recommended. While the initial cost of a deuterated standard may be higher than that of a structural analog, the significant improvement in data quality, accuracy, and precision justifies the investment, particularly in regulated environments and for critical decision-making in drug development. The principles and expected performance outlined in this guide provide a strong basis for the development and validation of robust bioanalytical methods for bromoacetic acid.

References

A Researcher's Guide to Validating Protein Alkylation Completeness Using Bromoacetic acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the complete and specific alkylation of cysteine residues in proteins is a critical step in various proteomic workflows. Incomplete alkylation can lead to experimental artifacts, such as the reformation of disulfide bonds, which can interfere with protein identification and quantification. Bromoacetic acid-d3, a deuterated alkylating agent, offers a valuable tool for quantitative mass spectrometry-based validation of alkylation completeness. This guide provides a comparative overview of validating alkylation with this compound against other commonly used reagents, supported by experimental protocols and data interpretation strategies.

Comparison of Common Alkylating Agents

The choice of alkylating agent can significantly impact the efficiency and specificity of the reaction. While iodoacetamide (IAM) is the most common choice, alternatives each present their own advantages and disadvantages. The ideal alkylating agent should exhibit high reactivity towards cysteine thiols with minimal off-target modifications.

Alkylating AgentMolar Mass ( g/mol )AdvantagesDisadvantagesKey Performance Metrics
This compound 141.98Enables quantitative mass spectrometry through isotopic labeling.Limited published data on performance compared to other agents.To be determined through validation experiments.
Iodoacetamide (IAM)184.96High reactivity, most commonly used agent.[1]Prone to side reactions, especially at higher concentrations and temperatures, leading to overalkylation of other residues like lysine, histidine, and the N-terminus.[2][3]High cysteine alkylation efficiency, but significant off-target modifications observed.[1][3]
Iodoacetic acid (IAA)185.95Similar reactivity to IAM.Can also lead to significant over-alkylation of methionine and other residues.[4]Lower peptide identification efficiencies in some studies compared to non-iodine containing reagents.[1]
Chloroacetamide (CAA)93.51Generally shows fewer off-target alkylation events compared to IAM.[4]Can induce significant methionine oxidation.[5]Good cysteine alkylation with reduced side-chain reactivity, but can compromise methionine integrity.[5]
Acrylamide (AA)71.08Results in high numbers of identified peptides with fewer side reactions compared to iodine-containing reagents.[1]Slower reaction kinetics compared to IAM.Excellent performance with high peptide spectral matches and minimal side reactions.[1]

Experimental Protocols

Validating the completeness of alkylation involves a systematic workflow from sample preparation to data analysis. Mass spectrometry is the primary technique for this validation, allowing for the precise measurement of mass shifts corresponding to the alkylation of cysteine residues.

Protocol 1: In-solution Alkylation for Mass Spectrometry Analysis

This protocol is a standard procedure for preparing protein samples for bottom-up proteomic analysis.

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour to reduce all disulfide bonds.[6]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent. For a direct comparison, prepare parallel samples with:

      • This compound (e.g., 55 mM)

      • Iodoacetamide (55 mM)

      • Other agents of interest at equimolar concentrations.

    • Incubate in the dark at room temperature for 45 minutes.[6]

  • Quenching and Digestion:

    • Quench the excess alkylating agent by adding DTT to a final concentration of 20 mM.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS.

Protocol 2: Validating Alkylation Completeness using this compound

This protocol specifically leverages the isotopic label of this compound for quantitative assessment.

  • Differential Labeling:

    • Prepare two identical aliquots of the reduced protein sample (from Protocol 1, step 1).

    • To one aliquot, add non-deuterated Bromoacetic acid.

    • To the second aliquot, add this compound at the same concentration.

    • Incubate both samples as described above.

  • Sample Combination and Processing:

    • Combine the two differentially labeled samples in a 1:1 ratio.

    • Proceed with quenching, digestion, and sample cleanup as in Protocol 1.

  • LC-MS/MS Analysis and Data Interpretation:

    • Acquire data on a high-resolution mass spectrometer.

    • In the MS1 spectra, peptides containing alkylated cysteines will appear as doublet peaks with a mass difference corresponding to the number of deuterium atoms (3 Da per alkylated cysteine).

    • The relative intensity of the light and heavy isotopic peaks should be 1:1 if the alkylation reaction went to completion in both samples.

    • Search the data for peptides containing unmodified cysteines. The absence or very low abundance of such peptides indicates complete alkylation.

    • Also, search for potential side reactions by defining variable modifications on other amino acid residues (e.g., Lys, His, Met, N-terminus) corresponding to the addition of the bromoacetic acid moiety.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_prep Sample Preparation cluster_analysis Analysis Protein Protein Sample Reduced Reduced Protein Protein->Reduced DTT (Reduction) Alkylated Alkylated Protein Reduced->Alkylated this compound (Alkylation) Digested Digested Peptides Alkylated->Digested Trypsin (Digestion) LCMS LC-MS/MS Analysis Digested->LCMS Injection Data Data Analysis LCMS->Data Spectrum Acquisition Validation Validation of Completeness Data->Validation Quantitative Analysis

Caption: Experimental workflow for protein alkylation and analysis.

Start Start Validation Complete Is Alkylation Complete? Start->Complete SideReactions Are Side Reactions Acceptable? Complete->SideReactions Yes Optimize Optimize Reaction Conditions Complete->Optimize No SideReactions->Optimize No Proceed Proceed with Workflow SideReactions->Proceed Yes Optimize->Start Re-validate

Caption: Decision-making flowchart for validating alkylation.

Conclusion

References

The Dubious Alkylator: A Cost-Benefit Analysis of Bromoacetic acid-d3 in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of proteomic sample preparation, the choice of alkylating agent is a critical decision point. This guide provides a comprehensive cost-benefit analysis of utilizing Bromoacetic acid-d3, comparing it with established alternatives such as Iodoacetamide (IAA) and Chloroacetamide (CAA). By examining quantitative data on cost, efficiency, and side reactions, this document aims to equip researchers with the necessary information to make an informed choice for their specific experimental needs.

Executive Summary

The selection of an alkylating agent in proteomics workflows directly impacts data quality and experimental cost. This compound, a deuterated analogue of bromoacetic acid, offers the potential for novel quantitative strategies through stable isotope labeling. However, its adoption is weighed against the well-characterized and more affordable alternatives, Iodoacetamide and Chloroacetamide. This guide reveals that while this compound presents a significant cost premium, its utility in specific quantitative proteomics applications may justify the investment. Conversely, for routine protein alkylation, Iodoacetamide and Chloroacetamide remain cost-effective options, albeit with distinct side-reaction profiles that must be considered.

Cost Analysis: A Head-to-Head Comparison

The most immediate factor in selecting a reagent is its price. The following table summarizes the approximate cost of this compound, Iodoacetamide, and Chloroacetamide from various suppliers. Prices are subject to change and may vary based on purity and quantity.

ReagentSupplierQuantityApproximate Price (USD)Price per Gram (USD)
This compound CDN Isotopes1 g$760.00$760.00
CDN Isotopes5 gInquiry required-
LGC Standards50 mgInquiry required-
Fisher Scientific1 gInquiry required-
Iodoacetamide VWR30 g$162.78$5.43
G-Biosciences5 g$69.00$13.80
G-Biosciences25 g$314.00$12.56
Sigma-Aldrich5 g$100.00$20.00
Sigma-Aldrich25 g$340.00$13.60
Chloroacetamide ProteoGenix50 g€47.53 (~$51.00)~$1.02
Thermo Scientific5 g$34.65$6.93
Fisher Scientific25 g$21.65$0.87

Key Takeaway: this compound is substantially more expensive than both Iodoacetamide and Chloroacetamide. The cost per gram for the deuterated compound is orders of magnitude higher, a critical consideration for laboratories with budget constraints.

Performance and Benefit Analysis: Efficiency and Side Reactions

The "benefit" of an alkylating agent lies in its ability to efficiently and specifically modify cysteine residues while minimizing off-target reactions. The introduction of deuterium in this compound provides a stable isotope label, which is its primary benefit for quantitative proteomics.

Benefits of Deuteration:

  • Quantitative Proteomics: The mass shift introduced by the deuterium atoms allows for the differentiation and relative quantification of protein samples in a mass spectrometer. This is a key advantage for comparative studies.

  • Internal Standards: Deuterated peptides can serve as ideal internal standards for targeted proteomics, co-eluting with their non-deuterated counterparts and enabling accurate quantification.

  • Kinetic Isotope Effect: The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can potentially influence reaction kinetics, which may offer advantages in specific experimental designs, though this is less characterized for alkylation reactions in proteomics.

Comparative Performance of Alkylating Agents:

While direct comparative data for this compound is limited, extensive research has been conducted on the performance of Iodoacetamide and Chloroacetamide.

ParameterIodoacetamide (IAA)Chloroacetamide (CAA)This compound (Expected)
Alkylation Efficiency HighHighExpected to be high, similar to other haloacetamides
Primary Side Reaction Alkylation of methionine, histidine, lysine, and N-terminusOxidation of methionine[1]Potential for similar side reactions as bromoacetic acid
Impact on Methionine Can cause a loss of the methionine side chain, leading to reduced identification of methionine-containing peptides[2]Significant increase in methionine oxidation (up to 40%) compared to IAA (2-5%)[1]Unknown, requires experimental validation
Other Side Reactions Can lead to carbamidomethylation of other residuesReduces off-target alkylation compared to IAA[1]Unknown, requires experimental validation

Key Takeaway: Iodoacetamide is a highly effective alkylating agent but is prone to off-target modifications, particularly of methionine. Chloroacetamide presents a trade-off, with reduced off-target alkylation but a significant increase in methionine oxidation[1]. The primary benefit of this compound is its utility in quantitative proteomics, a feature not offered by the other two reagents in their standard forms. The side-reaction profile of this compound is not well-documented and would require empirical determination.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for protein alkylation that can be adapted for the use of this compound.

In-Solution Protein Alkylation Protocol (Adaptable for this compound)

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: Iodoacetamide, Chloroacetamide, or this compound

  • Quenching reagent (e.g., DTT)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Reduction:

    • To your protein solution, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the alkylating agent (Iodoacetamide, Chloroacetamide, or this compound) to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20-30 minutes.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the excess alkylating agent.

    • Incubate in the dark at room temperature for 15 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the sample using a C18 StageTip or equivalent.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

Signaling Pathways and Experimental Workflows

The use of deuterated alkylating agents like this compound is particularly relevant in quantitative proteomics workflows designed to study changes in protein abundance or modification in response to specific stimuli or in different disease states.

experimental_workflow Quantitative Proteomics Workflow with Deuterated Alkylating Agent cluster_sample_prep Sample Preparation sample1 Control Sample lysis Cell Lysis & Protein Extraction sample1->lysis sample2 Treated Sample sample2->lysis reduction Reduction (DTT/TCEP) lysis->reduction alkylation1 Alkylation (Bromoacetic Acid) reduction->alkylation1 alkylation2 Alkylation (this compound) reduction->alkylation2 digestion Tryptic Digestion alkylation1->digestion alkylation2->digestion mix Mix Samples 1:1 digestion->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis lcms->data quant Relative Quantification data->quant

References

Safety Operating Guide

Proper Disposal of Bromoacetic Acid-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bromoacetic acid-d3, like its non-deuterated counterpart, is a toxic, corrosive, and environmentally hazardous material.[1][2] All handling and disposal procedures must be conducted in strict accordance with institutional policies and local, state, and federal regulations. This document provides guidance and should not supersede official requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its hazardous properties, this chemical cannot be disposed of in standard waste streams. Discharge into drains or the environment must be strictly avoided.[3][4][5]

Hazard and Disposal Classification

This compound should be treated as a hazardous waste.[1][6] It is classified as a halogenated organic acid and requires special handling for disposal.[7] Key data related to its disposal and hazard profile are summarized below.

ParameterValue / ClassificationSource(s)
Waste Classification Hazardous Waste; Halogenated Organic Acid[1][6][7]
Primary Disposal Route Licensed Professional Waste Disposal Service[3][4][5]
UN Number UN 1938 or UN 3425[6]
Environmental Hazard Very toxic to aquatic life[1][4]
Incompatible Materials Strong bases (e.g., sodium hydroxide), oxidizing agents, metals[6][8]
Neutralization pH Target 5.5 - 9.0 (for dilute, non-toxic corrosive waste only)[9][10]

Disposal and Decontamination Protocols

The required method of disposal for this compound is through a licensed hazardous waste management company.[3][5] On-site treatment, such as neutralization, is generally not recommended for this compound due to its high toxicity, which is a separate hazard characteristic from its corrosivity.[9]

Primary Disposal Protocol: Professional Waste Management

This is the mandatory procedure for pure or concentrated this compound and materials heavily contaminated with it.

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like strong bases.[6]

  • Containerization:

    • Collect solid this compound waste in a designated, suitable, and clearly labeled, sealed container.[6][11]

    • Solutions should be stored in a compatible, tightly closed container.

  • Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from light and moisture, until it is collected by a licensed professional waste disposal service.[3][4]

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

Spill Cleanup and Disposal

In the event of a spill, immediate and safe cleanup is required.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[5][6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.[5][8]

  • Containment & Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[4][5]

    • Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads) into a suitable, sealed container for hazardous waste.[5][6]

  • Final Decontamination: Ventilate and wash the spill area thoroughly after the cleanup is complete.[6]

  • Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste through your institution's EHS program.[6]

Aqueous Waste Neutralization (Use with Extreme Caution)

Neutralization is a procedure generally reserved for waste that is hazardous only due to its corrosive properties.[9] Since Bromoacetic acid is also highly toxic and ecotoxic, this method is not recommended for its disposal.[9] Disposing of neutralized bromoacetic acid solutions down the drain may violate local regulations. This information is provided for context on acid neutralization protocols but should not be performed for bromoacetic acid waste without explicit approval and guidance from your EHS department.

  • Prerequisites: This procedure should only be considered for very small volumes of incidentally generated, highly dilute aqueous solutions, and only if permitted by institutional and local regulations.

  • Safety Precautions: Perform the neutralization in a fume hood while wearing full PPE (goggles, face shield, gloves, lab coat).[9] The reaction can generate heat.

  • Procedure: i. Prepare a 1:10 solution of a base (e.g., sodium carbonate) in cold water in a large beaker.[9][10] ii. While stirring continuously, slowly add the dilute bromoacetic acid solution to the basic solution. Never add water or base to the acid. [9][11] iii. Monitor the pH of the solution using a calibrated pH meter or pH strips. iv. Continue adding the acid until the pH is stable within the 5.5 to 9.0 range.[9][10] v. If approved for drain disposal, flush the neutralized solution with at least 20 parts water.[9][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type Categorize Waste cluster_disposal_actions Disposal Actions start Identify this compound Waste waste_solid Pure/Concentrated Solid or Solution start->waste_solid waste_contaminated Contaminated Materials (e.g., gloves, wipes, glassware) start->waste_contaminated waste_aqueous Dilute Aqueous Waste start->waste_aqueous collect_solid Collect in a labeled, sealed hazardous waste container. waste_solid->collect_solid waste_contaminated->collect_solid check_regs Consult EHS & Local Regulations: Is on-site neutralization of toxic waste permitted? waste_aqueous->check_regs end_point Arrange Pickup by Licensed Professional Waste Disposal Service collect_solid->end_point collect_aqueous Collect in a labeled, sealed hazardous waste container. collect_aqueous->end_point check_regs->collect_aqueous No drain_disposal Disposal Not Recommended Due to High Toxicity. Consult EHS. check_regs->drain_disposal Yes

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromoacetic acid-d3
Reactant of Route 2
Bromoacetic acid-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.